4-Chloro-1,6-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOOUFCVWEWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617820 | |
| Record name | 4-Chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6861-84-3 | |
| Record name | 4-Chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pharmacological Potential of Substituted Naphthyridine Compounds: A Technical Guide for Drug Discovery and Development
Abstract The naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4][5][6][7][8] Since the landmark introduction of nalidixic acid in the 1960s, derivatives of this scaffold have been successfully developed into potent therapeutic agents targeting a wide array of diseases, including bacterial and viral infections, cancer, and inflammatory conditions.[1][2][6] This technical guide provides an in-depth exploration of the pharmacological potential of substituted naphthyridine compounds for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action across key therapeutic areas, outlines synthetic strategies, details essential preclinical evaluation protocols, and synthesizes critical structure-activity relationship insights to guide future drug design and optimization efforts.
The Naphthyridine Scaffold: A Foundation for Diverse Pharmacology
Chemical Structure and Isomerism
Naphthyridines, also known as "diazanaphthalenes," are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms within the fused ring system gives rise to six possible structural isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] This isomeric diversity provides a foundational platform for fine-tuning the steric and electronic properties of derivative compounds, profoundly influencing their biological targets and pharmacological profiles. The 1,8-naphthyridine isomer, in particular, has been extensively studied, largely due to its presence in the pioneering antibacterial agent, nalidixic acid.[2]
Historical Context: The Dawn of Naphthyridine Therapeutics
The therapeutic journey of naphthyridines began with the discovery of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, or nalidixic acid, by George Lesher and colleagues in 1962.[2] Introduced into clinical practice in 1967 for treating urinary tract infections caused by Gram-negative bacteria, nalidixic acid was the first compound to validate the pharmacological viability of the naphthyridine core.[1][6] Its mechanism, the inhibition of bacterial DNA gyrase, paved the way for the development of a vast class of related antibiotics and spurred investigation into the broader therapeutic potential of the scaffold.[1]
A Spectrum of Pharmacological Activities
The structural versatility of the naphthyridine core allows for its interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. Naphthyridine derivatives have demonstrated significant potential as:
-
Antimicrobial Agents: Exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1][4][9][10]
-
Anticancer Agents: Inducing cell death through mechanisms like topoisomerase II inhibition, kinase modulation, and the induction of apoptosis.[2][11][12]
-
Antiviral Agents: Showing efficacy against a variety of viruses, including HIV, herpes simplex virus (HSV), and hepatitis C virus (HCV).[5][8][13]
-
Anti-inflammatory and Immunomodulatory Agents: Modulating immune responses and reducing the production of pro-inflammatory mediators.[2][12]
-
Neurological and Cardiovascular Agents: Demonstrating potential in treating conditions affecting the central nervous and cardiovascular systems.[1][2][6]
Mechanisms of Action in Key Therapeutic Areas
Antimicrobial Agents: Targeting Bacterial Replication
2.1.1. Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition The primary antibacterial mechanism of action for many naphthyridine derivatives, including the quinolone antibiotics, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4][14] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Naphthyridines selectively and reversibly block the A subunit of DNA gyrase, halting DNA replication and leading to bacterial cell death.[1] Topoisomerase IV is responsible for decatenating daughter chromosomes after replication. Inhibition of this enzyme prevents bacterial cell division. This dual-targeting capability contributes to their broad-spectrum activity.
Workflow: Naphthyridine Inhibition of Bacterial DNA Replication
Caption: Mechanism of bactericidal action via dual inhibition.
2.1.2. Structure-Activity Relationship (SAR) for Antimicrobial Activity The potency and spectrum of antimicrobial naphthyridines are heavily influenced by the nature and position of substituents on the core scaffold.
-
C-7 Position: Substituents at this position, often a piperazine ring or a substituted pyrrolidine, are critical for potency and spectrum. Enoxacin, for instance, features a piperazine ring that enhances its activity against both Gram-positive and Gram-negative bacteria.[1]
-
N-1 Position: An ethyl or cyclopropyl group at the N-1 position is generally optimal for DNA gyrase inhibition. The introduction of a cyclopropyl group was a significant advancement, enhancing potency.[1]
-
C-6 Position: The addition of a fluorine atom at C-6 dramatically increases antibacterial activity, a hallmark of the fluoroquinolone class.[1]
-
C-2 and C-7: More recent studies on novel bacterial topoisomerase inhibitors (NBTIs) indicate that alkoxy or cyano groups at C-2 and halogen or hydroxyl groups at C-7 are preferred for optimal broad-spectrum activity.[14]
Anticancer Agents: Multifaceted Cellular Assault
2.2.1. Mechanisms of Action Naphthyridine derivatives exert their anticancer effects through diverse mechanisms, highlighting their potential to overcome the complexity of cancer biology.
-
Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some naphthyridines like vosaroxin function as topoisomerase II poisons.[11] They stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in cancer cell DNA and triggering apoptosis.
-
Kinase Inhibition: Many cellular signaling pathways critical for cancer cell proliferation and survival are driven by kinases. Naphthyridines have been developed as potent inhibitors of several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Casein Kinase 2 (CK2), and PKMYT1.[15][16][17][18] For example, the CK2 inhibitor silmitasertib (CX-4945) has advanced to clinical trials for various cancers.[18]
-
Induction of Programmed Cell Death: Naphthyridines can trigger distinct forms of programmed cell death. Depending on the compound and its concentration, they can induce classic apoptosis (caspase-dependent) or necroptosis (a regulated form of necrosis).[2][7] One novel derivative, 3u, was shown to induce necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells.[7]
2.2.2. SAR for Cytotoxicity 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided valuable insights into the structural requirements for cytotoxicity.[11] For a series of naphthyridines evaluated against HeLa, HL-60, and PC-3 cancer cell lines, the following features were found to be important:
-
The C-1 NH and C-4 carbonyl groups of the naphthyridine ring are crucial for activity.[11]
-
A naphthyl ring substituent at the C-2 position is favorable.[11]
-
Methyl substitutions at the C-6 or C-7 positions generally lead to higher potency than substitution at the C-5 position.[11]
| Compound ID | C-5 Sub | C-6 Sub | C-7 Sub | IC₅₀ (µM) HeLa | IC₅₀ (µM) HL-60 | IC₅₀ (µM) PC-3 |
| 14 | H | CH₃ | H | 1.1 | 0.3 | 2.7 |
| 15 | H | H | CH₃ | 1.3 | 0.2 | 3.4 |
| 16 | H | H | CH₃ | 0.7 | 0.1 | 5.1 |
| Colchicine | - | - | - | 23.6 | 7.8 | 19.7 |
| Table adapted from data on cytotoxic activities of C-2 naphthyl-substituted naphthyridines.[11] |
Antiviral Agents: Halting Viral Replication
The naphthyridine scaffold is a key pharmacophore in the development of antiviral agents.[5][8][13]
-
Mechanism of Action: A primary target for antiviral naphthyridines is the HIV-1 non-nucleoside reverse transcriptase (NNRT).[19] These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA.
-
SAR for HIV-1 RT Inhibition: Molecular docking studies have shown that potent 2,4-disubstituted-1,6-naphthyridine derivatives align well within the HIV-1 RT binding pocket.[19] They form crucial hydrogen bonds with key amino acid residues like LYS101 and PHE227, and engage in π–π stacking interactions with TYR181 and TRP229, stabilizing the drug-enzyme complex.[19] Several novel derivatives have shown inhibitory activity comparable to approved drugs like nevirapine.[19]
Synthetic Strategies for Naphthyridine Scaffolds
The construction of the naphthyridine core and its subsequent diversification are central to exploring its pharmacological potential. Both classical and modern synthetic methodologies are employed.
Classical Synthetic Routes
-
Friedländer Annulation: A condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group (e.g., 2-acetylpyridine) to form the quinoline or naphthyridine ring system.[20]
-
Skraup Synthesis: The reaction of an aminopyridine with glycerol, an oxidizing agent (like sodium nitrite), and sulfuric acid to produce the fused pyridine ring.[20][21]
-
Povarov Reaction: A type of hetero-Diels-Alder reaction involving an imine and an electron-rich alkene to form tetrahydroquinoline or tetrahydronaphthyridine derivatives, which can then be aromatized.[20]
Modern Synthetic Methods
-
Tandem Cyclizations: Efficient methods have been developed, such as a tandem nitrile hydration/cyclization procedure, to access 1,6-naphthyridine-5,7-diones under mild conditions.[22]
-
Ditriflate Intermediates: The conversion of diones into bench-stable but highly reactive ditriflates allows for rapid, one-pot difunctionalization.[22] This strategy enables expeditious exploration of structure-activity relationships by allowing sequential C-C and C-N bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig) at different positions.[22]
Workflow: Modern Synthesis via Ditriflate Intermediate
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irjet.net [irjet.net]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
4-Chloro-1,6-naphthyridine: A Keystone Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1,6-naphthyridine as a versatile and strategic building block in modern organic synthesis. The unique electronic properties of the 1,6-naphthyridine core, combined with the reactive chloro substituent at the 4-position, render this scaffold an invaluable precursor for the synthesis of a diverse array of complex molecules. This is particularly evident in the field of medicinal chemistry, where the 1,6-naphthyridine motif is a recognized privileged structure, appearing in numerous kinase inhibitors and other therapeutic agents. This guide will delve into the fundamental reactivity of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers to effectively utilize this powerful synthetic tool.
Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold
Naphthyridines, a class of diazanaphthalenes, represent a core structural motif in a multitude of biologically active compounds. Among the various isomers, the 1,6-naphthyridine framework has garnered significant attention from the medicinal chemistry community. Its presence in approved drugs and clinical candidates underscores its importance as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.
The inherent value of the 1,6-naphthyridine core is significantly amplified by the introduction of a chloro group at the 4-position. This seemingly simple modification transforms the molecule into a highly versatile synthetic intermediate. The electron-withdrawing nature of the pyridinone nitrogen and the adjacent nitrogen at position 6 activates the C4-position towards nucleophilic attack, making this compound an excellent substrate for a range of chemical transformations. This guide will explore the key reactions that leverage this reactivity, providing a practical roadmap for the synthesis of novel and complex molecular architectures.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The strategic placement of the chloro substituent allows for the selective introduction of a wide array of functional groups, providing access to a vast chemical space.
Nucleophilic Aromatic Substitution (SNAr): Building C-N, C-O, and C-S Bonds
The electron-deficient nature of the 1,6-naphthyridine ring system facilitates the displacement of the C4-chloride by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic adduct, which then expels the chloride ion to restore aromaticity.
Diagram 1: General Mechanism of SNAr on this compound
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
This straightforward yet powerful reaction allows for the facile introduction of amine, ether, and thioether functionalities, which are prevalent in many pharmaceutical compounds.
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 4-amino-1,6-naphthyridine derivatives. These compounds are of particular interest as they form the core of numerous kinase inhibitors.[1][2][3]
Experimental Protocol: Synthesis of N-Aryl-4-amino-1,6-naphthyridines
This protocol provides a general procedure for the SNAr reaction between this compound and an aniline derivative.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Isopropanol or other suitable high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
-
Procedure:
-
To a round-bottom flask, add this compound and the substituted aniline.
-
Add isopropanol to dissolve the reactants.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 5 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
-
The displacement of the chloride with oxygen nucleophiles, such as alkoxides and phenoxides, provides access to 4-alkoxy- and 4-aryloxy-1,6-naphthyridines. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.
Experimental Protocol: Synthesis of 4-Methoxy-1,6-naphthyridine
This protocol describes the reaction of this compound with sodium methoxide.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (1.5 eq)
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Stirring plate and magnetic stir bar
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium methoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6]
-
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. This compound serves as an excellent substrate for these powerful transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Diagram 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with aryl or vinyl boronic acids (or their esters) provides a direct route to 4-aryl- and 4-vinyl-1,6-naphthyridines. These products are valuable intermediates in the synthesis of advanced materials and complex drug molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][8]
-
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of N-aryl and N-heteroaryl amines.[5][9][10] This reaction offers a powerful alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or when milder reaction conditions are required.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and inert atmosphere setup
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, deoxygenated solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][13] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as precursors for more complex heterocyclic systems.
Experimental Protocol: Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Schlenk flask and inert atmosphere setup
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, deoxygenated solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key transformations of this compound. It is important to note that these are representative examples, and optimization may be necessary for specific substrates.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Aniline | Aniline, Isopropanol, Reflux | 4-(Phenylamino)-1,6-naphthyridine | 70-90 |
| Morpholine | Morpholine, DMF, 100 °C | 4-(Morpholino)-1,6-naphthyridine | 85-95 |
| Sodium Methoxide | NaOMe, MeOH, Reflux | 4-Methoxy-1,6-naphthyridine | 80-95 |
| Sodium Phenoxide | Phenol, NaH, THF, Reflux | 4-Phenoxy-1,6-naphthyridine | 75-90 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 70-85 |
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in several fields, most notably in drug discovery. The 4-amino-1,6-naphthyridine scaffold is a key component of numerous kinase inhibitors targeting enzymes such as c-Met.[1][2][3] The ability to readily diversify the substituent at the 4-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
In materials science, the introduction of extended conjugated systems at the 4-position via Suzuki-Miyaura and Sonogashira couplings can lead to novel organic materials with interesting photophysical and electronic properties.[13][15]
Conclusion
This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its predictable reactivity in both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the construction of complex molecular architectures. The straightforward access to a diverse array of 4-substituted-1,6-naphthyridines makes this scaffold particularly valuable for researchers in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a practical resource for scientists looking to harness the synthetic potential of this powerful chemical entity.
References
- Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Sonogashira Coupling of Aryl Halides. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
- Cheng, M., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
- Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10845-10854. [Link]
- Organic Syntheses Procedure. (n.d.). Phenyl Azide. Organic Syntheses. [Link]
- Boruah, R., et al. (2015). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. RSC Advances, 5(68), 55537-55542. [Link]
- Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Cheng, M., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
- Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
- Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567. [Link]
- Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912-10918. [Link]
- The Royal Society of Chemistry. (2012). Electronic Supplementary Information (ESI) for Sonogashira cross-coupling reaction. The Royal Society of Chemistry. [Link]
- International Journal of New Chemistry. (2024). An efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction under mild reaction conditions.
- Turner, N. J., & Parmeggiani, F. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(41), 18037-18041. [Link]
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
- Core. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. Core. [Link]
- Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. drmurugesanchemistry.
- Caddick, S., et al. (2005). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
- Semantic Scholar. (2002). Study of the reactions of 3-chloro-4-cyanobenzo[b][3][16]naphthyridine with nucleophilic reagents. Semantic Scholar. [Link]
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Kumar, A., et al. (2011). An expeditious and efficient synthesis of highly functionalized[3][16]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters, 13(17), 4664-4667. [Link]
- Al-Tel, T. H. (2020).
- ResearchGate. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
Sources
- 1. rsc.org [rsc.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Novel 1,6-Naphthyridine Analogs: A Technical Guide for Drug Discovery
Abstract
The 1,6-naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding novel 1,6-naphthyridine analogs for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for synthesis and biological evaluation, and showcase the integration of computational chemistry in the design of these promising therapeutic agents. This guide is structured to empower researchers with the knowledge and practical tools to navigate and expand the therapeutic potential of the 1,6-naphthyridine core.
The 1,6-Naphthyridine Scaffold: A Versatile Core in Medicinal Chemistry
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, have garnered significant attention in drug discovery due to their diverse pharmacological profiles. Among the various isomeric forms, the 1,6-naphthyridine nucleus has emerged as a particularly fruitful scaffold for the development of novel therapeutics. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the discovery of potent agents with anticancer, antiviral, and kinase inhibitory activities.[1][2][3] The exploration of the chemical space around this core structure is a dynamic and promising area of research, continually yielding new compounds with enhanced potency and selectivity.[4]
The inherent versatility of the 1,6-naphthyridine ring system allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide will explore key strategies for synthesizing and evaluating novel 1,6-naphthyridine analogs, providing a comprehensive roadmap for researchers in this field.
Navigating the Synthetic Landscape: Crafting Novel 1,6-Naphthyridine Analogs
The synthesis of substituted 1,6-naphthyridines is a cornerstone of exploring their chemical space. Various synthetic methodologies have been developed, each offering distinct advantages in terms of efficiency, substituent tolerance, and scalability. This section will detail two powerful and versatile synthetic strategies: a one-pot multicomponent reaction and a Friedel-Crafts-type intramolecular cycloaromatisation.
One-Pot Multicomponent Synthesis of 2-Amino-1,6-naphthyridine-3-carbonitriles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[5] The following protocol describes a one-pot synthesis of substituted 2-amino-1,6-naphthyridine-3-carbonitriles, a key intermediate for further derivatization.
Materials:
-
Appropriate aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
1-Naphthylamine (1 mmol)
-
Ethanol
-
Recyclable catalyst (e.g., SiO2/Fe3O4@MWCNTs)[6]
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)
-
Rotary evaporator
-
NMR tubes, deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and a catalytic amount of the recyclable catalyst in ethanol.
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.[5][7] Spot the reaction mixture, the starting materials, and a co-spot on a TLC plate and elute with an appropriate solvent system. The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up and Purification: Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol and dried for reuse.[6] Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized 2-amino-1,6-naphthyridine-3-carbonitrile using spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra. The characteristic chemical shifts and coupling constants will confirm the structure of the naphthyridine core and the presence of the desired substituents.[8][9][10]
-
Mass Spectrometry: Obtain a mass spectrum to determine the molecular weight of the compound, further confirming its identity.[8]
-
Friedel-Crafts-Type Intramolecular Cycloaromatisation for Fused Polycyclic 1,6-Naphthyridin-4-amines
Intramolecular Friedel-Crafts reactions are powerful tools for the construction of polycyclic aromatic systems. This methodology can be adapted to synthesize fused 1,6-naphthyridine analogs, providing access to a unique chemical space with interesting photophysical and biological properties.[11]
Materials:
-
4-(Arylamino)nicotinonitrile precursor (1 mmol)
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates and developing solvent
-
Rotary evaporator
-
Column chromatography apparatus and silica gel
-
NMR and mass spectrometry instrumentation
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(arylamino)nicotinonitrile precursor (1 mmol) in anhydrous dichloromethane.
-
Acid-Mediated Cyclization: Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid or sulfuric acid (typically 5-10 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of the product.[7][12]
-
Quenching and Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification and Characterization: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Characterize the purified fused polycyclic 1,6-naphthyridin-4-amine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][10]
Illuminating Biological Activity: In Vitro Evaluation of Novel Analogs
The exploration of chemical space is intrinsically linked to the evaluation of biological activity. High-throughput screening (HTS) and subsequent detailed in vitro assays are crucial for identifying promising lead compounds. This section provides detailed protocols for two fundamental assays: the MTT cytotoxicity assay to assess anticancer potential and a kinase inhibition assay to evaluate activity against specific enzyme targets.
Assessing Anticancer Potential: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][13]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) sourced from a reputable cell bank like ATCC.
-
Complete cell culture medium (e.g., DMEM or F-12K supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Line Maintenance: Culture the cancer cell lines according to the supplier's recommendations. For adherent cells like HeLa and A549, this typically involves subculturing when they reach 80-90% confluency.[14][15][16][17]
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine analogs in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis, for example with software like GraphPad Prism.[1][2][11][18]
Targeting Kinases: In Vitro Kinase Inhibition Assay
Many 1,6-naphthyridine analogs have been identified as potent kinase inhibitors.[19][20][21] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase inhibition.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, c-Met).
-
Kinase-specific substrate.
-
ATP.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup: In a white, opaque microplate, set up the kinase reaction. This will typically include the kinase, its substrate, ATP, and the 1,6-naphthyridine analog at various concentrations in the kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls. The total reaction volume is typically small (e.g., 5-25 µL).
-
Incubation: Incubate the reaction plate at room temperature for a predetermined amount of time (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][18]
-
ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the initial reaction volume plus the ADP-Glo™ Reagent volume. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and IC₅₀ Determination: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[19][22]
In Silico Design: Computationally Guided Exploration of Chemical Space
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel compounds and the prediction of their biological activities.[9][15] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable in exploring the chemical space of 1,6-naphthyridine analogs.
Quantitative Structure-Activity Relationship (QSAR)
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of molecules with their biological activities.[14][23][24] These models can then be used to predict the activity of novel, untested compounds and to guide the design of more potent analogs. For 1,6-naphthyridine derivatives, 3D-QSAR studies have been successfully employed to identify key structural features that influence their activity as, for example, VEGFR-2 inhibitors.[13][19] The contour maps generated from these studies provide a visual representation of the regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity, offering valuable insights for lead optimization.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10] This method is instrumental in understanding the binding mode of 1,6-naphthyridine analogs to their biological targets, such as kinases. By visualizing the interactions between the ligand and the active site residues, researchers can rationalize the observed structure-activity relationships (SAR) and design modifications to improve binding affinity and selectivity. For instance, docking studies of 1,6-naphthyridine derivatives into the ATP-binding site of kinases like VEGFR-2 can reveal key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity.[23][25]
A powerful approach is to integrate computational design with synthetic chemistry and biological testing in an iterative cycle. A case in point is the design of novel c-Met kinase inhibitors based on a known inhibitor scaffold.[20][21] By employing a scaffold hopping strategy guided by computational modeling, new 1,5- and 1,6-naphthyridine derivatives were designed, synthesized, and evaluated for their c-Met inhibitory activity, leading to the identification of potent new chemotypes.[20][21]
Data-Driven Insights: Structure-Activity Relationships and Quantitative Data
The systematic exploration of the 1,6-naphthyridine chemical space generates a wealth of data that, when analyzed, reveals crucial structure-activity relationships (SAR). This information is vital for guiding the optimization of lead compounds.
| Compound ID | Scaffold/Substitution | Target | Cell Line | IC₅₀ (µM) | Reference |
| Anticancer Activity | |||||
| Analog 1 | 1,6-Naphthyridine derivative | VEGFR-2 | - | 0.003 | [19] |
| Analog 2 | 1,6-Naphthyridine derivative | VEGFR-2 | - | 0.004 | [19] |
| 26c | 1,6-Naphthyridine derivative | c-Met | A549 | - | [20][21] |
| 2t | 1H-imidazo[4,5-h][1][20]naphthyridin-2(3H)-one | c-Met | - | 2.6 | [4] |
| Antiviral Activity | |||||
| A1 | 1,6-Naphthyridine derivative | HCMV | Hs68 | 39- to 223-fold lower than Ganciclovir | [22] |
| - | 8-hydroxy-1,6-naphthyridine-7-carboxamide | HCMV pUL89-C | - | Single-digit µM | [20] |
| Kinase Inhibition | |||||
| - | Substituted 1,6-Naphthyridine | CDK5 | - | <10 nM - >1 µM | [26] |
| 14c | Naphthamide | VEGFR-2 | - | 0.0015 | [27] |
Visualizing the Workflow and Key Relationships
Visual representations are invaluable for understanding complex processes and relationships in drug discovery. The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and a biological screening cascade for the exploration of novel 1,6-naphthyridine analogs.
Conclusion and Future Directions
The 1,6-naphthyridine scaffold continues to be a rich source of novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects involved in exploring its chemical space, from rational design and synthesis to biological evaluation. The detailed protocols and integrated computational approaches presented herein are intended to serve as a practical resource for researchers dedicated to advancing this exciting field.
Future efforts will likely focus on the development of more selective and potent 1,6-naphthyridine analogs through the application of advanced synthetic methodologies and cutting-edge computational tools. The exploration of novel biological targets and the investigation of combination therapies will further expand the therapeutic potential of this versatile heterocyclic system. By embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, and computational science, the full potential of the 1,6-naphthyridine chemical space can be unlocked to address unmet medical needs.
References
- GraphPad Prism. (n.d.). How to calculate IC50.
- Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 11(48), 30123-30127. [Link]
- Singh, H., & Kumar, A. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001-013. [Link]
- Chan, L., Jin, H., Stefanac, T., Wang, W., Lavallée, J. F., Bédard, J., & May, S. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 44(4), 929–937. [Link]
- Wang, J., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. European Journal of Medicinal Chemistry, 101, 564-576. [Link]
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 6(4), 283-292. [Link]
- NIH National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual: Cell Viability Assays.
- Zhang, L., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][21]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link]
- Lavanya, M., Lin, C., Mao, J., Zhao, J., & Thangadurai, T. D. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Letters in Drug Design & Discovery, 18(2), 116-135.
- Wang, Y., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 534-539. [Link]
- Chan, L., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 44(4), 929–937. [Link]
- Kaur, M., Bahia, M. S., & Silakari, O. (2012). Exploring the Role of Water Molecules for Docking and Receptor Guided 3D-QSAR Analysis of Naphthyridine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Medicinal Chemistry Research, 21(11), 3647-3657.
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex.
- ResearchGate. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461.
- Mini-Reviews in Medicinal Chemistry. (2020). Naphthyridines with Antiviral Activity - A Review. [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2021). 5.3: TLC Uses.
- ResearchGate. (2016). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel.
- RSC Publishing. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches.
- ResearchGate. (2020). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus.
- ENCODE. (2010). A549—Human Lung Carcinoma Epithelial Cells ATCC #: CCL-185. Retrieved from [https://www.encodeproject.org/documents/55a2976f-b633-444a-a43c-8647c439167b/@@download/attachment/A549_ hücre_kültürü.pdf]([Link]_ hücre_kültürü.pdf)
- UCSC Genome Browser. (n.d.). A549 lung carcinoma cell line.
- Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
- Journal of Molecular Structure. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- University of Rochester. (n.d.). How To: Monitor by TLC.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- ACS Medicinal Chemistry Letters. (2021).
- YouTube. (2020). Friedel-Crafts Acetylation.
- RSC Advances. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
- ResearchGate. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
- Royal Society of Chemistry. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
- MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model.
- Organic & Biomolecular Chemistry. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][21]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]
- PubChem. (n.d.). 1,6-Naphthyridin-4-amine, N-methyl-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. How To [chem.rochester.edu]
- 13. japsonline.com [japsonline.com]
- 14. atcc.org [atcc.org]
- 15. encodeproject.org [encodeproject.org]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. A549 Cell Subculture Protocol [a549.com]
- 18. m.youtube.com [m.youtube.com]
- 19. japsonline.com [japsonline.com]
- 20. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Natural product sources of the 1,6-naphthyridine core structure
An In-depth Technical Guide to Natural Product Sources of the 1,6-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, which has led to its incorporation into numerous synthetic compounds currently under clinical investigation. Nature, a master chemist, has also evolved a fascinating array of molecules that feature this specific arrangement of nitrogen atoms within a fused ring system. This technical guide provides an in-depth exploration of the natural product sources of the 1,6-naphthyridine core. We will delve into the key classes of these natural products, their biological origins, their mechanisms of action, and the experimental methodologies for their isolation and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, providing both foundational knowledge and actionable protocols.
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. Its rigid, planar structure and the specific orientation of its nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, making it an ideal scaffold for binding to biological targets such as enzymes and nucleic acids. This has led to the development of synthetic 1,6-naphthyridine derivatives with a wide range of therapeutic applications, including anticancer and antiviral agents.
While synthetic exploration of this scaffold is extensive, the study of its natural origins provides unique insights into novel molecular architectures and biosynthetic pathways. Natural products containing the 1,6-naphthyridine core are relatively rare compared to other nitrogen heterocycles, making each discovery particularly valuable. These molecules often possess complex stereochemistry and unique functional group embellishments that are challenging to replicate synthetically, offering a direct pipeline to novel chemical space and biological activity.
This guide will focus on two prominent classes of marine alkaloids that feature the 1,6-naphthyridine core: the Cystodytins and the Meridinidines . We will explore their discovery, structural diversity, and biological significance.
The Cystodytins: A Class of Potent Antitumor Marine Alkaloids
The cystodytins are a family of polycyclic aromatic alkaloids isolated from marine tunicates (ascidians) of the genus Cystodytes. These compounds are characterized by a pentacyclic framework that includes a 1,6-naphthyridine core fused with other ring systems.
Discovery and Structural Elucidation
Cystodytin A, the first member of this family, was isolated in 1988 from the Okinawan tunicate Cystodytes dellechiajei. Its structure was elucidated through a combination of spectroscopic techniques, including NMR and mass spectrometry, and confirmed by X-ray crystallography. Since then, over a dozen analogues have been identified, all sharing the same core architecture but differing in their substitution patterns.
Biological Activity and Mechanism of Action
The cystodytins exhibit potent cytotoxic activity against a range of human cancer cell lines. Their primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. By stabilizing the covalent complex between topoisomerase II and DNA, the cystodytins induce DNA strand breaks, leading to cell cycle arrest and apoptosis.
Furthermore, some cystodytins have been shown to intercalate into DNA, a property attributed to their planar aromatic structure. This dual mechanism of action—topoisomerase II inhibition and DNA intercalation—contributes to their high cytotoxic potency.
Representative Cystodytins and Their Activities
| Compound | Source Organism | Key Biological Activities | IC50 Values (µM) |
| Cystodytin A | Cystodytes dellechiajei | Cytotoxicity against L1210 murine leukemia cells, Topoisomerase II inhibition | 0.02 |
| Cystodytin J | Cystodytes dellechiajei | Potent cytotoxicity against various cancer cell lines | 0.01-0.05 |
| Norsegoline | Didemnum sp. | DNA intercalation, weak cytotoxicity | >10 |
The Meridinidines: Novel Kinase Inhibitors from the Sea
The meridinidines are a more recently discovered group of marine alkaloids that also possess the 1,6-naphthyridine core. They were first isolated from the ascidian Amphicarpa meridiana.
Structural Features
Unlike the pentacyclic cystodytins, the meridinidines possess a simpler tetracyclic framework. Their structures were determined using extensive 2D NMR analysis and mass spectrometry. The family includes several members, such as meridinidine, 2-bromomeridinidine, and 3,4-dibromomeridinidine.
Biological Activity: Targeting Cellular Signaling
The meridinidines have been identified as potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). These kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer. By inhibiting these enzymes, the meridinidines can halt the proliferation of cancer cells.
The selective inhibition of these kinases makes the meridinidines attractive lead compounds for the development of targeted cancer therapies with potentially fewer side effects than traditional cytotoxic agents.
Experimental Protocols: Isolation and Characterization
The isolation of 1,6-naphthyridine-containing natural products from their marine sources requires a systematic and careful approach to handle the often small quantities of material and the complex mixtures of compounds.
General Workflow for Isolation and Purification
The following diagram illustrates a typical workflow for the isolation and purification of marine alkaloids.
Caption: General workflow for the isolation and characterization of marine natural products.
Step-by-Step Protocol: Extraction and Preliminary Fractionation
-
Sample Preparation: Lyophilize the collected marine organism to remove water and then grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1) at room temperature for 24 hours. Repeat this process three times to ensure exhaustive extraction.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). The compounds will partition between the two phases based on their polarity. Separate the layers and collect the organic phase, which is likely to contain the alkaloids of interest.
-
Preliminary Fractionation: Subject the organic phase to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol). This will separate the extract into several fractions of decreasing complexity.
High-Performance Liquid Chromatography (HPLC) Purification
Further purification of the VLC fractions is typically achieved using reversed-phase HPLC.
-
Column Selection: A C18 column is commonly used for the separation of these types of alkaloids.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of water (with a small amount of acid, such as 0.1% trifluoroacetic acid, to improve peak shape) and gradually increasing the percentage of an organic solvent like acetonitrile.
-
Detection: A photodiode array (PDA) detector is useful for monitoring the elution of compounds, as the aromatic nature of the 1,6-naphthyridine core results in strong UV absorbance.
-
Fraction Collection: Collect the peaks corresponding to the compounds of interest for subsequent structural elucidation.
Biosynthetic Considerations
The biosynthesis of the 1,6-naphthyridine core in these marine organisms is a fascinating area of ongoing research. It is hypothesized that the core is assembled from amino acid precursors through a series of enzymatic reactions, including condensations, cyclizations, and oxidations. Understanding these pathways could pave the way for biosynthetic engineering approaches to produce these valuable compounds in a more sustainable and scalable manner.
The proposed biosynthetic pathway for the cystodytins, for example, is thought to involve the condensation of two different amino acid derivatives.
Caption: Proposed biosynthetic pathway for the 1,6-naphthyridine core.
Future Outlook and Conclusion
The 1,6-naphthyridine-containing natural products represent a promising and still largely untapped resource for drug discovery. The potent and selective biological activities of the cystodytins and meridinidines underscore the therapeutic potential of this scaffold. Future research in this area will likely focus on several key aspects:
-
Discovery of Novel Analogues: Continued exploration of marine and other environments will undoubtedly lead to the discovery of new natural products with the 1,6-naphthyridine core.
-
Total Synthesis: The development of efficient total syntheses for these complex molecules will not only confirm their structures but also provide access to larger quantities for further biological evaluation and the generation of novel analogues.
-
Biosynthetic Pathway Elucidation: A deeper understanding of the biosynthetic machinery responsible for producing these compounds could enable their production through fermentation or other biotechnological methods.
References
- Title: The Marine Tunicate Alkaloid Cystodytin J Is a Potent Inducer of DNA Damage and Cell Death in Human Leukemia Cells Source: Marine Drugs URL:[Link]
- Title: The cystodytins, a new class of cytotoxic polycyclic aromatic alkaloids from the tunicate Cystodytes dellechiajei Source: Journal of the American Chemical Society URL:[Link]
- Title: Meridinidines A–E, Novel 1,6-Naphthyridine Alkaloids from the Ascidian Amphicarpa meridiana, as Potent Kinase Inhibitors Source: Organic Letters URL:[Link]
The Privileged Scaffold: A Technical Guide to the Synthesis of 1,6-Naphthyridine Heterocycles
Abstract
The 1,6-naphthyridine core is a prominent heterocyclic scaffold, frequently identified as a "privileged structure" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms facilitate critical interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives have demonstrated potential as anticancer agents, kinase inhibitors, and therapeutics for kidney diseases, underscoring the significance of this heterocyclic system in drug discovery and development.[3][4] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1,6-naphthyridine framework, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offer detailed, field-proven experimental protocols, and present a comparative analysis of their efficiencies and substrate scopes.
The Strategic Importance of the 1,6-Naphthyridine Core in Drug Discovery
The unique electronic and steric properties of the 1,6-naphthyridine nucleus make it an attractive scaffold for the design of targeted therapeutics. The two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions with biological macromolecules. This versatility has led to the development of numerous 1,6-naphthyridine-based compounds with diverse therapeutic applications.
dot
Caption: Therapeutic applications of the 1,6-naphthyridine scaffold.
Classical Approaches to 1,6-Naphthyridine Synthesis
The Friedländer Annulation: A Cornerstone Strategy
The Friedländer synthesis is a robust and widely employed method for the construction of quinolines and their heteroaromatic analogues, including 1,6-naphthyridines.[5] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[5]
Causality of Experimental Choices: The choice of catalyst is critical in the Friedländer reaction. While it can be self-catalyzed at high temperatures, the use of an acid or base catalyst allows for milder reaction conditions and often improves yields.[6] Brønsted acids like p-toluenesulfonic acid or Lewis acids can be employed. The selection of the active methylene compound directly dictates the substitution pattern on the newly formed pyridone ring of the 1,6-naphthyridine.
Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridine-4-amine [2]
This protocol details a mild and efficient acid-mediated intramolecular Friedel–Crafts-type annulation of a 4-(arylamino)nicotinonitrile precursor.
-
Step 1: Reaction Setup: To a solution of the 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane (DCM), add trifluoromethanesulfonic acid (CF3SO3H) or concentrated sulfuric acid (H2SO4) (10.0 eq) at room temperature.
-
Step 2: Reaction Execution: Stir the reaction mixture at room temperature for 0.5-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: Upon completion, carefully quench the reaction by pouring it into an ice-water mixture. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.
| Entry | Arylamino Substituent | Acid | Time (h) | Yield (%) |
| 1 | Phenyl | CF3SO3H | 0.5 | 84 |
| 2 | Phenyl | H2SO4 | 0.5 | 82 |
| 3 | 4-Methoxyphenyl | CF3SO3H | 1 | 95 |
| 4 | 4-Chlorophenyl | CF3SO3H | 2 | 92 |
| 5 | 4-(Trifluoromethyl)phenyl | H2SO4 | 4 | 75 |
| 6 | Naphthyl | CF3SO3H | 1 | 70 |
| 7 | Thienyl | CF3SO3H | 1 | 98 |
Table 1: Substrate scope and yields for the acid-mediated synthesis of fused 1,6-naphthyridin-4-amines.[2]
dot
Caption: Generalized mechanism of the Friedländer annulation for 1,6-naphthyridine synthesis.[5]
The Skraup-Doebner-von Miller Reaction: A Classical Route with Modern Refinements
The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridine synthesis.[7] It typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[7] The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds.
Causality of Experimental Choices: The Skraup reaction is notoriously exothermic and can be violent.[8] The use of a milder "sulfo-mix" (nitrobenzenesulfonic acid in sulfuric acid) and careful temperature control are crucial for a safe and successful reaction.[7] The choice of the aminopyridine precursor determines the resulting naphthyridine isomer. For the synthesis of 1,6-naphthyridine, 4-aminopyridine is the required starting material.
Experimental Protocol: Skraup Synthesis of 1,6-Naphthyridine [7]
-
Step 1: Preparation of "Sulfo-mix": Carefully mix nitrobenzenesulfonic acid with concentrated sulfuric acid.
-
Step 2: Reaction Setup: In a reaction vessel, combine 4-aminopyridine, glycerol, and water. Slowly add the "sulfo-mix" to the reaction mixture with stirring and cooling.
-
Step 3: Reaction Execution: Heat the reaction mixture to 150°C and maintain this temperature for 5 hours.
-
Step 4: Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Modern Synthetic Methodologies
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including 1,6-naphthyridines.[9] These methods offer high efficiency and functional group tolerance.
Causality of Experimental Choices: The choice of the palladium catalyst, ligand, and base is crucial for the success of these coupling reactions. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to promote the reaction, often by deprotonating one of the coupling partners.
Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of Benzo[b][1][10]naphthyridines [3]
This protocol describes a one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles.
-
Step 1: Reaction Setup: To a reaction vessel containing the 2-chloroquinoline-3-carbonitrile, add the palladium catalyst (e.g., Pd(PPh3)4), a copper co-catalyst (e.g., CuI), a suitable base (e.g., triethylamine), and the terminal alkyne in a suitable solvent (e.g., DMF).
-
Step 2: Sonogashira Coupling: Heat the reaction mixture under an inert atmosphere until the Sonogashira coupling is complete (monitored by TLC).
-
Step 3: Annulation: To the same reaction mixture, add a nucleophile (e.g., sodium sulfide or an amine) and continue heating to effect the annulation reaction.
-
Step 4: Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
| Entry | Alkyne | Nucleophile | Yield (%) |
| 1 | Phenylacetylene | Na2S | 78 |
| 2 | 1-Hexyne | Na2S | 72 |
| 3 | Phenylacetylene | Morpholine | 85 |
| 4 | 1-Hexyne | Piperidine | 81 |
Table 2: Examples of palladium-catalyzed synthesis of benzo[b][1][10]naphthyridines.
Multicomponent Reactions (MCRs): An Efficient and Atom-Economical Approach
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant attention for the synthesis of complex molecules.[11][12]
Causality of Experimental Choices: The success of an MCR often depends on the careful selection of reactants that can undergo a cascade of reactions in a controlled manner. The choice of catalyst can significantly influence the reaction pathway and the final product. In the example below, a recyclable magnetic nanoparticle-supported catalyst is used to facilitate the reaction and simplify purification.[10]
Experimental Protocol: One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridines [10]
-
Step 1: Catalyst Preparation: Prepare the SiO2/Fe3O4@MWCNTs catalyst as described in the literature.
-
Step 2: Reaction Setup: In a reaction vessel, add the benzaldehyde derivative (1.0 eq), malononitrile (2.0 eq), 1-naphthylamine (1.0 eq), and the SiO2/Fe3O4@MWCNTs catalyst in an aqueous medium.
-
Step 3: Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.
-
Step 4: Work-up and Purification: After completion of the reaction, the catalyst can be easily separated using an external magnet. The aqueous layer is then extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is recrystallized from hot ethanol to afford the pure 1,6-naphthyridine derivative.
| Entry | Benzaldehyde Substituent | Yield (%) |
| 1 | 4-Nitro | 75 |
| 2 | 4-Chloro | 80 |
| 3 | 4-Hydroxy | 95 |
| 4 | 4-Methoxy | 90 |
Table 3: Yields for the multicomponent synthesis of various 1,6-naphthyridine derivatives.[10]
Synthesis from Pre-formed Pyridine and Pyridone Rings
Building the 1,6-naphthyridine scaffold from an existing pyridine or pyridone ring is a common and versatile strategy.[13] This approach allows for the introduction of a wide range of substituents on the pre-formed ring.
Causality of Experimental Choices: The choice of the starting pyridine derivative and the cyclizing agent determines the final product. For instance, starting with a 4-aminonicotinic acid derivative and using a condensing agent can lead to the formation of the second ring.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Ligand-free palladium-catalyzed facile construction of tetra cyclic dibenzo[b,h][1,6]naphthyridine derivatives: domino sequence of intramolecular C–H bond arylation and oxidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Route to 4-Chloro-1,6-naphthyridine from Aminopyridine Precursors: An Application Note and Protocol
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including potential applications as anticancer, antiviral, and antiasthmatic agents. The introduction of a chlorine atom at the 4-position of the 1,6-naphthyridine ring system provides a versatile synthetic handle for further functionalization, making 4-chloro-1,6-naphthyridine a valuable intermediate for the development of novel therapeutics and functional materials. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from readily available aminopyridine precursors. The described route is robust, scalable, and founded on well-established synthetic transformations, making it suitable for both academic research and industrial drug development settings.
Overall Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence involving the initial construction of a 4-hydroxy-1,6-naphthyridine intermediate, followed by a chlorination reaction. This strategy is advantageous as it utilizes common and relatively inexpensive starting materials and employs reliable and well-understood reaction mechanisms.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Synthesis of 4-Hydroxy-1,6-naphthyridin-2(1H)-one via the Gould-Jacobs Reaction
The initial step in this synthetic sequence is the construction of the 1,6-naphthyridine core. For this, we employ a modified Gould-Jacobs reaction, a powerful method for the synthesis of quinolines and their heteroaromatic analogues.[1][2][3] In this protocol, 4-aminonicotinic acid is condensed with diethyl malonate, followed by a thermal cyclization to yield 4-hydroxy-1,6-naphthyridin-2(1H)-one.[4][5]
Reaction Mechanism: The Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds through a well-defined mechanism.[1] The process begins with the nucleophilic attack of the amino group of 4-aminonicotinic acid on one of the carbonyl carbons of diethyl malonate, leading to the formation of an amide intermediate. Subsequent intramolecular cyclization is driven by the nucleophilic attack of the pyridine ring onto the other ester carbonyl group. This is followed by dehydration to form the bicyclic 4-hydroxy-1,6-naphthyridin-2(1H)-one. The high temperature employed in the reaction facilitates both the initial condensation and the final cyclization step.
Figure 2: Simplified mechanism of the Gould-Jacobs reaction for 1,6-naphthyridinone formation.
Experimental Protocol: Synthesis of 4-Hydroxy-1,6-naphthyridin-2(1H)-one
Materials:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminonicotinic acid (1.0 eq) and diethyl malonate (3.0 eq).
-
Heat the mixture to 150-160 °C and maintain this temperature for 2 hours with constant stirring.
-
Increase the temperature to 240-250 °C and continue heating for an additional 1 hour. During this time, ethanol will distill from the reaction mixture.
-
Allow the reaction mixture to cool to approximately 100 °C and then add diphenyl ether as a high-boiling solvent.
-
Resume heating and maintain a gentle reflux for 2-3 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with ethanol to remove any residual diphenyl ether and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or a mixture of DMF and water.
| Parameter | Value |
| Starting Material | 4-Aminonicotinic Acid |
| Reagent | Diethyl Malonate |
| Reaction Type | Gould-Jacobs Reaction |
| Temperature | 150-160 °C (initial), 240-250 °C (cyclization) |
| Reaction Time | 3 hours (neat), 2-3 hours (in solvent) |
| Solvent | Diphenyl ether (or Dowtherm A) for cyclization |
| Typical Yield | 60-75% |
Table 1: Key parameters for the synthesis of 4-Hydroxy-1,6-naphthyridin-2(1H)-one.
Part 2: Chlorination of 4-Hydroxy-1,6-naphthyridin-2(1H)-one
The second and final step of the synthesis is the conversion of the 4-hydroxy-1,6-naphthyridin-2(1H)-one intermediate to the target molecule, this compound. This transformation is readily accomplished using phosphorus oxychloride (POCl₃), a common and effective reagent for the chlorination of hydroxylated nitrogen-containing heterocycles.[10][11][12][13]
Reaction Mechanism: Chlorination with Phosphorus Oxychloride
The chlorination of the 4-hydroxy-1,6-naphthyridin-2(1H)-one, which exists in tautomeric equilibrium with its keto form, proceeds via the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement leads to the formation of a chlorophosphate intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom at the 4-position and displacing the phosphate group to yield the final this compound product. The reaction is typically performed in excess POCl₃, which can also serve as the solvent.
Figure 3: Simplified mechanism for the chlorination of the naphthyridinone intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxy-1,6-naphthyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 4-hydroxy-1,6-naphthyridin-2(1H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask. The POCl₃ will act as both the reagent and the solvent.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Value |
| Starting Material | 4-Hydroxy-1,6-naphthyridin-2(1H)-one |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Type | Chlorination |
| Temperature | Reflux (105-110 °C) |
| Reaction Time | 3-4 hours |
| Work-up | Quenching with ice, neutralization, and extraction |
| Typical Yield | 70-85% |
Table 2: Key parameters for the synthesis of this compound.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound from aminopyridine precursors. The two-step process, involving a Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride, is based on well-established and high-yielding transformations. The protocols provided are detailed and can be readily implemented in a standard organic chemistry laboratory. The final product, this compound, is a valuable building block for the synthesis of a diverse range of functionalized 1,6-naphthyridine derivatives with potential applications in drug discovery and materials science.
References
- López-Alvarado, P., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- ResearchGate. (n.d.).
- González-Lara, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3141. [Link]
- Wentland, M. P. (2010). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs...
- Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. [Link]
- Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]
- ResearchGate. (2021). 1,6-Naphthyridin-2(1H)
- Chen, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13, 19859-19864. [Link]
- Geies, A. A., et al. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]
- Indian Chemical Society. (n.d.).
- Chen, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13, 19859-19864. [Link]
- ResearchGate. (2021).
- RSC Publishing. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]
- National Institutes of Health. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
- Organic Syntheses. (n.d.). The 12-l.
- Wikipedia. (n.d.). Skraup reaction. [Link]
- American Chemical Society. (2024).
- Chemical Review and Letters. (n.d.).
- ResearchGate. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. [Link]
- PubMed. (2011).
- Quora. (2018).
- Organic Syntheses. (n.d.).
- National Institutes of Health. (2001).
- ResearchGate. (n.d.).
- RSC Publishing. (2010). Chiral enhancement in diethyl malonate addition by morphosynthesized l-proline mesoporous silica. [Link]
- Quora. (2017).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral enhancement in diethyl malonate addition by morphosynthesized l-proline mesoporous silica - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
One-pot synthesis protocol for highly functionalized 1,6-naphthyridines
Application Note & Protocol
A Robust One-Pot, Solvent-Free Synthesis of Highly Functionalized 1,6-Naphthyridines for Drug Discovery and Medicinal Chemistry
Abstract: The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] This application note provides a detailed, field-proven protocol for a one-pot, multicomponent synthesis of highly functionalized 1,6-naphthyridines. We will delve into an efficient and environmentally conscious approach that utilizes triethylammonium hydrogen sulfate ([Et3NH][HSO4]) as a catalyst under solvent-free conditions.[4][5] This method offers significant advantages, including high yields, short reaction times, and a simple work-up procedure, making it highly amenable to the rapid generation of diverse compound libraries for drug development professionals.[4][6]
Introduction: The Significance of the 1,6-Naphthyridine Core
The unique structural and electronic properties of the 1,6-naphthyridine core have established it as a cornerstone in medicinal chemistry.[7] Its rigid, planar structure provides a versatile scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with various biological receptors.[8] Compounds incorporating this moiety have demonstrated efficacy as inhibitors of human cytomegalovirus (HCMV), c-Met kinase, and as potential anticancer agents.[2][3][7][9] The development of efficient and modular synthetic routes to access diverse 1,6-naphthyridine derivatives is therefore a critical endeavor for the advancement of novel therapeutics.[10] Traditional multi-step syntheses can be time-consuming and often require harsh reaction conditions and expensive catalysts.[5] In contrast, one-pot multicomponent reactions (MCRs) offer a streamlined and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation.[10][11]
This guide details a pseudo-five-component, one-pot synthesis that exemplifies the principles of green chemistry by operating under solvent-free conditions and utilizing a reusable catalyst.[4][11][12]
Experimental Protocol: [Et3NH][HSO4]-Catalyzed One-Pot Synthesis
This protocol is based on the work of Shaikh et al., which describes a convenient synthesis of functionalized[4][13]-naphthyridines.[4][5]
2.1. Materials and Reagents:
-
Substituted Acetophenones (1a-d): (e.g., Acetophenone, 4-Methylacetophenone, 4-Chloroacetophenone, 4-Nitroacetophenone)
-
Malononitrile (2)
-
Secondary Amines (3a-c): (e.g., Piperidine, Pyrrolidine, Morpholine)
-
Triethylammonium hydrogen sulfate ([Et3NH][HSO4])
-
Ethanol (for recrystallization)
-
Standard laboratory glassware: Round-bottom flasks, condensers, magnetic stirrer with hotplate.
-
Analytical Equipment: Thin Layer Chromatography (TLC) plates (silica gel 60 F254), NMR spectrometer, Mass spectrometer.
2.2. General Synthetic Procedure:
-
In a clean, dry 50 mL round-bottom flask, combine the substituted acetophenone (2 mmol), malononitrile (2 mmol), the secondary amine (1 mmol), and [Et3NH][HSO4] (20 mol%).
-
The reaction mixture is stirred at 80-90 °C under solvent-free conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically within 1-2 hours), cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir for 10-15 minutes. The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure, highly functionalized 1,6-naphthyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Diagram of the Experimental Workflow:
Caption: One-pot synthesis workflow for functionalized 1,6-naphthyridines.
Results and Discussion
This one-pot protocol consistently provides good to excellent yields of the desired 1,6-naphthyridine derivatives.[4][5] The reaction tolerates a variety of substituents on the acetophenone ring, allowing for the generation of a diverse library of compounds.
Table 1: Synthesis of Functionalized[4][13]-Naphthyridines (4a-l) - Selected Examples
| Entry | Acetophenone (1) | Secondary Amine (3) | Product | Time (h) | Yield (%) |
| 4a | Acetophenone | Piperidine | 5-amino-2,4-diphenyl-7-(piperidin-1-yl)-1,2-dihydro-1,6-naphthyridine-8-carbonitrile | 1.5 | 93 |
| 4b | 4-Methylacetophenone | Piperidine | 5-amino-2-methyl-4-(p-tolyl)-7-(piperidin-1-yl)-1,2-dihydro-1,6-naphthyridine-8-carbonitrile | 1.0 | 95 |
| 4c | 4-Chloroacetophenone | Piperidine | 5-amino-4-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)-1,2-dihydro-1,6-naphthyridine-8-carbonitrile | 2.0 | 92 |
| 4d | 4-Nitroacetophenone | Piperidine | 5-amino-2-methyl-4-(4-nitrophenyl)-7-(piperidin-1-yl)-1,2-dihydro-1,6-naphthyridine-8-carbonitrile | 2.5 | 90 |
| 4e | Acetophenone | Pyrrolidine | 5-amino-2,4-diphenyl-7-(pyrrolidin-1-yl)-1,2-dihydro-1,6-naphthyridine-8-carbonitrile | 1.5 | 94 |
| 4f | 4-Methylacetophenone | Morpholine | 5-amino-7-morpholino-2-methyl-4-(p-tolyl)-1,2-dihydro-1,6-naphthyridine-8-carbonitrile | 1.0 | 96 |
Data adapted from Shaikh et al.[5]
3.1. Mechanistic Insights:
The reaction proceeds through a cascade of reactions initiated by the Knoevenagel condensation of the acetophenone with malononitrile, catalyzed by the secondary amine.[14] This is followed by a Michael addition of a second molecule of malononitrile. The [Et3NH][HSO4] catalyst plays a crucial role in activating the substrates and promoting the cyclization and subsequent aromatization steps to form the 1,6-naphthyridine core. The one-pot nature of this reaction is a testament to its efficiency, as it avoids the need for isolation and purification of intermediates.[4][14]
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the one-pot synthesis of 1,6-naphthyridines.
Troubleshooting and Key Considerations
-
Low Yields: Ensure all reagents are of high purity and the reaction is carried out under anhydrous conditions until the work-up step. The reaction temperature should be carefully controlled within the specified range.
-
Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the specified reaction time, the reaction can be allowed to proceed for a longer duration. The catalyst concentration can also be optimized.[5]
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel may be required for purification.
Safety Precautions
-
Malononitrile is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Acetophenones and secondary amines can be irritants. Avoid inhalation and skin contact.
-
The reaction is heated to 80-90 °C; take necessary precautions to avoid burns.
Conclusion
The described one-pot, solvent-free synthesis provides a highly efficient, practical, and environmentally friendly route to a diverse range of functionalized 1,6-naphthyridines. This protocol is well-suited for academic and industrial research settings, enabling the rapid synthesis of compound libraries for screening in drug discovery programs. The simplicity of the procedure, coupled with the high yields and broad substrate scope, underscores its value for medicinal chemists and drug development professionals.
References
- Shaikh, M. H., Subhedar, D. D., Khedkar, V. M., & Shingate, B. B. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[4][13]-Naphthyridines and Biological Evaluation.
- Li, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
- Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review.
- Smith, J. D., & Johnson, A. B. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- Kumar, A., & Sharma, P. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
- Shaikh, M. H., et al. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[4][13]-Naphthyridines and Biological Evaluation. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]
- Adhikari, A., et al. (2011). An expeditious and efficient synthesis of highly functionalized[4][13]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters, 13(17), 4664-4667. [Link]
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2023). One‐Pot Multicomponent Synthesis of Substituted 1,6‐Naphthyridine Derivatives Employing 4‐Aminocumarin.
- Beaulieu, P. L., et al. (2003). Discovery of 1,6-Naphthyridines as a Novel Class of Potent and Selective Human Cytomegalovirus Inhibitors. Journal of Medicinal Chemistry, 46(24), 5125-5128. [Link]
- Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review.
- Various Authors. (n.d.). Efficient methods for the synthesis of functionalized 1,6-naphthyridines.
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2023). 1,6-Naphthyridine–based natural products.
- Reddy, T. S., et al. (2013). Sodium-Hydroxide-Mediated Synthesis of Highly Functionalized[4][13]-Naphthyridines in a One-Pot Pseudo Five-Component Reaction. Semantic Scholar. [Link]
- Abas, F., et al. (2021). 1,6-Naphthyridin-2(1H)
- Various Authors. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Scilit. [Link]
- Various Authors. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. [Link]
- Chen, Y., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][4][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2418-2422. [Link]
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rkmmanr.org [rkmmanr.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Friedländer Annulation: A Versatile Strategy for the Synthesis of Benzonaphthyridines
Introduction: The Significance of Benzonaphthyridines in Modern Drug Discovery
Benzonaphthyridines are a class of polycyclic aromatic nitrogen heterocycles that have garnered significant attention from the medicinal chemistry community. Their rigid, planar structure allows for effective intercalation with DNA and interactions with various enzyme active sites, making them privileged scaffolds in the design of novel therapeutics. Derivatives of benzonaphthyridines have demonstrated a wide array of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to these complex molecules is therefore a critical endeavor in the advancement of new drug candidates.
The Friedländer annulation, a classical condensation reaction, stands out as a powerful and direct method for constructing the core structure of benzonaphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. The reaction can be catalyzed by either acids or bases and proceeds through a cyclodehydration mechanism to furnish the fused heterocyclic system. This application note provides a detailed exploration of the Friedländer annulation for the synthesis of various benzonaphthyridine isomers, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical guidance for researchers in the field.
Mechanistic Insights into the Friedländer Annulation
The versatility of the Friedländer annulation stems from its straightforward and robust mechanism. The reaction initiates with the formation of a Schiff base or an enamine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic benzonaphthyridine core. The specific pathway can be influenced by the reaction conditions (acidic or basic catalysis) and the nature of the reactants.
Under basic conditions, the reaction typically proceeds through the following key steps:
-
Enolate Formation: A base abstracts a proton from the α-methylene compound to generate a nucleophilic enolate.
-
Aldol-Type Addition: The enolate attacks the carbonyl group of the ortho-aminoaryl aldehyde or ketone, forming an aldol adduct.
-
Cyclization and Dehydration: The amino group then attacks the newly formed carbonyl or a related intermediate, leading to intramolecular cyclization. Subsequent dehydration yields the stable aromatic benzonaphthyridine ring system.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-1,6-naphthyridine
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 4-chloro-1,6-naphthyridine. The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The ability to functionalize this core, particularly at the 4-position, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document details field-proven insights and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions, as well as palladium-catalyzed cyanation, enabling the synthesis of a diverse array of 4-substituted-1,6-naphthyridine derivatives.
Introduction: The Strategic Importance of this compound
The 1,6-naphthyridine core is a key pharmacophore, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[3] The chlorine atom at the 4-position of this compound serves as a versatile synthetic handle, allowing for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and widely used methods in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to troubleshoot and adapt these protocols to their specific needs. The methodologies described herein are based on established principles of cross-coupling chemistry and adapted from successful applications on closely related heterocyclic systems.
General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycle is essential for optimizing and troubleshooting these reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.
Figure 1: Generalized Catalytic Cycle. A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[5] The subsequent transmetalation step involves the transfer of the organic group from an organometallic reagent (e.g., organoboron, organozinc) to the palladium center. The final reductive elimination step forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[5]
Experimental Protocols and Application Notes
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds with a broad functional group tolerance and the use of generally stable and readily available boronic acids.[6][7]
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (3 cycles). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF/water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can range from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application Notes:
-
Catalyst and Ligand Selection: For challenging couplings or to improve yields, consider using more advanced catalyst systems such as those with bulky, electron-rich phosphine ligands like XPhos or SPhos, often with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[2]
-
Base Selection: The choice of base is critical. K₂CO₃ is a good starting point, but for less reactive boronic acids or to accelerate the reaction, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.[8]
-
Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 (estimated) | [8][9] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | 80-90 (estimated) | [8] |
| 3-Pyridylboronic acid | XPhos Pd G4 | K₃PO₄ | Toluene/H₂O | 100 | 75-85 (estimated) | [2] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[10][11] This reaction is instrumental in medicinal chemistry for introducing amine functionalities.[12]
Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), a bulky phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, 1,4-dioxane, or tert-butanol.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Application Notes:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally required for the amination of aryl chlorides.[13][14]
-
Base Sensitivity: NaOt-Bu is a very effective base but can be incompatible with base-sensitive functional groups. In such cases, K₃PO₄ or Cs₂CO₃ can be used, although higher reaction temperatures or longer reaction times may be necessary.[15]
-
Ammonia Equivalents: For the synthesis of primary anilines, ammonia surrogates like benzophenone imine can be used, followed by acidic hydrolysis.[12]
Figure 2: Buchwald-Hartwig Amination Workflow. A step-by-step overview of the experimental procedure.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures.[16] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[7][17]
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Evacuate and backfill with an inert gas. Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by column chromatography.
Application Notes:
-
Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira protocols can be employed. These often require a different base, such as piperidine or pyrrolidine, and may need higher temperatures.[3]
-
Base and Solvent: The amine base often serves as the solvent as well. Triethylamine is commonly used. Anhydrous and deoxygenated conditions are crucial for preventing the homocoupling of the alkyne (Glaser coupling).
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts, often allowing for milder reaction conditions.[18][19] However, organozinc reagents are moisture and air-sensitive, requiring strictly anhydrous and inert reaction conditions.[20][21]
Protocol:
-
Organozinc Reagent Preparation (if not commercially available): Prepare the organozinc reagent by treating the corresponding organohalide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Reaction Setup: In a glovebox, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a catalyst generated in situ from Pd₂(dba)₃ and a phosphine ligand) to an oven-dried flask.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF, DMF). Then, add the solution of the organozinc reagent (1.2-1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Application Notes:
-
Catalyst Choice: For coupling with aryl chlorides, catalysts with bulky, electron-rich ligands such as those used in Buchwald-Hartwig aminations are often effective.[13]
-
Handling Organozinc Reagents: Due to their sensitivity, organozinc reagents should be handled under strictly inert conditions. Commercially available solutions are often titrated before use.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The cyanation of aryl halides is a valuable transformation, as the nitrile group can be further converted into various functional groups such as carboxylic acids, amides, and tetrazoles.
Protocol:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6-0.8 equiv.).
-
Solvent and Additives: Add an anhydrous polar aprotic solvent such as DMF or DMAc.
-
Reaction: Heat the reaction mixture to 100-140 °C under an inert atmosphere. Monitor the reaction until completion.
-
Work-up: Cool the reaction mixture and dilute with an aqueous solution of NaHCO₃ and ethyl acetate. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Application Notes:
-
Cyanide Source: Zinc cyanide is often preferred over KCN or NaCN due to its lower toxicity and better solubility in organic solvents.[22] Non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can also be used, often in a biphasic solvent system.[23]
-
Catalyst Poisoning: Cyanide ions can act as catalyst poisons. The use of robust ligands and precatalysts that rapidly form the active Pd(0) species can mitigate this issue.[23]
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful and versatile toolkit for the functionalization of this compound. By carefully selecting the appropriate reaction type, catalyst system, and conditions, researchers can efficiently synthesize a wide range of novel 4-substituted-1,6-naphthyridine derivatives. These protocols, grounded in established chemical principles and adapted from successful applications on related scaffolds, offer a solid foundation for the exploration of this important heterocyclic system in the pursuit of new therapeutic agents and other advanced materials.
References
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]
- Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1][15]-naphthyridines. (2017). Journal of Chemical Sciences. [Link]
- Negishi Coupling - NROChemistry. (n.d.). [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). IntechOpen. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013).
- Optimization of the Buchwald-Hartwig reaction. (n.d.).
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]
- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025).
- Buchwald–Hartwig amin
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). Journal of Medicinal Chemistry. [Link]
- Negishi coupling. (n.d.). Wikipedia. [Link]
- Negishi Coupling. (2022). YouTube. [Link]
- Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.).
- Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Efficient synthesis of 1,9-substituted benzo[h][1][15]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. (n.d.). RSC Medicinal Chemistry. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]
- Heck reaction. (n.d.). Wikipedia. [Link]
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]
- Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. (2025). Molecules. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (n.d.). Organic & Biomolecular Chemistry. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
- discovery and SAR study of 1H-imidazo[4,5-h][1][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Organic & Biomolecular Chemistry. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). Accounts of Chemical Research. [Link]
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Palladium‐Catalyzed One‐Pot Synthesis of Benzo[b][1][15]naphthyridines via Sonogashira Coupling and Annulation Reactions from 2‐Chloroquinoline‐3‐carbonitriles. (2013). Tetrahedron. [Link]
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. Negishi Coupling | NROChemistry [nrochemistry.com]
- 21. youtube.com [youtube.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
The Versatile Scaffold: Harnessing 4-Chloro-1,6-naphthyridine for Kinase Inhibitor Discovery
Introduction: The Growing Prominence of the 1,6-Naphthyridine Core in Oncology
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. Within this highly competitive field, the 1,6-naphthyridine scaffold has emerged as a "privileged structure," a core molecular framework that consistently demonstrates potent and selective inhibitory activity against a range of therapeutically relevant kinases.[1] Its rigid, planar structure and strategically positioned nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it an ideal starting point for the rational design of novel therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of a key intermediate, 4-chloro-1,6-naphthyridine, in the design and synthesis of next-generation kinase inhibitors. We will delve into the synthetic versatility of this building block and provide detailed protocols for its derivatization and subsequent biological evaluation.
The Strategic Advantage of this compound
The utility of this compound as a synthetic intermediate lies in the reactivity of the C4-chloro substituent. This electron-deficient position is primed for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of a diverse array of chemical moieties, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
The general workflow for utilizing this compound in a kinase inhibitor discovery program is outlined below.
Sources
Application Notes & Protocols: A Guide to the Development of Novel 1,6-Naphthyridine-Based Anti-inflammatory Drugs
Audience: Researchers, scientists, and drug development professionals.
Abstract: Inflammation is a critical biological process, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. This guide provides a comprehensive framework for the discovery and preclinical evaluation of novel anti-inflammatory agents based on the 1,6-naphthyridine scaffold, a privileged heterocyclic structure in medicinal chemistry.[1][2] We delve into the molecular rationale for targeting key inflammatory pathways, provide detailed protocols for chemical synthesis, and outline robust in vitro and in vivo screening methodologies. This document is designed to equip researchers with the technical knowledge and practical insights required to navigate the early stages of drug development in this promising area.
Scientific Rationale: 1,6-Naphthyridine as a Scaffold for Anti-Inflammatory Agents
The 1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Its rigid structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with various biological targets, particularly protein kinases, which are pivotal in mediating inflammatory responses.
Key Inflammatory Signaling Pathways
Chronic inflammation is often driven by the hyperactivation of intracellular signaling cascades. Novel 1,6-naphthyridine derivatives can be designed to selectively inhibit key nodes within these pathways. The three primary pathways to consider are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: A master regulator of inflammation, the NF-κB pathway is activated by stimuli like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5][6] Activation leads to the nuclear translocation of NF-κB transcription factors, which drive the expression of genes encoding inflammatory mediators, including iNOS, COX-2, and various cytokines.[7][8]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling: This pathway involves a cascade of kinases, including p38, JNK, and ERK, that respond to extracellular stimuli.[9][10][11] The p38 MAPK pathway, in particular, is crucial for the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-6 at both the transcriptional and translational levels, making it a prime target for anti-inflammatory drugs.[12]
-
JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Signaling: This pathway is essential for transmitting signals from cytokine receptors on the cell surface to the nucleus.[13][14][15] Upon cytokine binding, JAKs phosphorylate and activate STAT proteins, which then dimerize, translocate to the nucleus, and induce the transcription of genes involved in immunity and inflammation.[16][17]
Targeting these pathways with small molecule inhibitors, such as those derived from the 1,6-naphthyridine scaffold, offers a potent strategy for mitigating pathological inflammation.
Synthesis of Functionalized 1,6-Naphthyridines
The versatility of the 1,6-naphthyridine scaffold stems from the numerous synthetic routes available for its construction and functionalization.[3] A common and effective approach is the multicomponent domino reaction, which allows for the rapid assembly of complex molecules in a single pot.[18]
Protocol 2.1: One-Pot Synthesis of a Substituted 1,6-Naphthyridine Derivative
This protocol describes a representative synthesis. Rationale: This domino reaction is efficient, creating multiple bonds in a single step, which is ideal for generating a library of analogues for screening. The use of a catalyst like pyrrolidine facilitates the initial condensation steps.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Cyclohexanone (1 mmol)
-
Ethanol (10 mL)
-
Pyrrolidine (0.1 mmol)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the substituted benzaldehyde (1 mmol), malononitrile (2 mmol), cyclohexanone (1 mmol), and ethanol (10 mL).
-
Add pyrrolidine (0.1 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with constant stirring.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
A solid precipitate will often form. Collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 1,6-naphthyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Screening Cascade for Anti-inflammatory Activity
A tiered approach is essential for efficiently screening newly synthesized compounds. The workflow begins with assessing cytotoxicity, followed by a primary screen for a general inflammatory marker, and culminates in a secondary screen to quantify effects on specific pro-inflammatory cytokines.
Protocol 3.1: Cytotoxicity Assessment using CCK-8 Assay
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not due to cell death. This assay determines the concentration range at which the compound is non-toxic to the cells used in subsequent experiments.[19]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Test compounds (dissolved in DMSO, final DMSO concentration <0.1%)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" well (containing only DMSO at the highest concentration used) and a "cells only" control.
-
Incubate the plate for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for another 1-2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.
Protocol 3.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a large production of NO, a key inflammatory mediator.[20][21][22] Measuring the inhibition of NO production is a robust and high-throughput primary screen for anti-inflammatory activity.[23]
Materials:
-
RAW 264.7 cells and culture medium
-
Test compounds at non-toxic concentrations
-
LPS (from E. coli)
-
Griess Reagent System
-
96-well plates, incubator, microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Incubate the plate for 24 hours.
-
After incubation, transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B of Griess Reagent) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration and calculate the IC₅₀ value.
Protocol 3.3: Quantification of Pro-inflammatory Cytokines by ELISA
Rationale: To confirm and elaborate on the findings from the primary screen, an Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically measure the reduction in key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[22][24]
Materials:
-
Culture supernatants from the same experiment as Protocol 3.2
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, the process involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
The collected cell culture supernatants (and recombinant cytokine standards) are added to the wells.
-
After incubation and washing, a detection antibody (often biotinylated) is added.
-
A streptavidin-HRP conjugate is then added, followed by a substrate solution (e.g., TMB).
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
A standard curve is generated using the recombinant cytokine standards, and this curve is used to determine the concentration of the cytokine in each sample.
-
Calculate the percentage inhibition of cytokine production and the IC₅₀ value for each compound.
In Vivo Efficacy Models
Promising candidates from in vitro screens must be validated in a living system. Animal models of inflammation are crucial for assessing a compound's efficacy, pharmacokinetics, and safety profile.[25][26]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation.[27] The edema formation is biphasic: the early phase (0-2.5 h) is mediated by histamine and serotonin, while the late phase (2.5-5 h) is primarily mediated by prostaglandins and involves the infiltration of neutrophils.[27] This allows for an initial understanding of the compound's mechanism of action.
Materials:
-
Sprague-Dawley or Wistar rats (180-200 g)
-
Test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize animals for at least one week before the experiment.[27] Fast the animals overnight before dosing, with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 dose levels).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).
-
Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point: % Edema = [(Vₜ - V₀) / V₀] x 100.
-
Calculate the percentage inhibition of edema for each drug-treated group relative to the vehicle control group: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
Data Interpretation and Lead Optimization
The goal of the screening cascade is to identify lead compounds with a desirable balance of potency, selectivity, and low toxicity.
Data Summary: Quantitative data from the in vitro assays should be compiled for clear comparison.
| Compound ID | Cytotoxicity CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀ for NO) |
| NAPH-001 | > 100 | 5.2 | 7.8 | 10.1 | > 19.2 |
| NAPH-002 | 15.5 | 8.1 | 9.5 | 11.4 | 1.9 |
| NAPH-003 | > 100 | 0.9 | 1.2 | 1.5 | > 111.1 |
| Diclofenac | > 100 | 15.8 | 20.4 | 25.1 | > 6.3 |
Interpretation:
-
NAPH-001 shows moderate potency and good safety.
-
NAPH-002 is discarded due to its low selectivity index, indicating that its anti-inflammatory effect occurs at concentrations close to those causing cytotoxicity.
-
NAPH-003 is identified as a potent lead compound . It exhibits sub-micromolar potency and an excellent selectivity index, making it a strong candidate for in vivo testing and further optimization.
Next Steps for Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Synthesize additional analogues of NAPH-003 to probe which substituents are critical for its high potency.
-
Mechanism of Action Studies: Use western blotting or kinase activity assays to determine if NAPH-003 inhibits specific kinases in the MAPK or other relevant pathways.
-
Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound to assess its drug-like potential.
References
- Umar, M.I., et al. (2019).
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- O'Shea, J.J., et al. (2015). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects.
- Kim, E.K., & Choi, E.J. (2010). Mitogen-activated Protein Kinases in Inflammation.
- Yaribeygi, H., et al. (2022). JAK/STAT signaling pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cellular and Infection Microbiology. [Link]
- Malemud, C.J., & Pearlman, E. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Signal Transduction Therapy. [Link]
- Towers, C. (n.d.).
- Zasłona, Z., & O'Neill, L.A.J. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. International Journal of Molecular Sciences. [Link]
- Peiris, D.S.H.S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
- N.A. (2025). MAPK signalling pathway: Significance and symbolism. SciSpace. [Link]
- Wikipedia contributors. (n.d.).
- Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
- O'Shea, J.J., & Plenge, R. (2012). Crosstalk with the Jak-STAT Pathway in Inflammation.
- Sieniawska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
- Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. [Link]
- Calvo, M.I., et al. (2023).
- N.A. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
- N.A. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
- Lawrence, T., & Natoli, G. (2011).
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health. [Link]
- N.A. (n.d.).
- Pharmaron. (n.d.).
- Wang, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
- Khongla, M., et al. (2021). Inflammatory response of raw 264.7 macrophage cells treated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research. [Link]
- Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.
- Kim, B.H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
- Lavanya, M., et al. (2015). Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. RSC Advances. [Link]
- N.A. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]
- de Oliveira, C.E.V., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammopharmacology. [Link]
- Al-Tel, T.H., et al. (2023). 1,6-Naphthyridin-2(1H)
- Devadoss, T., et al. (2021).
- N.A. (2023). Anti-Inflammatory Effects of New Naphthyridine from Sponge Aaptos suberitoides in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and Nrf2 Signaling Pathways. Chemistry & Biodiversity. [Link]
- Medrano, M., et al. (2009). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry. [Link]
- N.A. (2023). Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899.
- Di Braccio, M., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[4][14][26]triazolo[4,3-a][11][26]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry. [Link]
- Srivastava, S.K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Sieniawska, E. (2024).
- N.A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
- N.A. (2013). discovery and SAR study of 1H-imidazo[4,5-h][15][26]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 8. purformhealth.com [purformhealth.com]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Crosstalk with the Jak-STAT Pathway in Inflammation | Semantic Scholar [semanticscholar.org]
- 18. [PDF] Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 23. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 26. wuxibiology.com [wuxibiology.com]
- 27. mdpi.com [mdpi.com]
Detailed protocol for the synthesis of 1,6-naphthyridine-5,7-diones
Application Note & Protocol
Topic: Detailed Protocol for the Synthesis of 1,6-Naphthyridine-5,7-diones
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine motif is a privileged heterocyclic scaffold vital to modern medicinal chemistry.[1] As a bicyclic aromatic core, its derivatives have demonstrated significant promise as potent inhibitors of various critical biological targets, including HIV integrase, phosphodiesterase 10A (PDE10A), and multiple kinase families such as FGFR, c-Met, and spleen tyrosine kinase (SYK).[1][2] The clinical investigation of the pan-JAK inhibitor Izencitinib for ulcerative colitis further underscores the therapeutic potential of this scaffold.[1]
Within this chemical space, 1,6-naphthyridine-5,7-diones serve as crucial and versatile intermediates. Their structure allows for subsequent chemical modifications, providing a robust platform for the rapid exploration of chemical diversity and the development of highly substituted, drug-like molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of 1,6-naphthyridine-5,7-diones via a tandem nitrile hydration and intramolecular cyclization, a modern and efficient approach that offers mild reaction conditions and high adaptability.
Strategic Overview and Mechanistic Rationale
The synthesis of the 1,6-naphthyridine core can be approached through various classical methods, such as modifications of the Skraup or Gould-Jacobs reactions, which are traditionally used for quinolines and other naphthyridine isomers.[3][4] However, for the direct synthesis of the 5,7-dione structure, a more convergent strategy is often superior.
The protocol detailed here employs a two-stage process that builds the second (dione) ring onto a pre-functionalized pyridine precursor.
-
Precursor Synthesis: The synthesis begins with the formation of a 2-cyanoalkyl nicotinic ester. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where a nitrile anion displaces a leaving group (e.g., a halide) on a nicotinic ester derivative.[1] This step strategically installs the cyano and ester groups in a vicinal relationship, poised for the subsequent cyclization.
-
Tandem Hydration-Cyclization: The key transformation involves the conversion of the cyano-ester intermediate into the bicyclic dione. Under mild acidic or basic conditions, the nitrile group undergoes hydration to form a primary amide. This newly formed amide then acts as an intramolecular nucleophile, attacking the adjacent ester carbonyl. This intramolecular condensation reaction results in the formation of the second ring and the expulsion of the ester's alcohol group (e.g., ethanol), yielding the stable 1,6-naphthyridine-5,7-dione core.[1]
This tandem approach is advantageous as it combines two distinct transformations into a single, efficient step under relatively gentle conditions.
Visualization of the Synthetic Workflow & Mechanism
Overall Experimental Workflow
Caption: High-level workflow for the synthesis of 1,6-naphthyridine-5,7-diones.
Core Reaction Mechanism
Caption: Key mechanistic steps in the tandem hydration-cyclization reaction.
Detailed Experimental Protocol: Synthesis of 8-Phenyl-1,6-naphthyridine-5,7(6H,8H)-dione
This protocol provides a representative example for the synthesis of an 8-substituted derivative. Researchers can adapt the starting materials to achieve different substitutions at the 8-position.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount (Example Scale) | Notes |
| Ethyl 2-chloronicotinate | 21019-45-8 | 185.61 | 1.0 | 1.86 g (10 mmol) | Starting material |
| Phenylacetonitrile | 140-29-4 | 117.15 | 1.1 | 1.29 g (11 mmol) | Provides C8-substituent |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 (as NaH) | 1.2 | 0.48 g (12 mmol) | Use with extreme caution |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | 50 mL | Solvent for Part A |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | - | 20 mL | Catalyst for Part B |
| Diethyl Ether | 60-29-7 | - | - | As needed | For washing/purification |
| Saturated Sodium Bicarbonate | - | - | - | As needed | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | As needed | Drying agent |
Required Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with temperature control.
-
Magnetic stir plate.
-
Dropping funnel.
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks).
-
Büchner funnel and filter paper.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) apparatus.
Step-by-Step Procedure
PART A: Synthesis of Ethyl 2-cyano-2-phenyl-3-(pyridin-3-yl)acrylate (Precursor)
-
Setup: Assemble the three-neck flask with a stirrer bar, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In a separate flask, suspend sodium hydride (0.48 g, 12 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Slowly add phenylacetonitrile (1.29 g, 11 mmol) dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the nitrile will be observed.
-
SNAr Reaction: To the resulting anion solution, add a solution of ethyl 2-chloronicotinate (1.86 g, 10 mmol) in anhydrous THF (10 mL) dropwise via the dropping funnel over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding ice-cold water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure cyano-ester precursor.
Expert Insight: The complete dryness of reagents and solvent is critical in Part A. Any moisture will quench the sodium hydride and the nitrile anion, significantly reducing the yield. Using a syringe pump for slow additions can improve control and safety.
PART B: Tandem Hydration-Cyclization to 8-Phenyl-1,6-naphthyridine-5,7(6H,8H)-dione
-
Setup: Place the purified cyano-ester precursor from Part A into a 50 mL round-bottom flask.
-
Cyclization: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) with stirring. The mixture will become warm.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 12-18 hours. A precipitate may form as the product is generated.[1]
-
Work-up: Carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker. This will precipitate the product and dilute the acid.
-
Isolation: Neutralize the acidic solution carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL) to remove any remaining organic impurities. Dry the solid under vacuum to obtain the final product, 8-phenyl-1,6-naphthyridine-5,7(6H,8H)-dione. Further purification can be achieved by recrystallization if necessary.
Product Characterization
The identity and purity of the synthesized 1,6-naphthyridine-5,7-dione should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of starting materials.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the two distinct carbonyl (C=O) stretches of the dione moiety.
Safety and Handling
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle exclusively under an inert atmosphere (nitrogen or argon).
-
Concentrated Sulfuric Acid: This is a highly corrosive reagent that can cause severe burns. Handle with extreme care, ensuring slow addition, especially during the quenching and neutralization steps, which are highly exothermic.
Conclusion
This application note provides a robust and reliable protocol for synthesizing 1,6-naphthyridine-5,7-diones. The described tandem nitrile hydration-cyclization strategy is efficient and proceeds under mild conditions, making it a valuable method for researchers in medicinal chemistry and drug development.[1] The resulting dione products are highly valuable intermediates, poised for a wide range of subsequent derivatization reactions to build libraries of novel compounds for biological screening.
References
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
- Gould–Jacobs reaction. Wikipedia.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
- 1,6- Naphthyridine. American Chemical Society.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- discovery and SAR study of 1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed.
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI.
Sources
Microwave-assisted organic synthesis (MAOS) of naphthyridine derivatives
A Guide to Microwave-Assisted Organic Synthesis (MAOS) Protocols and Methodologies
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
Naphthyridine scaffolds are privileged heterocyclic motifs integral to medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The development of efficient, rapid, and sustainable synthetic routes to access these valuable compounds is a primary objective for researchers in drug discovery and development. Traditional synthetic methods often rely on conventional heating, which can require long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts.[3]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that leverages microwave energy to dramatically accelerate chemical reactions.[4][5] By directly heating the reactants and solvents, MAOS provides rapid, uniform, and highly efficient energy transfer, leading to significant reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of MAOS for the synthesis of diverse naphthyridine derivatives. We present validated protocols for key synthetic transformations, explain the causal science behind experimental choices, and offer data-driven comparisons to highlight the profound advantages of this enabling technology.
The Science Behind MAOS: Causality of Reaction Acceleration
The efficiency of microwave-assisted synthesis stems from a fundamentally different heating mechanism compared to conventional methods that rely on external heat sources and thermal conductivity.[6] Microwave energy interacts directly with polar molecules in the reaction mixture through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[7][8]
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in organic synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the rapidly changing field. This constant and rapid reorientation generates significant molecular friction, which translates directly into thermal energy.[6][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating kinetic energy as heat.[7]
This direct "in-core" heating results in instantaneous and uniform temperature elevation throughout the reaction volume, eliminating the vessel wall effects and thermal gradients typical of conventional heating.[3][6] This allows the reaction mixture to rapidly overcome the activation energy barrier, leading to dramatic rate enhancements.[6] Furthermore, microwave heating can bring solvents to temperatures well above their atmospheric boiling points in sealed, pressurized vessels, further accelerating reactions.[9]
Caption: Core Mechanism of Microwave Heating.
Key Synthetic Strategies and Protocols
MAOS is highly effective for a variety of reactions used to construct the naphthyridine core and introduce functional diversity. Below are detailed protocols for three robust and widely applicable methods.
Strategy 1: Friedländer Annulation for 1,8-Naphthyridines
The Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic and highly effective route to quinolines and their aza-analogs, including naphthyridines.[10] MAOS dramatically improves this synthesis, often enabling solvent-free conditions and significantly reducing reaction times.[11][12]
Protocol 1: Solvent-Free, DABCO-Catalyzed Synthesis of 1,8-Naphthyridines
This protocol is adapted from a reported environmentally benign procedure for the synthesis of 1,8-naphthyridines.[11][12]
-
Reaction Scheme: 2-Aminonicotinaldehyde + Active Methylene Compound --(DABCO, MW)--> Substituted 1,8-Naphthyridine
-
Materials and Equipment:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., diethyl malonate, acetylacetone, ethyl acetoacetate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyst
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with 10 mL sealed reaction vessels and magnetic stirring.
-
Standard laboratory glassware for work-up.
-
-
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vessel, add 2-aminonicotinaldehyde (1.0 mmol, 1.0 eq).
-
Add the active methylene compound (1.0 mmol, 1.0 eq).
-
Add DABCO (0.2 mmol, 20 mol%).
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the mixture at a constant power of 600W for the specified time (see Table 1). The reaction is typically complete within 3-5 minutes.
-
After irradiation, allow the vessel to cool to room temperature (typically via automated cooling jet).
-
Once cooled, open the vessel and pour the contents into ice-cold water.
-
Acidify the mixture with dilute HCl. A solid precipitate should form.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to afford the pure 1,8-naphthyridine derivative.[11]
-
Strategy 2: Multicomponent Reactions (MCRs) for Diverse Scaffolds
MCRs are powerful synthetic tools that combine three or more reactants in a single pot to form a complex product, adhering to the principles of atom economy and procedural simplicity.[13][14] When combined with microwave irradiation, these reactions become exceptionally fast and efficient for generating libraries of diverse heterocyclic compounds.[14][15]
Protocol 2: Three-Component Synthesis of N-Substituted 2-Amino-1,6-naphthyridines
This protocol describes a one-pot, three-component reaction to rapidly generate novel 1,6-naphthyridine derivatives.[15]
-
Reaction Scheme: 3,5-Diarylidenepiperidin-4-one + Malononitrile + Amine --(Acetic Acid, MW)--> N-Substituted 2-Amino-1,6-naphthyridine
-
Materials and Equipment:
-
Substituted 3,5-diarylidenepiperidin-4-one
-
Malononitrile
-
Amine (e.g., aromatic amines, cyclopropylamine)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Microwave reactor with sealed vessels.
-
-
Step-by-Step Methodology:
-
In a microwave reaction vessel, combine the 3,5-diarylidenepiperidin-4-one (1.0 mmol, 1.0 eq), malononitrile (1.2 mmol, 1.2 eq), and the desired amine (1.2 mmol, 1.2 eq).
-
Add glacial acetic acid (3-4 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters: Heat to 120 °C and hold for 10-15 minutes with stirring. Monitor pressure to ensure it remains within safe operational limits.
-
After the reaction is complete, cool the vessel to below 50 °C.
-
Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product to obtain the desired N-substituted 2-amino-1,6-naphthyridine, which can be further purified by column chromatography if necessary.
-
Strategy 3: Transition-Metal-Catalyzed Cross-Coupling for Functionalization
For drug development, functionalizing a core scaffold is critical for structure-activity relationship (SAR) studies. Microwave-assisted, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi) provide a rapid and powerful method to install various substituents onto a pre-formed halogenated naphthyridine ring.[16][17]
Protocol 3: Microwave-Assisted Suzuki Coupling on a Chloro-naphthyridine Core
This generalized protocol illustrates how to perform a rapid Suzuki coupling to introduce aryl or heteroaryl groups.
-
Reaction Scheme: Chloro-naphthyridine + Arylboronic Acid --(Pd Catalyst, Base, MW)--> Aryl-naphthyridine
-
Materials and Equipment:
-
Halogenated naphthyridine (e.g., 2-chloro-1,8-naphthyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent mixture (e.g., Dioxane/Water or DMF)
-
Microwave reactor with sealed vessels.
-
-
Step-by-Step Methodology:
-
To a microwave vessel, add the chloro-naphthyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), the palladium catalyst (0.05 mmol, 5 mol%), and the base (3.0 mmol, 3.0 eq).
-
Add the solvent system (e.g., 4 mL of Dioxane and 1 mL of Water).
-
Seal the vessel tightly and place it into the microwave unit.
-
Program the reaction to heat to 150 °C and hold for 5-20 minutes. The optimal time may require scouting.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure functionalized naphthyridine product.
-
Caption: General Experimental Workflow for MAOS.
Data Summary: MAOS vs. Conventional Heating
The primary advantage of MAOS is the dramatic acceleration of reaction rates. The table below summarizes typical improvements observed for the synthesis of naphthyridine and related heterocyclic compounds.
| Reaction Type | Conventional Method (Time) | MAOS Method (Time) | Yield Improvement | Reference(s) |
| Friedländer Annulation | 5-8 hours | 3-6 minutes | Often higher and cleaner | [18][11] |
| 1,3,4-Oxadiazole Synthesis | 6-8 hours | 4-5 minutes | Significant | [18] |
| Multicomponent Reaction | 12-16 hours | 30 minutes | Comparable to higher yields | [14][19] |
| Suzuki Cross-Coupling | 14 hours | ~10 minutes | Substantial | [16] |
Troubleshooting and Field-Proven Insights
As with any technique, optimizing MAOS requires an understanding of key parameters.
-
Solvent Choice: The ability of a solvent to absorb microwave energy is crucial. High-loss solvents (e.g., DMF, ethanol, acetonitrile) heat very efficiently. For non-polar reactants, a polar solvent is necessary to act as the energy transfer medium.[7]
-
Managing Pressure: Reactions performed above the solvent's boiling point will generate significant pressure. Always use vessels rated for the expected conditions and never exceed the manufacturer's pressure limits. Modern reactors have real-time pressure monitoring for safety.
-
Avoiding Charring: "Hot spots" or localized superheating can sometimes lead to decomposition or charring of the reactants.[8] This can often be mitigated by using a less polar solvent, reducing the microwave power, or ensuring efficient magnetic stirring to maintain a homogenous temperature.
-
Scale-Up: Transferring a reaction from milligram to multi-gram scale is not always linear. While dedicated scale-up microwave reactors exist, direct scaling in small batch reactors may require re-optimization of irradiation time and power settings to ensure even heating.[3]
Conclusion
Microwave-Assisted Organic Synthesis is a robust, reliable, and highly efficient technology for the synthesis of naphthyridine derivatives. By providing direct, volumetric heating, MAOS dramatically reduces reaction times, improves yields, and promotes greener synthetic practices by minimizing energy use and often reducing solvent requirements.[4][5] The protocols and insights provided in this application note serve as a validated starting point for researchers to leverage the power of microwave chemistry, accelerating the discovery and development of novel naphthyridine-based therapeutics and materials.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). IOPscience.
- Ravichandran, S., & Karthikeyan, E. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- Leonelli, F., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Biris, C. G., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Tu, S., et al. (2009). Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation.
- Theory of Microwave Heating for Organic Synthesis. (n.d.).
- Microwave chemistry. (n.d.). Wikipedia.
- D'hooghe, M., et al. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry.
- Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
- Guchhait, G., & Malik, A. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
- Bamoniri, A., et al. (2022).
- Ravichandran, S., Subramania, K., & Arunkumar, R. (n.d.). Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines. TSI Journals.
- Microwave assisted synthesis of 1,8- naphthyridines. (2025).
- Tu, S., et al. (2009). Diversity Synthesis of Pyrimido[4,5-b][4][11]naphthyridine and Its Derivatives under Microwave Irradiation.
- Plietker, B. (2005). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters.
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry.
- El-Gaby, M. S. A., & Aly, H. M. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
- Mogilaiah, K., et al. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Keglevich, G. (2022). Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. ChemProc.
- Al-dujaili, A. H. (2021).
- Organometallic cross-coupling reactions. (n.d.).
- Frisch, A. C., & Beller, M. (2005). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
Sources
- 1. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organometallic cross-coupling reactions [cem.com]
- 17. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 4-Chloro-1,6-naphthyridine in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Chloro-1,6-naphthyridine in Materials Science
The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is gaining significant traction in the field of materials science due to its inherent electronic and photophysical properties.[1][2][3] The electron-deficient nature of the naphthyridine ring system makes it a compelling building block for a variety of functional materials, including those for organic electronics.[2] The subject of this guide, this compound, emerges as a particularly valuable synthon. The presence of a chlorine atom at the 4-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the strategic introduction of diverse functional groups and the construction of complex, conjugated molecular architectures. This guide provides an in-depth exploration of the applications of this compound in materials development, complete with detailed experimental protocols.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 6861-84-3 | [4] |
| Molecular Formula | C₈H₅ClN₂ | [4] |
| Molecular Weight | 164.59 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Freezer |
Application Note I: Synthesis of Novel Fluorophores and Emissive Materials for Organic Light-Emitting Diodes (OLEDs)
The rigid, planar structure of the 1,6-naphthyridine core provides a robust platform for the design of new fluorescent materials.[1][5] By strategically functionalizing the 4-position of this compound, researchers can modulate the electronic properties of the molecule, tuning its absorption and emission characteristics.
Causality Behind Experimental Choices: The introduction of aromatic and heteroaromatic substituents via Suzuki coupling allows for the extension of π-conjugation. This extended conjugation typically leads to a bathochromic (red) shift in both the absorption and emission spectra. The choice of the boronic acid coupling partner is therefore critical in determining the final photophysical properties of the material. For instance, coupling with electron-rich aromatic boronic acids can enhance fluorescence quantum yields.
Experimental Protocol: Suzuki Cross-Coupling for C-C Bond Formation
This protocol details a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-aryl-1,6-naphthyridine derivative.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on the TLC plate and the appearance of a new, typically more fluorescent, spot. Further validation is achieved through characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note II: Development of Novel Host Materials for Phosphorescent OLEDs (PhOLEDs)
In addition to emissive materials, the 1,6-naphthyridine scaffold can be incorporated into host materials for PhOLEDs. A high triplet energy is a critical requirement for such host materials to effectively confine the triplet excitons of the phosphorescent guest emitter. The electron-deficient nature of the 1,6-naphthyridine core can contribute to a high triplet energy.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination reaction is a powerful tool for forming C-N bonds. By coupling this compound with carbazole or other high triplet energy moieties, it is possible to synthesize novel host materials. The choice of the amine is paramount; it should possess a high triplet energy and good charge-transporting properties.
Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a suitable amine, such as carbazole.
Materials:
-
This compound
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), carbazole (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq) in a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 4-(N-carbazolyl)-1,6-naphthyridine.
Visualization of Synthetic Workflows
Caption: Workflow for the Suzuki cross-coupling reaction.
Caption: Workflow for the Buchwald-Hartwig amination.
Characterization of Novel Materials
A comprehensive characterization of the newly synthesized materials is crucial to understand their structure-property relationships.
Caption: Characterization workflow for new materials.
Conclusion and Future Outlook
This compound is a versatile and highly valuable building block for the creation of novel functional materials. The protocols outlined in this guide for Suzuki and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for the synthesis of a wide array of 1,6-naphthyridine derivatives with tailored properties for applications in OLEDs and other areas of materials science. The continued exploration of new coupling partners and reaction methodologies will undoubtedly lead to the discovery of next-generation materials with enhanced performance characteristics.
References
- Synthetic Strategies, Reactivity and Applic
- Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing)
- This compound | 6861-84-3 - Sigma-Aldrich
- Application Notes and Protocols for the Functionalization of the Benzo[c]naphthyridine Ring - Benchchem
- Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing)
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties
- The Role of Naphthyridine Derivatives in Advanced M
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties
- Application Notes and Protocols: 4-Methyl-2,6-naphthyridine in M
- [Synthesis of Novel Benzo[b][7][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI]([Link])
- This compound - CAS:6861-84-3 - Sunway Pharm Ltd
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing)
- Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed
- [An expeditious and efficient synthesis of highly functionalized[7][8]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed]([Link])
- Effect of solvents on the photophysical properties of substituted imidazonaphthyridine deriv
- A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit - Journal of M
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Public
- One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic c
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Publishing
- Photophysical Properties of Some Naphthalimide Derivatives - ResearchG
- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound - CAS:6861-84-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 4-Chloro-1,6-naphthyridine
Welcome to the technical support center for the synthesis of 4-Chloro-1,6-naphthyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from bench-scale to pilot plant or manufacturing scale. As a key heterocyclic building block in medicinal chemistry, the robust and safe production of this compound is paramount. This document moves beyond standard procedures to address the nuanced challenges of scale-up, focusing on causality, safety, and process optimization.
The typical synthetic route involves the preparation of the precursor, 1,6-naphthyridin-4(1H)-one, followed by a deoxychlorination reaction. While straightforward on paper, this transformation, most commonly employing phosphorus oxychloride (POCl₃), presents significant safety and purification hurdles at scale. This guide provides troubleshooting insights and validated protocols to navigate these complexities effectively.
Section 1: Synthesis Overview & Key Transformations
The conversion of 1,6-naphthyridin-4(1H)-one to this compound is a critical step that activates the molecule for subsequent nucleophilic substitution reactions. Understanding the workflow is the first step in identifying potential scale-up bottlenecks.
Caption: High-level workflow for the two-stage synthesis of this compound.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses common issues encountered during the chlorination step in a direct question-and-answer format.
Question 1: My yield of this compound is significantly lower on a multi-kilogram scale compared to the lab. What are the likely causes?
Answer: This is a classic scale-up challenge often rooted in heat and mass transfer limitations.
-
Causality—Thermal Control: The reaction of the naphthyridinone precursor with POCl₃ is endothermic during the initial formation of the phosphate ester intermediate but can become exothermic, especially if catalytic bases are used or during decomposition at excessive temperatures. On a large scale, "hot spots" can develop within the reactor if agitation is insufficient, leading to localized decomposition and the formation of intractable tars.
-
Expert Insight—Reagent Stoichiometry: While lab-scale syntheses often use a large excess of POCl₃ as both reagent and solvent, this is highly inefficient and hazardous at scale. The workup of large volumes of unreacted POCl₃ is dangerous. A modern, environmentally responsible approach involves using near-equimolar amounts of POCl₃ with a high-boiling, inert solvent (e.g., toluene, sulfolane) or, ideally, running the reaction solvent-free in a sealed reactor if the substrate melts.[1][2] This minimizes waste and simplifies the quench procedure.
-
Troubleshooting Steps:
-
Verify Precursor Purity: Ensure the 1,6-naphthyridin-4(1H)-one starting material is dry and free of inorganic salts from the previous step. Water will rapidly decompose POCl₃, reducing its effective concentration and generating HCl/phosphoric acid, which can complicate the reaction.
-
Optimize Agitation: Ensure the reactor's overhead stirrer is capable of maintaining a homogenous slurry or solution throughout the reaction. Poor mixing is a primary cause of yield loss at scale.
-
Controlled Heating Profile: Use a jacketed reactor with a programmed heating ramp. Avoid aggressive heating. A typical profile involves heating to 100-120°C over 1-2 hours and holding until reaction completion.
-
Consider a Catalytic Base: A tertiary amine base like pyridine or diisopropylethylamine (DIPEA) can facilitate the reaction, often allowing for lower temperatures and shorter reaction times.[1][2] However, this must be carefully controlled as it can increase exothermicity.
-
Question 2: During the aqueous quench of the reaction, I observe violent off-gassing and product decomposition. How can I perform this step safely and efficiently at scale?
Answer: The quenching of phosphorus oxychloride is one of the most hazardous operations in process chemistry. The violent reactivity with water generates significant heat and releases toxic HCl gas.[3][4] A "direct quench" (adding the reaction mixture to water) is strongly discouraged at scale.
-
Causality—Hydrolysis Exotherm: POCl₃ hydrolyzes in a highly exothermic, multi-step reaction: POCl₃ + 3H₂O → H₃PO₄ + 3HCl (ΔH << 0) This can rapidly boil the quenching solution, creating an aerosol of corrosive acids and potentially decomposing the desired product.
-
Expert Insight—The "Reverse Quench": The safest and most controlled method is a "reverse quench" or "reverse addition." This involves slowly adding the cooled reaction mixture to a well-stirred, chilled vessel containing a basic solution or a non-reactive solvent.
-
Validated Scale-Up Quench Protocol:
-
After the reaction is complete, allow the reactor to cool to < 30°C. If a solvent was used, distill off as much of the excess POCl₃ as is safely feasible under vacuum.
-
In a separate, appropriately sized reactor, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide. Ensure the vessel has robust cooling and stirring.
-
Slowly transfer the cooled reaction mixture via a pump or pressure transfer into the vigorously stirred quench solution, carefully monitoring the internal temperature of the quench vessel. Maintain the temperature below 20°C at all times.
-
Once the addition is complete, allow the mixture to stir for 1-2 hours to ensure all reactive phosphorus species are hydrolyzed. The pH should be neutral or slightly basic.
-
The solid product can then be isolated by filtration, washed with cold water, and dried.
-
Caption: Decision workflow for a safe, large-scale "reverse quench" of POCl₃.
Question 3: My final product is off-color (yellow to brown) and difficult to purify. What are the common impurities?
Answer: Off-color product typically indicates the presence of residual starting material or degradation byproducts.
-
Causality—Impurity Profile:
-
Unreacted 1,6-Naphthyridin-4(1H)-one: The most common impurity if the reaction is incomplete. It is significantly more polar than the chlorinated product.
-
Phosphoric Acid/Phosphate Salts: Formed during workup. These are generally removed by aqueous washes but can adhere to the product if not washed thoroughly.
-
Polymeric Tars: Result from overheating the reaction mixture, causing decomposition of the product or starting material. These are often highly colored and difficult to remove.
-
Over-chlorinated Species: While less common for this specific heterocycle, reaction at excessively high temperatures or for prolonged times could theoretically lead to chlorination on other positions of the ring system, though this is not a widely reported issue.
-
-
Expert Insight—Purification Strategy:
-
Trituration/Reslurry: Column chromatography is often impractical for multi-kilogram quantities. A highly effective purification technique is to slurry the crude, dry product in a solvent that dissolves the impurities but not the desired product. A common choice is hot ethyl acetate or diethyl ether. The purified product can then be isolated by filtration.
-
Recrystallization: If a higher purity is required, recrystallization from a suitable solvent system like Toluene/Heptane or Ethanol/Water can be effective.
-
Activated Carbon Treatment: To remove color, the product can be dissolved in a suitable solvent (e.g., Dichloromethane) and treated with a small amount of activated carbon (charcoal), followed by filtration through celite before recrystallization.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How do I monitor the reaction to determine completion?
-
A: On a large scale, taking aliquots for analysis is standard. The aliquot must be quenched carefully in a miniature version of the main quench procedure before sample preparation. The most common analytical techniques are HPLC and TLC. For TLC, a typical mobile phase is 50-70% Ethyl Acetate in Hexanes. The product (this compound) is significantly less polar than the starting material (1,6-naphthyridin-4(1H)-one). The reaction is considered complete when the starting material spot is no longer visible.
-
-
Q: What are the absolute critical safety precautions for handling bulk POCl₃?
-
A: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[5][6] All transfers must be conducted in a closed system under an inert atmosphere (e.g., nitrogen). Personnel must wear appropriate PPE, including acid-resistant gloves, a face shield, and a chemical-resistant apron. An emergency shower and eyewash station must be immediately accessible. Ensure the reactor and quench vessel have adequate pressure relief systems.
-
-
Q: My precursor, 1,6-naphthyridin-4(1H)-one, has poor solubility in most organic solvents. Does this impact the chlorination reaction?
-
A: Yes, this is a key physical property to manage. The reaction often starts as a slurry. As the reaction proceeds and the phosphate ester intermediate forms, the mixture may become more homogenous before the final product (which is more soluble in non-polar solvents) is formed. This is why effective agitation is non-negotiable; it ensures all solid particles are suspended and can react. Using POCl₃ as the solvent alleviates this, but as discussed, this is not ideal for scale-up.
-
Section 4: Validated Scale-Up Protocols & Data
Protocol 1: Kilogram-Scale Chlorination of 1,6-Naphthyridin-4(1H)-one
This protocol is adapted from solvent-free methodologies to maximize efficiency and minimize waste at scale.[1][2]
-
Reactor Setup: Charge a 50 L glass-lined reactor with 1,6-naphthyridin-4(1H)-one (5.0 kg, 34.2 mol). Ensure the reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser leading to a scrubber system.
-
Reagent Addition: Under a nitrogen atmosphere, add pyridine (2.7 kg, 34.2 mol) followed by the slow, subsurface addition of phosphorus oxychloride (POCl₃) (5.5 kg, 35.9 mol, 1.05 equiv).
-
Reaction: Seal the reactor. Begin stirring and slowly heat the mixture to 110°C over 90 minutes. Hold the temperature at 110-115°C for 4-6 hours.
-
Monitoring: After 4 hours, begin taking reaction samples hourly (via a sample bomb or dip tube) and analyze by HPLC/TLC for the disappearance of starting material.
-
Cooldown & Quench Prep: Once the reaction is complete (<1% starting material remaining), cool the reactor to 25-30°C. In a separate 200 L reactor, prepare a quench solution of crushed ice (50 kg) and water (50 L).
-
Reverse Quench: Begin vigorous stirring of the ice-water slurry. Slowly pump the reaction mixture from the first reactor into the quench vessel over 2-3 hours, ensuring the internal temperature of the quench vessel does not exceed 20°C.
-
Neutralization & Isolation: After the addition is complete, slowly add a 30% aqueous solution of ammonium hydroxide until the pH of the slurry is 7-8.
-
Filtration and Washing: Filter the resulting solid product using a large filter press or Nutsche filter. Wash the filter cake sequentially with deionized water (3 x 20 L) and cold methanol (1 x 10 L).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. Expected yield: 5.0 - 5.4 kg (88-95%).
Data Table: Comparison of Chlorination Conditions
| Parameter | Condition A: Lab Scale | Condition B: Scale-Up (Optimized) | Rationale for Change |
| Precursor Scale | 5 g | 5 kg | 1000x Scale Increase |
| POCl₃ (equiv.) | 10 equiv. (serves as solvent) | 1.05 - 1.1 equiv. | Reduces cost, waste, and quench hazard.[1] |
| Solvent | None (Excess POCl₃) | None (Solvent-Free) or Toluene | Avoids large excess of hazardous reagent. |
| Base (equiv.) | None | 1.0 equiv. Pyridine | Catalyzes reaction, allowing lower POCl₃ stoichiometry.[2] |
| Temperature | 110°C (Reflux) | 110-115°C (Sealed Reactor) | Controlled heating prevents decomposition. |
| Workup | Direct Quench (Pour on ice) | Reverse Quench (Add to basic ice slurry) | Critical Safety Improvement. [3][4] |
| Typical Yield | 85-92% | 88-95% | Optimized conditions improve efficiency. |
| Purity (Crude) | ~90% | ~95-97% | Controlled conditions minimize byproduct formation. |
References
- Humphries, A. C., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
- Li, J., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
- Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
- New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. NJ.gov.
- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- National Research Council. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10 (Chapter 5: Phosphorus Oxychloride). The National Academies Press.
- Liaw, D-J., et al. (2007). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Macromolecules.
- St. Jean, D. J., Jr., et al. (2016). Environmentally Responsible and Cost-effective Synthesis of the Antimalarial Drug Pyronaridine. ACS Omega.
Sources
Technical Support Center: Optimizing Regioselectivity in the Friedländer Synthesis of Naphthyridines
Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal regioselectivity in your experiments.
Introduction to the Challenge: Regioselectivity in Naphthyridine Synthesis
The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines and their aza-analogs, naphthyridines.[1][2] The reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3] While elegant in its simplicity, a significant challenge arises when using unsymmetrical ketones or substituted aminopyridine precursors: the control of regioselectivity. The reaction can potentially yield multiple isomeric products, complicating purification and reducing the yield of the desired naphthyridine.
This guide will provide you with the technical insights and practical steps to control and troubleshoot the regioselectivity of your Friedländer synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: My Friedländer reaction is producing a mixture of naphthyridine regioisomers. What are the primary factors controlling the reaction outcome?
The formation of regioisomers stems from the two possible modes of cyclization when an unsymmetrical ketone is used. The initial step can be either an aldol condensation or the formation of a Schiff base (imine), and the subsequent intramolecular cyclization determines the final product.[4] The regioselectivity is primarily governed by a delicate interplay of several factors:
-
Catalyst Choice (Acid vs. Base): The catalyst dictates the reaction mechanism. Basic catalysts typically favor the formation of the more thermodynamically stable enolate, while acid catalysis can proceed through either an enol or an imine intermediate.[5][6]
-
Steric Hindrance: Bulky substituents on either the aminopyridine or the ketone can sterically hinder the approach to one of the reaction sites, favoring the formation of the less hindered product.[7][8]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring of the aminopyridine can influence the nucleophilicity of the amino group and the reactivity of the carbonyl, thereby affecting the reaction pathway.[9][10]
-
Reaction Temperature and Time: Higher temperatures can provide the energy to overcome activation barriers for the formation of less favored isomers, leading to a mixture of products.
-
Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby altering the regiochemical outcome.
Visualizing the Competing Pathways
The following diagram illustrates the two competing mechanistic pathways in the Friedländer synthesis that lead to different regioisomers.
Caption: Competing pathways in the Friedländer synthesis.
FAQ 2: How do I choose the right catalyst to favor a specific regioisomer?
Catalyst selection is your most powerful tool for controlling regioselectivity. Here's a breakdown of common catalytic systems and their expected outcomes:
| Catalyst Type | Typical Conditions | Expected Outcome & Rationale |
| Base Catalysis | KOH, NaOH, Piperidine, NaOEt in refluxing alcohol or high temperatures.[1][2] | Often favors the thermodynamic product by promoting the formation of the more substituted, and thus more stable, enolate from the unsymmetrical ketone. |
| Acid Catalysis | p-TsOH, H2SO4, TFA, Lewis acids (e.g., ZnCl2, Nd(NO3)3·6H2O).[5][11][12] | Can favor the kinetic product by reacting through the less sterically hindered enol or imine intermediate. The outcome can be highly substrate-dependent. |
| Ionic Liquids | e.g., [Bmmim][Im], Choline Hydroxide (ChOH).[13][14][15] | Can offer high regioselectivity, sometimes favoring a single product. The specific ionic liquid can act as both a solvent and a catalyst, influencing the reaction environment.[14] |
| Metal Catalysis | Cu(II), Ru, Pd, Au.[1][6] | Often used in modified Friedländer syntheses. Can offer high efficiency and, in some cases, good regioselectivity under milder conditions. |
Pro-Tip: When starting with a new substrate pair, screen a small set of both acidic and basic catalysts to empirically determine the optimal conditions for your desired regioisomer.
Troubleshooting Scenario 1: I am using a standard base-catalyzed protocol but still getting a mixture of products. What can I do?
If a standard base-catalyzed reaction is not providing the desired selectivity, consider the following adjustments:
-
Lower the Reaction Temperature: High temperatures can lead to an equilibrium mixture of products. Running the reaction at a lower temperature for a longer duration may favor the formation of the thermodynamically preferred isomer.
-
Change the Base: The size and strength of the base can influence which proton is abstracted from the unsymmetrical ketone. Try switching from a small base like NaOH to a bulkier base like potassium tert-butoxide.
-
Solvent Modification: The solvent can affect the aggregation state of the base and the stability of the enolate intermediates. A switch from a protic solvent like ethanol to an aprotic solvent like THF or dioxane may alter the product ratio.
-
Pre-formation of the Enolate: In some cases, pre-forming the enolate of the unsymmetrical ketone with a strong base at low temperature before adding the aminopyridine can improve selectivity.
Troubleshooting Scenario 2: My acid-catalyzed reaction is sluggish and gives poor yields, along with regioisomers. How can I improve this?
Low reactivity in acid-catalyzed Friedländer synthesis can be due to several factors. Here are some troubleshooting steps:
-
Increase Catalyst Loading: While catalytic amounts are ideal, some less reactive substrates may require a higher loading of the acid catalyst to drive the reaction to completion.
-
Switch to a Stronger Acid: If a mild acid like p-TsOH is ineffective, consider a stronger Lewis acid or a Brønsted acid like trifluoroacetic acid.[1]
-
Use a Dehydrating Agent: The final step of the Friedländer synthesis is the elimination of water. Adding a dehydrating agent like molecular sieves can help drive the equilibrium towards the product.
-
Consider a Two-Step Procedure: Instead of a one-pot reaction, consider first forming the enamine or imine intermediate under milder conditions, and then inducing cyclization with a stronger acid catalyst.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of a 1,8-Naphthyridine Derivative
This protocol is adapted from a general procedure for the synthesis of 1,8-naphthyridines.[13][16]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminonicotinaldehyde (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add potassium hydroxide (0.2 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and dichloromethane. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Acid-Catalyzed Synthesis of a 1,5-Naphthyridine Derivative
This protocol is a general representation of an acid-catalyzed Friedländer synthesis.[17][18]
-
Reactant Setup: To a solution of 3-aminopyridine-4-carbaldehyde (1.0 mmol) and an unsymmetrical ketone (1.1 mmol) in toluene (15 mL), add p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus to remove water formed during the reaction.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting aminopyridine is no longer visible.
-
Workup: Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude product by flash chromatography or recrystallization.
Advanced Strategies for Controlling Regioselectivity
Use of Directing Groups
For particularly challenging substrates, the introduction of a temporary directing group on the unsymmetrical ketone can provide excellent control over regioselectivity.[19] For example, a phosphonate group can be introduced at one of the α-carbons, which can then be removed after the Friedländer cyclization.[4]
Flow Chemistry
Continuous flow reactors can offer precise control over reaction temperature, time, and mixing, which can significantly improve the selectivity of a reaction compared to batch processing.
Visualizing the Decision-Making Workflow
This diagram outlines a logical workflow for optimizing the regioselectivity of your Friedländer synthesis.
Caption: Workflow for optimizing regioselectivity.
References
- Shiri, M., Zolfigol, M. A., Kruger, G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 1-137. [Link]
- S. S. L., & S. S. (2022). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 7(24). [Link]
- Bandyopadhyay, D., Mukherjee, S., & Das, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991-19003. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
- Cabanillas, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4938. [Link]
- Sharma, A., & Kumar, R. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100827. [Link]
- Shaikh, I. R., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 98(10), 100161. [Link]
- Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045-28054. [Link]
- Bandyopadhyay, D., Mukherjee, S., & Das, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Research Square. [Link]
- Shiri, M., Zolfigol, M. A., Kruger, G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Cheng, C.-C., & Yan, S.-J. (1981). Concerning the mechanism of the Friedländer quinoline synthesis.
- Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(2), 234-237. [Link]
- Mondal, S., & Ghosh, S. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(11), 4353-4358. [Link]
- Cabanillas, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Zhang, R., & Arnold, F. H. (2017). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Journal of the American Chemical Society, 139(38), 13249-13252. [Link]
- LibreTexts Chemistry. (2021). 10.10. Regioselectivity and Substituent Effects. [Link]
- Spencer, R. P., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8037-8049. [Link]
- Fehnel, E. A., & Cohn, D. E. (1950). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 15(2), 344-353. [Link]
- Bandyopadhyay, D., Mukherjee, S., & Das, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Cabanillas, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]
- Gellis, A., et al. (2021). 1,6-Naphthyridin-2(1H)
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
- Najam Academy. (2021). Steric Hindrance | Organic Chemistry. YouTube. [Link]
- Li, J. J. (2021). Friedländer Quinoline Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | Semantic Scholar [semanticscholar.org]
- 19. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions in Suzuki coupling of chloronaphthyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloronaphthyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient, nitrogen-containing heterocycles. Naphthyridine moieties are privileged structures in medicinal chemistry, but their successful functionalization via Suzuki coupling is often hampered by a unique set of challenges and side reactions.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will dissect common experimental failures, explain the underlying mechanistic reasons, and offer robust, actionable troubleshooting protocols to enhance your reaction yields and purity.
Section 1: Troubleshooting Common Side Reactions
The Suzuki-Miyaura coupling of chloronaphthyridines, while powerful, is frequently plagued by side reactions that consume starting materials and complicate purification. Here, we address the most common culprits.
Hydrodehalogenation: The Persistent Proton Problem
Question: My primary side product is the naphthyridine core where the chlorine atom has been replaced by hydrogen. What is causing this hydrodehalogenation, and how can I prevent it?
Answer: Hydrodehalogenation is a common and often frustrating side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heteroaryl halides like chloronaphthyridines.[1] This occurs when the palladium intermediate that should react with your boronic acid is instead intercepted by a hydride source, leading to the formation of an Ar-H bond instead of the desired Ar-Ar' bond.
Mechanistic Insight: The key culprit is the formation of a palladium-hydride (Pd-H) species.[1] This reactive species can arise from several sources within your reaction mixture:
-
Bases: Certain bases, especially in the presence of trace water, can generate Pd-H.
-
Solvents: Alcoholic solvents (e.g., methanol, ethanol) can undergo β-hydride elimination after coordination to the palladium center, serving as a direct source of hydrides.[2]
-
Boronic Acid Species: Trace impurities or decomposition pathways of the boronic acid itself can sometimes generate hydride donors.
The electron-deficient nature of the naphthyridine ring makes the C-Cl bond more susceptible to oxidative addition but also renders the resulting palladium-aryl intermediate more prone to competing pathways like hydrodehalogenation.[1]
Troubleshooting Workflow for Hydrodehalogenation
Caption: Decision workflow for minimizing hydrodehalogenation.
Recommended Protocol to Minimize Hydrodehalogenation:
This protocol is designed for a challenging chloronaphthyridine substrate where hydrodehalogenation is a known issue.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-formed Pd(ligand) complex | Pd₂(dba)₃ is a reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphines accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic, and less prone to generating hydride species compared to hydroxides or alkoxides.[5] The "caesium effect" can sometimes accelerate reactions. |
| Boron Reagent | Arylboronic acid pinacol ester (1.2-1.5 equiv) | More stable towards protodeboronation than the corresponding boronic acid, reducing potential side reactions.[6][7] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents are preferred to avoid direct hydride donation. Ensure solvents are rigorously dried.[8] |
| Temperature | 80-110 °C | Chloronaphthyridines are less reactive than their bromo or iodo counterparts and typically require elevated temperatures for efficient oxidative addition.[9][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Methodology:
-
To a dry, oven-baked reaction vessel, add the chloronaphthyridine (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), K₃PO₄ (2.5 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., SPhos, 3.5 mol%).
-
Seal the vessel with a septum and purge with argon for 10-15 minutes.
-
Add anhydrous dioxane via syringe.
-
Degas the resulting suspension by bubbling argon through it for another 10 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Protodeboronation: Losing Your Coupling Partner
Question: My reaction stalls, and I observe significant amounts of the arene (Ar'-H) corresponding to my boronic acid. What is happening?
Answer: You are observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6] This is particularly problematic with electron-deficient heteroarylboronic acids but can also affect the stability of your coupling partner under typical Suzuki conditions.
Mechanistic Insight: Protodeboronation is essentially the hydrolysis of the boronic acid. The mechanism and rate are highly dependent on the pH, temperature, and substrate electronics.[6] Aqueous basic conditions, often required for the Suzuki coupling, can unfortunately accelerate this undesired pathway. For heteroaryl boronic acids, protonation of the ring can make the C-B bond even more susceptible to cleavage.[11]
Mitigation Strategies for Protodeboronation
| Strategy | Action | Rationale |
| Use Boronic Esters | Substitute the boronic acid with its corresponding pinacol (Bpin) or neopentylglycol ester. | Esters are significantly more stable to hydrolysis and protodeboronation. They slowly hydrolyze in situ to the active boronate species, maintaining a low steady-state concentration of the sensitive boronic acid.[7] |
| Anhydrous Conditions | Use rigorously dried solvents and reagents. Employ anhydrous bases like KF. | Minimizes the primary reagent (water) required for hydrolysis. KF can activate the boronic acid without requiring aqueous media.[12] |
| Control Stoichiometry | Use a slight excess of the boronic acid/ester (1.2-1.5 equiv). | Compensates for gradual decomposition over the course of the reaction. However, this is less atom-economical. |
| Lower Temperature / Shorter Time | If feasible for your substrate, run the reaction at the lowest possible temperature for the shortest time. | Reduces the rate of decomposition. Microwave irradiation can be effective here.[13] |
Homocoupling: Unwanted Dimerization
Question: I am seeing significant formation of biaryl products derived from the coupling of two boronic acid molecules (Ar'-Ar') or two chloronaphthyridine molecules (Ar-Ar). How can I suppress this?
Answer: Homocoupling is another side reaction that competes with the desired cross-coupling pathway. It can occur with either coupling partner.
Mechanistic Insight:
-
Boronic Acid Homocoupling (Ar'-Ar'): This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a separate catalytic cycle that facilitates the dimerization of the boronic acid. It can also occur through reductive elimination from a diarylpalladium(II) intermediate (L₂Pd(Ar')₂), which can form if transmetalation is much faster than reductive elimination of the cross-coupled product.
-
Aryl Halide Homocoupling (Ar-Ar): This pathway is less common but can occur under certain conditions, sometimes involving disproportionation of palladium intermediates.
Troubleshooting Homocoupling:
-
Rigorous Degassing: The most critical step to prevent boronic acid homocoupling is to thoroughly remove oxygen from your reaction mixture. Degas the solvent and the final reaction mixture before heating.
-
Ligand Choice: Use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) generally favors the cross-coupling reductive elimination over pathways leading to homocoupling.[4]
-
Controlled Addition: In some cases, slow addition of the boronic acid can help maintain its low concentration, disfavoring dimerization.
-
Purity of Reagents: Ensure the palladium catalyst has not been partially oxidized to palladium black, which can promote homocoupling.
Section 2: FAQs - Catalyst, Base, and System Optimization
Q1: Why is my reaction not working with standard catalysts like Pd(PPh₃)₄?
A1: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often fails for challenging substrates like chloronaphthyridines for two main reasons. First, triphenylphosphine is not sufficiently electron-rich to promote the difficult oxidative addition of the C-Cl bond.[14] Second, the nitrogen atom of the naphthyridine ring can act as a ligand itself, coordinating to the palladium center and inhibiting or deactivating the catalyst.[3][15][16] Modern, bulky, and electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required. These ligands form more active and stable catalysts that can overcome these challenges.[3]
Catalyst Deactivation Pathway
Caption: Catalytic cycle showing points of potential catalyst deactivation.
Q2: How do I choose the right base? My reaction is base-sensitive.
A2: Base selection is critical and often substrate-dependent. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., Ar-B(OH)₃⁻), which is necessary for the transmetalation step.[5][12] For chloronaphthyridines, a balance must be struck between a base strong enough to promote the reaction and one that doesn't cause degradation or unwanted side reactions.
Comparison of Common Bases for Heteroaryl Chlorides:
| Base | Strength | Common Use Case | Potential Issues |
| Na₂CO₃ / K₂CO₃ | Moderate | Standard, often used in aqueous/organic mixtures.[17] | May be too weak for activating C-Cl bonds. Can promote protodeboronation in aqueous media.[18] |
| K₃PO₄ | Strong | Excellent for electron-deficient aryl chlorides and N-heterocycles.[5] Good solubility in mixed solvent systems. | Can be hygroscopic; ensure it is dry if anhydrous conditions are needed. |
| Cs₂CO₃ | Strong | Often gives superior results for difficult couplings (the "caesium effect").[3] | More expensive. Highly hygroscopic. |
| KF | Weak | Used in anhydrous conditions, particularly to avoid hydrolysis of sensitive functional groups (like esters).[12] | Can lead to slower reaction rates. |
| Organic Bases (e.g., Et₃N) | Weak | Generally not effective for Suzuki couplings as they are often too weak to form the required boronate complex efficiently.[18] | Can act as a ligand and poison the catalyst. |
Recommendation: For chloronaphthyridines, start with K₃PO₄ . It provides a good balance of strength and compatibility. If the reaction is still sluggish, switching to Cs₂CO₃ is a logical next step.
Q3: My starting material is poorly soluble. What solvent system should I use?
A3: Poor solubility is a common problem with polycyclic aromatic systems.[19] A solvent system must be chosen that can dissolve the substrates at the reaction temperature while also being compatible with the catalytic system.
-
High-Boiling Aprotic Solvents: Dioxane , toluene , and DME are excellent starting points. They are generally good at dissolving organic molecules and are compatible with most catalyst systems.
-
Polar Aprotic Solvents: DMF or DMA can be used, but with caution. They have excellent solvating power but can sometimes lead to side reactions (e.g., amination with DMF at high temperatures).[9]
-
Mixed Aqueous Systems: A mixture like Dioxane/Water (e.g., 4:1) is very common. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8] However, for substrates prone to hydrodehalogenation or protodeboronation, a purely anhydrous system is preferable.
If solubility remains an issue even at high temperatures, consider modifying the naphthyridine substrate with a temporary solubilizing group if the synthetic route allows.
References
- A mechanistic investigation of hydrodehalogenation using ESI-MS.
- How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- The Suzuki-Miyaura reactions of halopyridines and the side products.
- Suzuki Coupling. Organic Chemistry Portal.
- Effect of different bases on the Suzuki-Miyaura coupling a.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- a comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
- Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. BenchChem.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- How can I solve my problem with Suzuki coupling?
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Suzuki reaction. Wikipedia.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Purification of crude 4-Chloro-1,6-naphthyridine by column chromatography
Introduction for the Researcher
Welcome to the technical support guide for the chromatographic purification of 4-Chloro-1,6-naphthyridine. As a substituted aza-bicyclic aromatic amine, this molecule presents unique challenges during silica gel chromatography. Its basic nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) of the silica surface, leading to common issues such as peak tailing, poor resolution, and even irreversible adsorption. This guide is structured as a series of troubleshooting questions and answers to directly address the practical problems you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting & FAQs
Question 1: My initial TLC analysis shows significant streaking or tailing for the product spot. What's causing this and how can I get clean spots?
Answer:
This is the most common issue encountered with N-heterocyclic compounds like this compound on standard silica gel.
-
The Cause (Expertise & Experience): The lone pair of electrons on the nitrogen atoms of your naphthyridine ring acts as a Lewis base. The surface of standard silica gel is decorated with acidic silanol groups (Si-OH). This results in a strong acid-base interaction that causes a portion of your compound to "stick" to the stationary phase longer than it should, leading to a "tail" or streak instead of a compact, circular spot. This phenomenon can severely compromise the separation efficiency of your column.
-
The Solution: The key is to neutralize or "mask" these acidic silanol groups. This is achieved by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the most common and effective choice.
-
Step-by-Step Protocol: TLC Analysis with a Basic Modifier
-
Prepare your primary mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes).
-
Create a modified mobile phase by adding 0.5% to 1% triethylamine by volume. For example, to 100 mL of your chosen solvent system, add 0.5 mL to 1.0 mL of TEA.
-
Mix thoroughly. This new mixture is now your developing solvent for TLC.
-
Run two TLC plates side-by-side: one with the original solvent system and one with the TEA-modified system.
-
You should observe a significant improvement in the spot shape on the TEA-modified plate, with the Rf value likely increasing as the non-specific binding is suppressed.
-
Question 2: I've optimized my TLC with triethylamine, but on the column, I'm getting poor separation between my product and a very similar impurity. What's my next step?
Answer:
When impurities are structurally similar to your target compound, achieving separation requires optimizing the selectivity of your chromatographic system, not just its efficiency.
-
The Cause (Expertise & Experience): Your current solvent system (e.g., Ethyl Acetate/Hexane) may be effective at moving the compounds up the column but isn't differentiating enough between their subtle structural differences. The relative affinity of the product and impurity for the stationary phase is too similar in that specific mobile phase.
-
The Solution: You need to alter the fundamental interactions within the system. This is best done by changing the composition of the mobile phase to introduce different types of intermolecular forces.
-
Strategy 1: Change Solvent Selectivity: Instead of just varying the ratio of two solvents, change one of the components entirely. Dichloromethane (DCM) is an excellent alternative to Ethyl Acetate. While both are polar solvents, they have different selectivities. Ethyl acetate is a hydrogen bond acceptor, whereas DCM has a stronger dipole moment. This change can alter the elution order or improve the separation factor (alpha).
-
Strategy 2: Introduce a Polarity Modifier: Adding a small amount of methanol (MeOH) or isopropanol can significantly change the polarity and hydrogen-bonding characteristics of the mobile phase, often improving the resolution of polar compounds. Start with a small percentage (1-2%) and observe the effect on TLC.
-
-
Data Presentation: Solvent System Comparison
| Solvent System (with 1% TEA) | Primary Interaction Type | Expected Outcome for this compound |
| Ethyl Acetate / Hexanes | Dipole-dipole, H-bond acceptor | Standard system, good for general polarity range. |
| Dichloromethane / Hexanes | Strong dipole-dipole | Can improve separation of isomers or closely related heterocycles. |
| Ethyl Acetate / DCM | Mixed polarity/selectivity | Offers a blend of interactions, useful for fine-tuning difficult separations. |
| DCM / Methanol (e.g., 98:2) | Highly polar, H-bond donor/acceptor | Effective for eluting more polar compounds and impurities. |
Question 3: My product recovery from the column is very low, even after flushing with a highly polar solvent. Where did my compound go?
Answer:
Low recovery suggests either irreversible adsorption onto the stationary phase or on-column decomposition. For a moderately stable molecule like this compound, irreversible binding is the more probable cause.
-
The Cause (Trustworthiness): The acidity of the silica gel can be strong enough to protonate your basic compound, leading to a cationic species that binds ionically and almost irreversibly to the deprotonated silanol surface (SiO⁻). In some cases, highly activated silica can even catalyze degradation.
-
The Solution: If adding a base to the mobile phase is insufficient, you must deactivate the stationary phase itself before it comes into contact with your compound.
-
Strategy 1: Pre-Treat the Silica: Before packing the column, the silica gel can be suspended in a solvent system containing a higher concentration of triethylamine (e.g., 2-5% TEA in hexanes). The slurry is gently stirred for an hour, allowing the TEA to neutralize the most acidic sites. The excess TEA is then washed away with the starting mobile phase before the crude material is loaded.
-
Strategy 2: Switch to a Different Stationary Phase: If irreversible binding persists, the best course of action is to use a less acidic stationary phase.
-
Neutral Alumina: Aluminum oxide is generally less acidic than silica gel and is an excellent alternative for purifying basic compounds. You will need to re-optimize your solvent system on an alumina TLC plate first.
-
Reverse-Phase (C18) Silica: In this case, the stationary phase is non-polar (hydrocarbon chains) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This completely changes the separation mechanism, eluting the most polar compounds first. This is often a robust solution for highly polar or basic analytes.
-
-
Experimental Workflows & Diagrams
Workflow 1: Troubleshooting Logic for Poor Separation
This diagram outlines the decision-making process when encountering common purification issues.
Caption: A decision tree for troubleshooting common chromatography issues.
Protocol 2: Recommended Column Slurry Packing
Proper column packing is critical to achieving good separation. The slurry method is generally superior as it minimizes the chances of air bubbles, cracks, or channels forming in the stationary phase.
-
Select Column and Silica: Choose a glass column with appropriate dimensions for your sample size (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes + 1% TEA) until you have a smooth, pourable slurry that is not too thick. Stir gently with a glass rod to release trapped air.
-
Pack the Column:
-
Secure the column vertically in a clamp. Ensure the stopcock is closed.
-
Add a small amount of the mobile phase to the bottom of the column.
-
Place a small plug of glass wool or cotton at the bottom, and add a thin layer of sand.
-
Pour the silica slurry into the column in a single, continuous motion using a funnel.
-
Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed.
-
-
Pressurize and Equilibrate:
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Never let the top of the silica bed run dry.
-
Apply gentle positive pressure using a pump or house air to accelerate packing and create a firm, stable bed.
-
Once the bed is stable, flush the column with at least 2-3 column volumes of your starting mobile phase to ensure it is fully equilibrated.
-
Caption: Step-by-step workflow for the slurry packing method.
Effective recrystallization methods for purifying 1,6-naphthyridine derivatives
Welcome to the technical support center for the effective purification of 1,6-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of N-heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during recrystallization, ensuring you obtain your target compounds with the desired purity.
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific issues that can arise during the recrystallization of 1,6-naphthyridine derivatives. Each problem is analyzed to explain the underlying chemical principles, followed by actionable solutions.
Problem 1: My compound "oiled out" instead of forming crystals.
Description: Upon cooling, the dissolved compound separates from the solvent as a liquid or a viscous, non-crystalline goo instead of forming solid crystals.
Potential Causes & Scientific Explanation:
-
Low Melting Point: The most direct cause of oiling out is when the melting point of your 1,6-naphthyridine derivative is lower than the temperature of the solution at the point of supersaturation.[1][2] The compound is essentially "melting" in the hot solvent rather than dissolving and then precipitating as a solid.
-
High Impurity Level: Significant amounts of impurities can dramatically depress the melting point of your compound, making it more prone to oiling out.[1][2] These impurities can also act as a "protective colloid," preventing the solute molecules from aggregating into an ordered crystal lattice.[3]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its melting point, leading to the formation of an oil.[1] The system doesn't have enough time to achieve the thermodynamic stability of a crystal lattice.
-
Inappropriate Solvent Choice: The solvent system may be too "good" of a solvent, or the polarity mismatch between the solute and solvent is too extreme, hindering the organized molecular packing required for crystallization.[2]
Recommended Solutions:
-
Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[1][4] Then, allow the solution to cool much more slowly.
-
Lower the Solvent Boiling Point: If the compound's melting point is known to be low, select a solvent or a solvent pair with a lower boiling point.
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just as the solution begins to cool. This can provide nucleation sites and encourage crystal growth to begin before the temperature drops to the compound's melting point.[5][6][7]
-
Change the Solvent System: If oiling out persists, a different solvent system is necessary. If you are using a single solvent, try a mixed-solvent system (solvent pair). A common strategy is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then add a miscible "poor" solvent (e.g., water, hexane) dropwise at the boiling point until the solution just becomes cloudy.[3] Add a drop or two of the good solvent to clarify the solution, then cool slowly.
Problem 2: No crystals are forming, even after the solution has cooled completely.
Description: The solution remains clear and homogenous with no sign of precipitation, even after cooling to room temperature or in an ice bath.
Potential Causes & Scientific Explanation:
-
Excessive Solvent: This is the most frequent reason for crystallization failure.[8] If too much solvent is used, the solution never reaches the necessary supersaturation upon cooling for crystals to form. The compound remains fully dissolved.[9][10]
-
Supersaturation Without Nucleation: The solution may be supersaturated, but there are no nucleation sites to initiate crystal growth.[9] This can happen in very clean flasks with highly purified compounds.
-
Compound is Too Soluble: The chosen solvent may be too effective, keeping the compound in solution even at low temperatures.
Recommended Solutions:
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inside surface of the flask below the solvent level with a glass stirring rod. The micro-abrasions create high-energy sites that can serve as points for crystal nucleation.[5][6][7]
-
Seed Crystals: Add a tiny crystal of the pure 1,6-naphthyridine derivative (if available) to the cooled solution.[5][6][7] This provides a perfect template for further crystal growth.
-
Glass Rod Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-inserting this rod into the solution can introduce seed crystals.[5][7]
-
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration of the solute.[6][7][8] Then, allow the solution to cool again.
-
Introduce an Anti-Solvent: If using a single solvent, you can carefully add a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes persistently cloudy, which indicates the onset of precipitation.
-
Cool to a Lower Temperature: Use a salt-ice bath or a freezer to achieve temperatures below 0 °C, which may be necessary to sufficiently decrease the solubility of your compound.[3][5]
Problem 3: The recrystallization yield is very low.
Description: After filtration and drying, the mass of the recovered pure crystals is significantly lower than expected.
Potential Causes & Scientific Explanation:
-
Using Too Much Solvent: As with the failure to crystallize, using an excess of solvent will keep a larger amount of your product dissolved in the mother liquor, even when cold.[1][9]
-
Premature Crystallization: The compound may have started to crystallize in the filter paper during a hot filtration step (used to remove insoluble impurities), leading to product loss.[3]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can leave a significant amount of product in the solution.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not cold, will redissolve and wash away a portion of your product.[9]
Recommended Solutions:
-
Optimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve your crude compound.[10] This ensures the solution is saturated and will yield the maximum amount of crystals upon cooling.
-
Prevent Premature Crystallization: When performing a hot gravity filtration, keep the funnel, filter paper, and receiving flask hot. This can be done by placing the setup on a steam bath or hot plate and pouring the solution through in small, hot portions.[3] Using a stemless funnel can also prevent clogging.[3]
-
Maximize Crystal Recovery:
-
Allow the solution to cool slowly to room temperature first, then place it in an ice bath for at least 15-20 minutes to ensure maximum precipitation.[10]
-
After filtering, you can test the mother liquor for remaining product by evaporating a small amount. If a large residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again for a "second crop" of crystals (which may be less pure).[1]
-
-
Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9] This will wash away impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
Problem 4: The final crystals are colored, but the pure compound should be colorless.
Description: The isolated crystals have a distinct color, indicating the presence of impurities.
Potential Causes & Scientific Explanation:
-
Colored Impurities: The crude material contains highly colored byproducts or starting materials that are co-crystallizing with your product.
-
Adsorption onto Crystal Surface: Colored impurities can become adsorbed onto the surface of the growing crystals, getting trapped in the final product.[3]
Recommended Solutions:
-
Use Activated Charcoal (Carbon): Activated charcoal has a very high surface area and can effectively adsorb colored, high-molecular-weight impurities.[11][12]
-
Protocol: After dissolving your crude 1,6-naphthyridine derivative in the hot solvent, cool the solution slightly to stop it from boiling over.[3] Add a very small amount of activated charcoal (1-2% of the solute's weight, just enough to cover the tip of a spatula).[3] Re-heat the mixture to boiling for a few minutes to allow for adsorption.
-
Crucial Next Step: The charcoal must be removed via hot gravity filtration before allowing the solution to cool and crystallize.[12] If you skip this, the charcoal will contaminate your final product.
-
-
Caution with Charcoal: Be aware that using too much activated charcoal can also adsorb your desired product, leading to a lower yield.[11] It should be used judiciously.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my 1,6-naphthyridine derivative?
The ideal recrystallization solvent is one in which your compound is very soluble at high temperatures but poorly soluble at low temperatures.[12][13][14] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13]
Step-by-Step Selection Process:
-
Literature Search: Check databases like SciFinder or Reaxys for your specific compound or structurally similar ones to see what solvents have been used successfully before.[13] Some articles report using ethanol or diethyl ether for 1,6-naphthyridine derivatives.[15][16]
-
Consider Polarity: 1,6-Naphthyridines are polar, N-heterocyclic compounds. Therefore, polar solvents are a good starting point. The principle of "like dissolves like" is a useful guide. Solvents like ethanol, methanol, isopropanol, or acetone are often good candidates.
-
Small-Scale Testing: Use small test tubes to test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
A poor solvent will not dissolve the compound even when heated.
-
A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization but could be used as the "good" solvent in a solvent-pair system.
-
Solvent Selection Summary Table
| Solvent Category | Example Solvents | Suitability for 1,6-Naphthyridine Derivatives | Notes |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Often a good starting point. | Ethanol is a very common and effective choice.[15] Water can be used as an anti-solvent with alcohols.[3] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Good candidates. | Acetone and Ethyl Acetate are frequently used in pairs with non-polar solvents.[17] |
| Non-Polar | Hexane, Heptane, Toluene | Generally poor single solvents. | Most useful as the "anti-solvent" in a mixed-solvent system to induce precipitation. |
| Ethers | Diethyl Ether, THF | Variable. | Can be effective for certain derivatives.[16] Often used in solvent pairs.[17] |
Q2: What is the ideal cooling rate and why is it important?
A slow cooling rate is crucial for obtaining large, high-purity crystals.[10][18]
-
Mechanism: Slow cooling allows the molecules of your 1,6-naphthyridine derivative to selectively deposit onto the growing crystal lattice in the most thermodynamically stable arrangement. This process naturally excludes impurity molecules, which do not fit well into the ordered lattice and thus remain in the solution.[10]
-
Procedure: Allow the hot, clear solution to cool to room temperature on the benchtop, undisturbed. A watch glass should cover the flask to prevent solvent evaporation and contamination.[1] Only after it has reached room temperature should you transfer it to an ice bath to maximize the yield.[10][12]
-
Consequences of Rapid Cooling: Cooling the flask directly in an ice bath will cause the compound to crash out of solution rapidly, forming small crystals that can trap impurities and solvent within the lattice, defeating the purpose of the purification.[12]
Q3: How can I confirm that my recrystallization was successful and the product is pure?
The primary method for assessing the purity of a crystalline solid is melting point analysis .[19]
-
Pure Compounds: A pure crystalline compound will have a sharp, narrow melting point range (typically 1-2 °C).[20]
-
Impure Compounds: An impure compound will exhibit a depressed (lower) and broad melting point range.[19]
-
Procedure: Compare the melting point of your recrystallized product to that of the crude starting material and the literature value. A successful recrystallization will result in a melting point that is higher, sharper, and closer to the literature value than the crude material.[19]
Other techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by comparing the purified sample to the crude material.
Experimental Workflow & Decision Making
The following diagram outlines the logical steps and decision points in developing an effective recrystallization protocol.
Caption: Decision workflow for recrystallization.
References
- Nichols, L. (2022). 3.
- Homework.Study.com. (n.d.).
- Labster. (n.d.). Recrystallization Steps. Theory pages - Labster. [Link]
- Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Homework.Study.com. [Link]
- University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. [Link]
- Kalso, R. (2024). Recrystallization (chemistry). Research Starters - EBSCO. [Link]
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Mettler Toledo. (n.d.).
- Nichols, L. (2025). 3.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
- Brainly. (2024). [FREE] Why do crystals oil out and what are the remedies and prevention methods? [Link]
- Wikipedia. (n.d.).
- Mirai Intex. (2024).
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
- International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. ijpronline.com. [Link]
- Gauth. (n.d.). Why do we add activated charcoal in some recrystallizations? To remove colored impurities. Gauth. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
- Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
- Xingyuan Industry. (2020). The Role Of Activated Carbon In Organic Synthesis. Xingyuan Industry. [Link]
- California State University, Long Beach. (n.d.).
- Chemistry LibreTexts. (2023).
- CUNY. (n.d.). Purification by Recrystallization. City University of New York. [Link]
- Hamid, K., et al. (n.d.).
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
- Jouybari, A. M., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives... Journal of the Iranian Chemical Society. [Link]
- University of Rochester. (n.d.).
- MDPI. (2023). Synthesis of Novel Benzo[b][5][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]
- University of York. (n.d.).
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- SciSpace. (n.d.).
- ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- MDPI. (n.d.). 1,6-Naphthyridin-2(1H)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. homework.study.com [homework.study.com]
- 12. theory.labster.com [theory.labster.com]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. edu.rsc.org [edu.rsc.org]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Strategies for Solubilizing 1,6-Naphthyridine Compounds in In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions to a common challenge in the laboratory: the poor aqueous solubility of 1,6-naphthyridine compounds and their derivatives. Low solubility can lead to unreliable and misleading results in in vitro assays by causing compound precipitation, underestimation of potency, and inaccurate structure-activity relationships (SAR).[1] This resource offers a structured approach to systematically address and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are 1,6-naphthyridine compounds often poorly soluble in aqueous buffers?
A1: 1,6-Naphthyridines are heterocyclic aromatic compounds.[2][3] Their planar structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. While the nitrogen atoms can participate in hydrogen bonding, the overall molecule is often lipophilic, which limits its solubility in polar solvents like water. The extent of this issue can vary significantly based on the specific substituents on the naphthyridine core.
Q2: I'm starting with a new 1,6-naphthyridine derivative. What's the first step to assess its solubility?
A2: The initial step is a baseline solubility assessment in various relevant solvents.[4] This data is crucial for choosing an appropriate solubilization strategy. A good starting point is to screen for solubility in common laboratory solvents of varying polarities, such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] Additionally, because 1,6-naphthyridine has basic nitrogen atoms, its solubility is likely pH-dependent.[4] Therefore, evaluating its solubility at different pH levels (e.g., acidic, neutral, and basic) is highly recommended.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Kinetic solubility measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, begins to precipitate when added to an aqueous buffer.[5][6] This method is fast and suitable for high-throughput screening in early drug discovery.[5] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a saturated solution and is more relevant for later-stage development and formulation.[5][7][8] For initial in vitro assays, kinetic solubility is often the more practical measurement as it mimics the experimental conditions.[1] However, it's important to be aware that kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated state.[6][7][9]
Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A4: This is a classic sign of poor aqueous solubility. Immediate troubleshooting steps include:
-
Lowering the final compound concentration: Test if the compound remains in solution at a lower concentration.
-
Increasing the DMSO concentration: While not always ideal due to potential cellular toxicity, slightly increasing the final DMSO percentage in your assay (while staying within the tolerance limits of your assay, typically below 1%) can help.[10][11]
-
Optimizing the dilution protocol: Adding the DMSO stock directly to the final assay medium, which often contains proteins or other components that can aid solubility, is preferable to creating an intermediate aqueous dilution.[1]
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Systematic Solvent Screening and Stock Solution Preparation
The foundation of a successful in vitro assay is a stable and accurate stock solution.
Protocol for Preparing an Accurate Stock Solution:
-
Accurate Weighing: Use a calibrated analytical balance to weigh your 1,6-naphthyridine compound. For accuracy, especially with small masses, it's better to weigh a slightly different amount and calculate the exact concentration rather than trying to hit a precise target weight.[12]
-
Solvent Selection: Begin with a high-purity, anhydrous solvent in which your compound is freely soluble, such as DMSO.
-
Dissolution: Add the solvent to the weighed compound in a volumetric flask.[12][13] Volumetric flasks are calibrated for high accuracy.[12]
-
Complete Solubilization: Ensure complete dissolution by vortexing or using an ultrasonic bath.[14] Gentle warming can also be employed if the compound is stable at elevated temperatures.
-
Bringing to Volume: Once fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.[13]
-
Storage: Store the stock solution appropriately, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Guide 2: Enhancing Aqueous Solubility through pH Modification
For ionizable compounds like 1,6-naphthyridines, adjusting the pH is a powerful and straightforward method to improve solubility.[4]
Causality: The nitrogen atoms in the 1,6-naphthyridine ring are basic and can be protonated at acidic pH. The resulting charged species is generally more soluble in aqueous media than the neutral form.[15]
Diagram: pH-Dependent Ionization of 1,6-Naphthyridine
Caption: Impact of pH on the ionization and solubility of 1,6-naphthyridine.
Protocol for pH-Dependent Solubility Testing:
-
Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add Compound: Add an excess of the solid 1,6-naphthyridine compound to a known volume of each buffer.
-
Equilibrate: Shake or stir the samples for a set period (e.g., 24 hours) to reach equilibrium.[5]
-
Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method like HPLC-UV.
-
Analyze: Plot solubility as a function of pH to determine the optimal pH range for your experiments.
Guide 3: Utilizing Co-solvents and Formulation Excipients
When pH modification is insufficient or not compatible with the assay system, co-solvents and other excipients can be employed.[16][17]
1. Co-solvents:
-
Common Examples: Dimethyl sulfoxide (DMSO), polyethylene glycols (PEGs), and ethanol are frequently used.[17]
-
Mechanism: These water-miscible organic solvents increase the solubility of hydrophobic compounds.[16]
-
Important Consideration: The concentration of co-solvents must be kept low in cell-based assays to avoid toxicity.[10][18] It is crucial to always include a vehicle control in your experiments.
2. Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[19][20]
-
Application: They are particularly useful for solubilizing aromatic compounds.[21][22]
Diagram: Solubilization Workflow
Caption: Decision workflow for selecting a solubilization strategy.
Guide 4: Salt Formation for Enhanced Solubility
For 1,6-naphthyridine derivatives with suitable pKa values, forming a salt is a highly effective method to dramatically increase aqueous solubility.[23][24][25][26]
-
Principle: Reacting the basic nitrogen centers of the 1,6-naphthyridine with an acid creates a salt form.[25] Salts are ionic and generally exhibit much higher solubility in water than the corresponding free base.[15]
-
Common Counter-ions: For basic compounds, common salt-forming acids include hydrochloric acid, sulfuric acid, and methanesulfonic acid.
-
When to Consider: Salt formation is an excellent strategy when significant increases in solubility are required and is a standard practice in drug development.[23][26]
Data Summary: Solubility Enhancement Strategies
The following table provides a conceptual summary of how different strategies can impact the solubility of a model 1,6-naphthyridine compound. Actual values will vary depending on the specific derivative.
| Strategy | Solvent/Vehicle | Expected Solubility | Key Considerations |
| Baseline | pH 7.4 Aqueous Buffer | < 1 µM | Often precipitates from DMSO stock. |
| pH Adjustment | pH 2.0 Aqueous Buffer | 10-100 µM | Assay must be compatible with low pH. |
| Co-solvent | 1% DMSO in pH 7.4 Buffer | 1-10 µM | Potential for solvent-induced artifacts in assays.[10][11][27] |
| Cyclodextrin | 2% HP-β-CD in pH 7.4 Buffer | 5-50 µM | Can be a good option for cell-based assays.[10] |
| Salt Form | pH 7.4 Aqueous Buffer | > 100 µM | Requires chemical modification to create the salt.[23][26] |
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
- Dr.Oracle. (2025).
- Jones, R. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012).
- Haque, T., & Talukder, M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(10), 2483-2497. [Link]
- Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility?.
- Bøgh, I. B., & Nielsen, C. K. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 9(1), 1-6. [Link]
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Ahlner, A., Andersson, S., & Lindgren, M. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 118(10), 2421-2428. [Link]
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Quotient Sciences. (2025). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]
- Van der Walt, A. M., & Pretorius, P. J. (2001). Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- American Chemical Society. (2021). 1,6-Naphthyridine. American Chemical Society. [Link]
- Journal of Pharmaceutical Sciences. (n.d.).
- Harish Chopra. (2020). Cyclodextrins. YouTube. [Link]
- PubMed. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. PubMed. [Link]
- Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
- ACS Publications. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
- The Thought Scripter. (2025). Solution-making strategies & practical advice. YouTube. [Link]
- Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Chemistry LibreTexts. [Link]
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
- ResearchGate. (2024). Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids.
- MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
- ResearchGate. (n.d.). 1,6‐Naphthyridine‐based natural products.
- Books. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books. [Link]
- Horizon IRD. (n.d.). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Horizon IRD. [Link]
- MDPI. (n.d.). 1,6-Naphthyridin-2(1H)
- PubChem. (n.d.). 1,6-Naphthyridine. PubChem. [Link]
- Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. ovid.com [ovid.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. bjcardio.co.uk [bjcardio.co.uk]
- 26. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst-free synthesis of 1,6-naphthyridines to prevent metal contamination
Technical Support Center: Catalyst-Free Synthesis of 1,6-Naphthyridines
Welcome to the dedicated support center for the catalyst-free synthesis of 1,6-naphthyridines. This resource is designed for researchers, chemists, and drug development professionals who are leveraging metal-free synthetic routes to access this privileged heterocyclic scaffold, thereby eliminating the risk of metal contamination in final products.
The following guide is structured as a dynamic question-and-answer hub. It begins with frequently asked questions (FAQs) to cover foundational knowledge and then transitions into in-depth troubleshooting guides for specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of pursuing a catalyst-free synthesis for 1,6-naphthyridines?
The principal advantage is the complete avoidance of transition-metal catalysts (e.g., Palladium, Copper, Gold), which are often expensive and notoriously difficult to remove from the final active pharmaceutical ingredient (API).[1] Metal impurities are strictly regulated by agencies like the FDA and EMA due to their potential toxicity. A catalyst-free approach simplifies purification, reduces costs, and aligns with green chemistry principles by generating less toxic waste.[2][3]
Q2: What are the common catalyst-free strategies for synthesizing the 1,6-naphthyridine core?
Catalyst-free methods typically rely on thermal or solvent-promoted condensation and cyclization reactions. A prevalent strategy involves the reaction of a preformed aminopyridine substrate with a suitable partner to construct the second ring.[4] One of the most well-documented approaches is a variation of the Friedländer annulation, where an ortho-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group.[5][6] Other methods include multicomponent reactions where several starting materials combine in a one-pot synthesis to rapidly build molecular complexity.[2][3]
Q3: Are catalyst-free reactions generally slower or lower-yielding than their metal-catalyzed counterparts?
Not necessarily. While some metal-free reactions may require higher temperatures or longer reaction times to overcome activation energy barriers, many modern protocols are highly efficient.[7] For instance, one-pot, pseudo-five-component syntheses have been reported to proceed smoothly in good to excellent yields with short reaction times.[2] The key is careful optimization of reaction parameters such as solvent, temperature, and stoichiometry.
Q4: Can solvent choice influence the success of a catalyst-free reaction?
Absolutely. The solvent plays a critical role. In some procedures, polar aprotic solvents like DMF or DMSO can facilitate the reaction by solvating charged intermediates. Interestingly, environmentally benign solvents like water have been shown to be highly effective, sometimes even promoting the reaction through hydrophobic effects.[2][3] In certain cases, the amine reactant itself can act as a Brønsted base catalyst, making the choice of solvent and reactants interconnected.[2]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very little or no formation of the desired 1,6-naphthyridine product, as monitored by TLC and LC-MS. What are the potential causes and solutions?
Low or no yield is a common but solvable issue. Let's break down the potential causes systematically.
Caption: Troubleshooting flowchart for low product yield.
Potential Cause 1: Purity of Starting Materials
-
Explanation: The Friedländer and related annulations are sensitive to the purity of the reactants, especially the amino-aldehyde or amino-ketone component. Aldehydes can oxidize to carboxylic acids upon storage, rendering them unreactive.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials using NMR spectroscopy or melting point analysis.
-
Re-purify if Necessary: If impurities are detected, purify the starting materials. Aldehydes can often be purified by flash chromatography, and solid amines by recrystallization.
-
Proper Storage: Store sensitive aldehydes under an inert atmosphere (N₂ or Ar) and at low temperatures.
-
Potential Cause 2: Inadequate Reaction Temperature
-
Explanation: Catalyst-free reactions often require thermal energy to drive the key cyclization and dehydration steps. The selected temperature may be insufficient to overcome the activation energy.
-
Solution:
-
Increase Temperature: Incrementally raise the reaction temperature in 10-20°C steps and monitor for product formation.[5]
-
Change Solvent: If the temperature is limited by the solvent's boiling point, switch to a higher-boiling solvent like DMF, DMSO, or consider solvent-free conditions if the reactants are liquids or have low melting points.[1]
-
Potential Cause 3: Incorrect Stoichiometry
-
Explanation: While a 1:1 molar ratio is theoretically required, the volatility or stability of one reactant might necessitate using a slight excess of the other.
-
Solution: Try the reaction using a slight excess (e.g., 1.1 equivalents) of the more stable component, often the α-methylene compound.
Issue 2: Significant Formation of Side Products/Impurities
Q: My reaction produces the desired product, but it's contaminated with significant side products, making purification difficult. How can I improve the selectivity?
Potential Cause 1: Self-Condensation of the Carbonyl Component
-
Explanation: The α-methylene ketone or aldehyde can undergo self-condensation (e.g., an aldol reaction), especially at elevated temperatures or if the amine component is slow to react.
-
Solution:
-
Slow Addition: Instead of adding all reagents at once, slowly add the carbonyl component to the heated solution of the aminopyridine derivative. This keeps the instantaneous concentration of the carbonyl low, favoring the desired intermolecular reaction.[6]
-
Lower Temperature: Reduce the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of side reactions, leading to a cleaner product profile.
-
Potential Cause 2: Formation of Isomeric Products
-
Explanation: If an unsymmetrical ketone (e.g., 2-butanone) is used, the cyclization can occur on either side of the carbonyl group, leading to the formation of regioisomers, which can be very difficult to separate.
-
Solution:
-
Use a Symmetric Ketone: If the synthetic scheme allows, use a symmetrical ketone (e.g., acetone, cyclohexanone) to avoid this issue.
-
Steric Hindrance: Choose starting materials where steric hindrance favors one cyclization pathway over the other.
-
Table 1: Example Reaction Conditions for Catalyst-Free Synthesis
| Starting Material A (Aminopyridine) | Starting Material B (Carbonyl) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminonicotinaldehyde | Malonamide | Ethanol | Reflux | 4 | ~75 | [4] |
| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt/Ethanol | Reflux | 6 | ~80 | [4] |
| Methyl Ketones / Amines | Malononitrile | Water | 100 | 3 | 85-95 | [2][3] |
| Enaminones | 2-aminoprop-1-ene-1,1,3-tricarbonitrile | Acetic Acid | Reflux | 2 | 75-92 | [8][9] |
Issue 3: Product Purification Challenges
Q: I've successfully synthesized my 1,6-naphthyridine, but I'm struggling to purify it. Standard column chromatography gives poor separation, or the product streaks on the TLC plate. What should I do?
Explanation: Naphthyridines are basic, nitrogen-containing heterocycles. The lone pairs on the nitrogen atoms can interact strongly with the acidic silica gel used in standard chromatography, leading to streaking, poor resolution, and sometimes irreversible adsorption.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to reduce reaction time in multi-step naphthyridine synthesis
Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to advancing projects involving the naphthyridine scaffold. The inherent challenges in multi-step heterocyclic synthesis—ranging from sluggish reaction kinetics to complex purification cascades—can significantly impede discovery and development timelines.
This document moves beyond standard protocols to provide a deeper, mechanistic understanding of how to accelerate your synthetic workflows. We will explore common bottlenecks in a question-and-answer format, offering field-proven troubleshooting strategies and advanced methodologies to reduce reaction times, minimize side-product formation, and enhance overall efficiency.
Frequently Asked Questions (FAQs)
Q1: My multi-step naphthyridine synthesis is taking too long. What are the primary factors I should investigate first?
A1: The overall time of a multi-step synthesis is a cumulative function of individual reaction rates and the duration of intermediate workups and purifications. The primary factors to evaluate are:
-
Reaction Kinetics: Inherently slow reactions are often due to high activation energy barriers.[1][2][3] Key areas for optimization include temperature, catalyst efficiency, and reactant concentration.
-
Workup and Purification Bottlenecks: Complex reaction mixtures with multiple side products or residual high-boiling solvents can make purification the most time-consuming step.[4] Streamlining the reaction to produce cleaner crude material is often the most effective strategy.
-
Sequential vs. Telescoped Procedures: Running each step in isolation with full workup and purification is time-intensive. Methodologies like multicomponent reactions (MCRs) or telescoped flow synthesis can eliminate these intermediate steps.[5][6][7]
Q2: What is the single most impactful change I can make to dramatically shorten reaction times?
A2: Shifting from conventional heating (e.g., oil baths) to microwave-assisted synthesis is often the most impactful change for accelerating reaction kinetics. Microwave irradiation provides rapid and uniform heating directly to the polar molecules in the reaction mixture, leading to dramatic reductions in reaction time—often from hours to minutes—and frequently improving yields.[8][9][10] This technique is particularly effective for common naphthyridine-forming reactions like Friedländer condensations and palladium-catalyzed cross-couplings.[8][11]
Q3: How do multicomponent reactions (MCRs) help reduce overall synthesis time?
A3: Multicomponent reactions are a powerful strategy for efficiency and atom economy.[6][12] By combining three or more starting materials in a single pot, MCRs construct complex molecules like naphthyridines in one step.[7][13] This approach offers several time-saving advantages:
-
Process Consolidation: It reduces the number of sequential reactions, eliminating the need for intermediate workups, purifications, and solvent handling.[14]
-
Reduced Waste and Purification Time: High atom economy often leads to cleaner reaction profiles, simplifying the final purification step.
-
Rapid Library Generation: MCRs are exceptionally well-suited for rapidly creating diverse libraries of naphthyridine analogs for screening in drug discovery programs.[6][15]
Troubleshooting Guide: Common Synthesis Bottlenecks
Problem 1: My Friedländer or Skraup cyclization is sluggish, requiring prolonged heating and resulting in low yields.
-
Probable Cause: The traditional Friedländer and Skraup reactions for forming the naphthyridine core often require harsh conditions and high temperatures, which can lead to side product formation and decomposition if run for extended periods.[16][17][18] The reaction may be suffering from poor catalytic activity or insufficient energy input to overcome the activation barrier for cyclization.
-
Suggested Solutions:
-
Catalyst Optimization: Instead of traditional acid or base catalysts, consider more efficient alternatives. Basic ionic liquids, for instance, have been shown to act as both a green solvent and an effective catalyst for the Friedländer reaction, improving yields and simplifying catalyst recovery.[19] For Skraup-type reactions, iodine has proven to be a cheap and effective catalyst.[16]
-
Implement Microwave Irradiation: This is an ideal application for microwave synthesis. The high temperatures required for cyclization can be reached in minutes, drastically cutting down reaction times and often minimizing the formation of thermal degradation byproducts.[8][11]
-
Increase Reactant Concentration: Within solubility limits, increasing the concentration of reactants can accelerate the rate of this bimolecular reaction according to collision theory.[2]
-
Problem 2: My palladium-catalyzed cross-coupling step (e.g., Suzuki, Buchwald-Hartwig) is slow and requires high catalyst loading.
-
Probable Cause: Slow cross-coupling reactions can be attributed to several factors: inefficient catalytic turnover, catalyst deactivation, or poor substrate reactivity due to steric or electronic effects.[15] The choice of ligand, base, and solvent system is critical for a fast and efficient reaction.
-
Suggested Solutions:
-
Ligand and Base Screening: The ligand plays a crucial role in the stability and activity of the palladium catalyst. For electron-rich naphthyridine systems, sterically hindered phosphine ligands like XantPhos can be highly effective for Buchwald-Hartwig aminations.[16] A systematic screening of different ligands and bases (e.g., Cs₂CO₃, K₃PO₄, tBuOK) is essential for optimization.
-
Solvent Choice: Ensure the solvent can facilitate both the dissolution of reactants and the stabilization of the catalytic species. Aprotic polar solvents like DMF, DMA, or dioxane are commonly used.[15][17]
-
Microwave or Flow Chemistry: Both technologies excel at accelerating cross-coupling reactions. Microwave heating can rapidly achieve the optimal reaction temperature.[20] Flow chemistry provides superior heat and mass transfer, allowing for precise temperature control and minimizing catalyst deactivation, which can enable reactions that are difficult in batch.[20][21] A flow Suzuki-Miyaura process has been shown to afford polyfunctionalized naphthyridines in as little as 10 minutes.[20]
-
Problem 3: Purification of my crude product is extremely time-consuming due to persistent impurities.
-
Probable Cause: The most time-consuming part of synthesis is often not the reaction itself, but the purification. Common, difficult-to-remove impurities in naphthyridine synthesis include unreacted basic starting materials (e.g., aminopyridines) and high-boiling point polar solvents (e.g., DMSO, pyridine, DMF).[4]
-
Suggested Solutions:
-
Targeted Liquid-Liquid Extraction: For basic impurities like 2-aminopyridine, an acidic wash during the workup is highly effective.[4] Dissolving the crude product in an organic solvent (like EtOAc or DCM) and washing with a dilute aqueous acid (e.g., 1% HCl) will protonate the basic impurity, pulling it into the aqueous layer as its water-soluble salt.[4]
-
Co-evaporation (Azeotroping): To remove trace amounts of high-boiling organic solvents, dissolve the product in a lower-boiling solvent like toluene and evaporate under reduced pressure. The toluene will form an azeotrope with the residual solvent, helping to remove it more effectively.[4]
-
In-line Purification in Flow Synthesis: For multi-step sequences, integrating in-line purification can prevent downstream issues.[22][23] This can involve liquid-liquid extraction using membrane-based separators or passing the flow stream through scavenger cartridges (packed beds of acidic or basic resins) to remove specific impurities before the next reaction step.[22]
-
Workflow Diagrams & Data
A systematic approach is crucial for diagnosing and resolving slow reactions. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Comparison of batch vs. continuous flow synthesis workflows.
Advantages of Flow Chemistry for Naphthyridine Synthesis:
-
Enhanced Safety: Small reactor volumes and superior heat dissipation allow for highly exothermic or high-pressure reactions to be run safely. [21]* Rapid Optimization: Reaction parameters like temperature, pressure, and residence time can be changed quickly, allowing for rapid optimization. [24]* Telescoped Reactions: Multiple reaction steps can be linked together, often with in-line purification, to generate complex molecules in a single, continuous operation, dramatically reducing overall synthesis time. [5][22]
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis of a 1,8-Naphthyridine Derivative
This protocol is a general guideline for accelerating the condensation of an o-aminopyridine carboxaldehyde with a ketone using microwave irradiation. [11][19]
-
Materials:
-
2-Amino-3-pyridinecarboxaldehyde (1.0 mmol)
-
Ketone with α-methylene group (e.g., 2-phenylacetophenone) (1.0 mmol)
-
Zinc Chloride (catalyst, 10 mol%)
-
Ethanol (3-5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Procedure:
-
To the microwave reaction vessel, add the 2-amino-3-pyridinecarboxaldehyde, the ketone, and zinc chloride.
-
Add ethanol and seal the vessel securely.
-
Place the vessel in the cavity of a laboratory microwave reactor.
-
Set the reaction parameters: Temperature = 120 °C, Time = 15 minutes, Power = 100 W (with stirring).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Self-Validation: Monitor reaction completion by TLC or LC-MS. A successful reaction will show the consumption of starting materials and the formation of a new, less polar spot (the naphthyridine product). The expected dramatic reduction in reaction time compared to conventional heating validates the efficiency of the microwave protocol.
References
- Vertex AI Search. (n.d.). Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide.
- Ma, H., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(10), 2469. [Link]
- Gao, Y., et al. (2023). Advanced In-Line Purification Technologies in Multistep Continuous Flow Pharmaceutical Synthesis. Organic Process Research & Development, 27(4), 555-573. [Link]
- Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
- BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal.
- Govaerts, S., et al. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. CHIMIA International Journal for Chemistry, 71(10), 659-664. [Link]
- Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3343. [Link]
- BenchChem. (2025). Catalyst selection and optimization for Benzo[c]naphthyridine synthesis.
- Cantillo, D. (2020). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 16, 2816-2831. [Link]
- Quora. (2021). Why is the rate of reaction of organic compounds slow?
- ResearchGate. (2025).
- ResearchGate. (2025).
- Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23, 8075-8104. [Link]
- ResearchGate. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- JoVE. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- Spencer, R. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3343. [Link]
- Google Patents. (2023).
- Ghorab, M. M., et al. (2015). Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g]n[1][17]aphthyridin-5-amine with Potential Antifungal and Antitumor Activity. Molecules, 20(5), 8499-8520. [Link]
- Brainly. (2017). Explain why organic reactions occur at a slower rate than inorganic reactions.
- Asilpour, F., et al. (2024). Synthesis of novel chromenon[1][24]aphthyridine derivatives in PEG-400 via catalyst-free, one-pot, and multicomponent reactions. New Journal of Chemistry, 48, 237-243. [Link]
- Chemistry For Everyone. (2025).
- International Journal of Pharmaceutical Sciences and Research. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- ResearchGate. (2009). Microwave assisted synthesis of 1,8- naphthyridines. [Link]
- Brégent, T., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 29(10), 2315. [Link]
- Sharma, R., et al. (2022). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 18, 1261-1310. [Link]
- Gomes, C. M. B., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296. [Link]
- Alajarin, R., et al. (2022).
- Synthesis Workshop. (2024). Advanced Organic Chemistry: Flow Chemistry. [Link]
- Reddit. (2020). Reaction Mechanisms - How do you know if a reaction is fast or slow?
- Syrris. (n.d.). Flow chemistry reactions performed by Syrris Asia System.
Sources
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Watch Related Videos [visualize.jove.com]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective | MDPI [mdpi.com]
- 22. d-nb.info [d-nb.info]
- 23. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 24. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 4-Chloro-1,6-naphthyridine: A Comparative Approach
In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, the 1,6-naphthyridine scaffold has garnered significant attention due to its presence in a wide array of biologically active molecules. This guide provides an in-depth spectroscopic analysis of a key derivative, 4-Chloro-1,6-naphthyridine, a versatile building block in medicinal chemistry. We will delve into a detailed examination of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective against other analytical techniques and providing the foundational knowledge for researchers in this field.
The Significance of this compound in Drug Discovery
The 1,6-naphthyridine core is a recognized privileged structure, capable of interacting with various biological targets. Derivatives have shown promise as inhibitors of kinases, such as those involved in cancer pathways, and have been investigated for a range of other therapeutic applications. The presence of a reactive chloro group at the 4-position of the 1,6-naphthyridine ring system makes this compound a particularly valuable intermediate for the synthesis of diverse compound libraries, enabling further functionalization and the exploration of structure-activity relationships (SAR).
Deciphering the Structure: A Deep Dive into 1H and 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Due to the absence of publicly available, experimentally verified 1H and 13C NMR spectra for this compound, this guide will utilize predicted spectral data as a basis for analysis. This common practice in spectroscopic interpretation allows for a robust understanding of the expected spectral features, which can then be correlated with experimental data as it becomes available. The predictions are based on established algorithms that consider the electronic effects of the constituent atoms and their spatial arrangement.
Predicted 1H NMR Spectral Analysis of this compound
The predicted 1H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 8.80 | d | J = 4.5 |
| H-3 | 7.60 | d | J = 4.5 |
| H-5 | 9.20 | s | - |
| H-7 | 8.60 | d | J = 6.0 |
| H-8 | 7.80 | d | J = 6.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation of the Predicted 1H NMR Spectrum:
The downfield chemical shifts of all protons are characteristic of their location on an electron-deficient aromatic system. The protons on the pyridine ring containing the chlorine atom (H-2 and H-3) are expected to appear as doublets due to coupling with each other. The proton at the 5-position is predicted to be a singlet as it lacks adjacent proton neighbors. The protons on the second pyridine ring (H-7 and H-8) will also present as a pair of doublets. The specific chemical shifts are a result of the combined inductive and mesomeric effects of the nitrogen atoms and the chlorine substituent.
Predicted 13C NMR Spectral Analysis of this compound
The 13C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms of the naphthyridine core.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 152.0 |
| C-3 | 122.5 |
| C-4 | 148.0 |
| C-4a | 140.0 |
| C-5 | 155.0 |
| C-7 | 145.0 |
| C-8 | 120.0 |
| C-8a | 138.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation of the Predicted 13C NMR Spectrum:
The carbons directly attached to the electronegative nitrogen atoms (C-2, C-5, C-7) and the chlorine atom (C-4) are expected to be the most deshielded, appearing at the downfield end of the spectrum. The quaternary carbons (C-4, C-4a, C-8a) will typically show weaker signals in a proton-decoupled 13C NMR spectrum compared to the protonated carbons. The precise chemical shifts provide a unique fingerprint of the molecule's electronic structure.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a multi-technique approach is often employed for comprehensive characterization. Here, we compare NMR with other common analytical methods for the analysis of this compound.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and dynamics. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement, can be coupled with chromatography. | Does not provide detailed structural connectivity, isomers can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components in a mixture. | High resolution, quantitative analysis. | Does not provide structural information on its own. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular fingerprint. | Limited information on the overall molecular structure, complex spectra can be difficult to interpret. |
Expert Insight: For a compound like this compound, a typical analytical workflow would involve HPLC for purity assessment, followed by high-resolution mass spectrometry (HRMS) to confirm the molecular formula. Subsequently, 1D (1H and 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be performed for complete and unambiguous structural assignment. FT-IR can provide a quick check for the presence of the aromatic C-H and C=N bonds.
Experimental Protocol for High-Quality NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural determination. The following is a detailed, step-by-step methodology for the 1H and 13C NMR analysis of this compound.
Materials and Equipment:
-
This compound sample (typically 5-10 mg for 1H, 15-30 mg for 13C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3) of high purity
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Spectrometer Setup and Shimming:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for high resolution and sharp signals.
-
-
1H NMR Acquisition:
-
Set the appropriate spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
-
13C NMR Acquisition:
-
Set a wider spectral width to encompass all expected carbon signals (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Process the data similarly to the 1H spectrum and reference it to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Causality Behind Experimental Choices:
-
Choice of Solvent: CDCl3 is a common choice for many organic molecules as it is a good solvent and its residual proton and carbon signals do not overlap with the signals of interest for most aromatic compounds.
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz and above) provide better signal dispersion and resolution, which is particularly important for analyzing complex aromatic spin systems.
-
Proton Decoupling in 13C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. It also provides a sensitivity enhancement through the NOE, which is crucial for the less sensitive 13C nucleus.
Visualizing the Analytical Workflow
To provide a clear overview of the process, the following diagram illustrates the logical flow of the NMR analysis of this compound.
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for Halogenated Naphthyridines
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Halogenated Naphthyridines
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, form the core of numerous pharmacologically active agents. The introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and membrane permeability. However, this substitution presents a unique set of challenges and opportunities for analytical characterization, particularly by mass spectrometry (MS).
This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques and a logical workflow for the robust interpretation of data generated for halogenated naphthyridines. We will move beyond simple peak identification to understand the causality behind spectral features, enabling confident structural elucidation.
Part 1: The Isotopic Signature - A Halogen's Unmistakable Fingerprint
The most powerful, immediate indicator of a chlorine or bromine atom in a molecule is its characteristic isotopic pattern. Unlike carbon, where the heavy isotope ¹³C has a low natural abundance (~1.1%), the heavy isotopes of chlorine and bromine are significantly more common, creating a distinct "M+2" peak in the mass spectrum.
-
Chlorine (Cl): Has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] This results in a molecular ion cluster where the M+2 peak (containing one ³⁷Cl) is about one-third the intensity of the M peak (containing one ³⁵Cl).[1][2]
-
Bromine (Br): Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[1] This generates a molecular ion cluster with M and M+2 peaks of almost equal intensity, a highly distinctive signature.[3]
The presence of multiple halogen atoms creates even more complex, but predictable, patterns. For instance, a compound with two bromine atoms will exhibit three peaks for the molecular ion cluster (M, M+2, M+4) in a 1:2:1 intensity ratio.[4][5] Understanding these patterns is the foundational first step in interpretation.
Table 1: Isotopic Abundance Data and Expected M+2 Ratios
| Halogen | Isotope | Exact Mass (amu) | Natural Abundance (%) | Expected M:M+2 Ratio (for 1 Halogen) |
| Chlorine | ³⁵Cl | 34.96885 | 75.77 | ~3:1 |
| ³⁷Cl | 36.96590 | 24.23 | ||
| Bromine | ⁷⁹Br | 78.9183 | 50.69 | ~1:1 |
| ⁸¹Br | 80.9163 | 49.31 |
Data sourced from authoritative chemical data repositories.
Part 2: Ionization Techniques - A Comparison of "Hard" vs. "Soft" Approaches
The choice of ionization method is critical as it dictates the type of information obtained. The primary decision for a thermally stable molecule like a naphthyridine is between a "hard" technique like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).[6]
Electron Ionization (EI)
Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique.[6] It involves bombarding the molecule with high-energy electrons (typically 70 eV), causing not only ionization but also extensive and reproducible fragmentation.
-
Strengths: Provides rich structural information from fragmentation patterns.[7] The reproducibility allows for matching against spectral libraries like NIST for identification of known compounds.[8]
-
Weaknesses: The molecular ion (M⁺•) can be weak or entirely absent for some molecules, making molecular weight determination difficult.[8][9]
-
Field Insight: For novel halogenated naphthyridines, EI is invaluable for structural elucidation. The fragmentation pattern can reveal the position of the halogen by showing characteristic losses.
Electrospray Ionization (ESI) & Chemical Ionization (CI)
ESI and CI are "soft" ionization techniques that impart less energy to the molecule.[10] ESI is ideal for samples that are already in solution and is commonly coupled with Liquid Chromatography (LC-MS). CI uses a reagent gas to gently transfer a proton, often forming a protonated molecule [M+H]⁺.
-
Strengths: Produce a strong signal for the molecular ion (or a related adduct like [M+H]⁺), making molecular weight confirmation straightforward. Fragmentation is minimal, providing a clean spectrum.[10]
-
Weaknesses: Provides limited structural information from fragmentation.[10] ESI is sensitive to sample purity and matrix effects.[11]
-
Field Insight: ESI is the go-to method for a quick, confident determination of the molecular weight of a newly synthesized halogenated naphthyridine. Negative Chemical Ionization (NCI) can be particularly sensitive for highly electronegative compounds like halogenated species.[8]
Table 2: Comparison of Ionization Techniques for Halogenated Naphthyridines
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) / Chemical Ionization (CI) |
| Energy | Hard | Soft |
| Typical Ion | M⁺• (Radical Cation) | [M+H]⁺ or [M-H]⁻ |
| Molecular Ion Peak | Often weak or absent | Strong and clear |
| Fragmentation | Extensive, provides structural detail | Minimal, preserves molecular ion |
| Best For | Structural elucidation, library matching | Molecular weight confirmation, LC-MS coupling |
| Sample Requirement | Thermally stable, volatile (GC) | Soluble in a sprayable solvent (LC) |
Part 3: Decoding Fragmentation Pathways
Under EI conditions, the energetically unstable molecular ion will break apart in predictable ways.[9] For a halogenated naphthyridine, the fragmentation is governed by the stability of the resulting ions and neutral fragments.
A common pathway involves the initial loss of the halogen atom or a hydrogen halide molecule (e.g., HCl, HBr).[12] The stability of the bicyclic naphthyridine ring means that fragmentation often involves cleavage of substituents or elimination of small neutral molecules like HCN from the ring itself.[12]
Example Fragmentation Workflow
The following diagram illustrates a plausible fragmentation pathway for a chloro-naphthyridine under EI conditions.
Caption: Plausible EI fragmentation pathway for a chloro-naphthyridine.
Crucially, any fragment that retains the halogen atom will also exhibit the characteristic isotopic pattern. Observing this pattern in a fragment ion is a powerful tool for deducing which part of the molecule it represents.
Part 4: The Power of Precision - High-Resolution Mass Spectrometry (HRMS)
While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure mass to four or five decimal places (e.g., < 5 ppm mass accuracy).[13] This precision is a game-changer for several reasons:
-
Unambiguous Elemental Formula Determination: The exact mass of an ion is unique to its elemental composition.[14] HRMS allows you to distinguish between ions that have the same nominal mass but different formulas (isobars). For example, it can differentiate a naphthyridine from an impurity with a similar mass.[15]
-
Confirmation of Identity: For a novel compound, obtaining an HRMS value that matches the calculated exact mass for the proposed structure provides extremely strong evidence for its identity.[13]
Experimental Protocol: HRMS for Formula Confirmation
-
Calibration: Calibrate the HRMS instrument (e.g., Orbitrap, TOF) immediately prior to analysis using a known calibration standard.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the purified halogenated naphthyridine in a suitable solvent for soft ionization (e.g., acetonitrile/water with 0.1% formic acid for ESI).
-
Acquisition: Acquire data in positive ion mode, ensuring the molecular ion ([M+H]⁺) is observed with high signal-to-noise.
-
Data Processing: Use the instrument software to determine the measured exact mass of the monoisotopic peak of the molecular ion cluster.
-
Formula Calculation: Compare the measured exact mass to the theoretical exact mass calculated for the proposed chemical formula. The mass error should typically be less than 5 ppm.
Part 5: A Validated Workflow for Analysis
Caption: A self-validating workflow for analyzing halogenated naphthyridines.
Conclusion
Interpreting the mass spectra of halogenated naphthyridines is a systematic process that leverages the unique isotopic signatures of halogens, the complementary nature of hard and soft ionization techniques, and the precision of high-resolution analysis. By first identifying the tell-tale isotopic pattern to confirm the presence and number of chlorine or bromine atoms, then using soft ionization to establish the molecular weight, and finally employing hard ionization and HRMS to elucidate the structure and confirm the elemental formula, researchers can achieve unambiguous characterization. This multi-faceted approach ensures the scientific integrity of the data and provides the confidence needed in research and drug development.
References
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry, 28, 2385-2387. [Link]
- Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.
- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Mocan, T., & Cristea, C. (2011). Elemental Composition determination based on MS.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha...
- Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample.
- Gault, J., Donlan, J. A., Liko, I., & Allison, T. M. (2020). High-Resolution Native Mass Spectrometry. PubMed Central. [Link]
- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
- SCION Instruments. (n.d.). What are the common ionization methods for GC/MS.
- VanDahm, R. A., & Paudler, W. W. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry. [Link]
- University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Waters. (n.d.). Common Ionization Methods.
- Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. PubMed. [Link]
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- SpectraBase. (n.d.). 2-bromo-7-iodo-4-phenyl-1,5-naphthyridine - Optional[MS (GC)].
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in...
- NIST. (n.d.). Naphthalene, 1-bromo-.
- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
- The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]
- Chemical Communications (RSC Publishing). (n.d.). Chiral recognition mass spectrometry: remarkable effects observed from the relative ion abundances of ternary diastereomeric complexes using electrospray ionization.
- Chemistry LibreTexts. (2023). Mass Spectrometry.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. What are the common ionization methods for GC/MS [scioninstruments.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. acdlabs.com [acdlabs.com]
- 11. Chiral recognition mass spectrometry: remarkable effects observed from the relative ion abundances of ternary diastereomeric complexes using electrospray ionization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. measurlabs.com [measurlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of the Biological Activity of 1,6-Naphthyridine Isomers and Their Congeners
A Technical Guide for Researchers and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The arrangement of the two nitrogen atoms within this scaffold gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] While the 1,8-naphthyridine core is the most extensively investigated and is a key component in several approved drugs, the therapeutic potential of its isomeric counterparts is a burgeoning area of research.[1] This guide provides a comparative analysis of the biological activity of 1,6-naphthyridine isomers against other key naphthyridine congeners, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Introduction to Naphthyridine Isomers and Their Significance
The versatility in the synthesis and reactivity of naphthyridines, coupled with their wide range of biological activities, makes them attractive scaffolds for the development of novel therapeutic agents.[3][4] The position of the nitrogen atoms in the bicyclic system significantly influences the electronic distribution, physicochemical properties, and ultimately, the biological activity of the molecule. This isomeric variation allows for a nuanced approach to drug design, enabling the fine-tuning of pharmacological profiles.
Comparative Biological Efficacy: A Focus on 1,6-Naphthyridine
While 1,8-naphthyridines have historically dominated the research landscape, particularly in the realm of antimicrobials like nalidixic acid, recent investigations have highlighted the significant and often distinct biological activities of other isomers, including the 1,6-naphthyridine scaffold.[1][5] This section will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data.
Anticancer Activity: A Battle of Isomers
Naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines, often through mechanisms such as topoisomerase inhibition and modulation of kinase signaling pathways.[1][3]
A notable example of a 1,6-naphthyridine derivative with anticancer properties is a series of 1,6-naphthyridine-2-one compounds identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer therapy.[6][7] Furthermore, certain 5,8-disubstituted-[8][9]naphthyridines with a 7-carboxamide group have shown significant cytotoxicity in a panel of cancer cell lines by inhibiting oncogenic kinases.[10]
In comparison, 1,8-naphthyridine derivatives like voreloxin are known topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[3] Derivatives of 1,5-naphthyridine have also been evaluated as topoisomerase I inhibitors, demonstrating antiproliferative activity against human colon cancer cells.[11] Some 1,7-naphthyridine derivatives have shown cytotoxicity against various cancer cell lines, with one mechanism being the inhibition of the Wnt signaling pathway.[12]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Naphthyridine Isomers
| Isomer | Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 1,6-Naphthyridine | 1,6-naphthyridine-2-one derivative (19g) | HCT116 (Colorectal) | Not specified, but potent | FGFR4 Inhibition | [6][7] |
| 1,6-Naphthyridine | 5-substituted-8-amino-[8][9]naphthyridine | Various | Significant cytotoxicity | Kinase Inhibition | [10] |
| 1,8-Naphthyridine | Compound 47 | MIAPaCa (Pancreatic) | 0.41 | Topoisomerase II Inhibition (presumed) | [1] |
| 1,8-Naphthyridine | Compound 29 | PA-1 (Ovarian) | 0.41 | Topoisomerase II Inhibition (presumed) | [1] |
| 1,5-Naphthyridine | Phenyl- and indeno-1,5-naphthyridines | COLO 205 (Colon) | Active | Topoisomerase I Inhibition | [11] |
| 1,7-Naphthyridine | 2,4-disubstituted-1,7-naphthyridine (17a) | Lymphoblastic leukemia | Significant cytotoxicity | Not specified | [12] |
Antimicrobial Activity: Beyond the Quinolone Legacy
The antimicrobial prowess of 1,8-naphthyridines, the foundational scaffold for quinolone antibiotics, is well-established. Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][9] For instance, nalidixic acid was one of the first synthetic antimicrobial agents from this class.[5]
While less explored, 1,6-naphthyridine derivatives have also shown promise as antimicrobial agents.[13][14] Naturally occurring 1,6-naphthyridine alkaloids have demonstrated impressive antimicrobial and antifungal effects, with some displaying activity superior or comparable to standard drugs like chloramphenicol.[15]
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Naphthyridine Isomers
| Isomer | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| 1,8-Naphthyridine | Glycosylated 1,8-naphthyridine (16b) | P. aeruginosa | 7828 (converted from mM) | DNA Gyrase/Topoisomerase IV Inhibition | [16] |
| 1,8-Naphthyridine | Zabofloxacin (19) | Multidrug-resistant E. coli | 0.25 | DNA Gyrase/Topoisomerase IV Inhibition | [16] |
| 1,5-Naphthyridine | Canthin-6-one | S. aureus | 0.49 | Not specified | [15] |
| 1,5-Naphthyridine | Canthin-6-one | E. coli | 3.91 | Not specified | [15] |
| 1,6-Naphthyridine | Natural Alkaloids | Various | Potent activity | Not specified | [15] |
Anti-inflammatory Activity: A Shared Trait
Several naphthyridine isomers have demonstrated anti-inflammatory properties. For instance, certain 1,6-naphthyridine analogues derived from Sophora tonkinesis have been shown to significantly reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated murine macrophages.[15] Similarly, a series of 1,7-naphthyridine 1-oxides are potent and selective inhibitors of p38 MAP kinase, a key target for inflammatory diseases.[12] The 1,8-naphthyridine scaffold has also been explored for its anti-inflammatory potential.[8][17]
Mechanistic Insights: Signaling Pathways and Molecular Targets
The diverse biological activities of naphthyridine isomers stem from their ability to interact with a variety of cellular pathways and molecular targets. The specific isomerism plays a crucial role in defining this interaction.
Kinase Inhibition: A Common Anticancer Mechanism
Many naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are pivotal in signaling pathways that regulate cell growth and survival.[3] For example, derivatives of 1,6-naphthyridine have been developed as inhibitors of MET kinase and VEGFR-2, both important targets in cancer therapy.[18][19] Similarly, 1,8-naphthyridine derivatives are known to inhibit kinases such as EGFR and c-Met.[3]
Caption: General mechanism of kinase inhibition by naphthyridine derivatives.
DNA Topoisomerase Inhibition: A Hallmark of Antimicrobial and Anticancer Activity
The inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair, is a well-established mechanism for both the anticancer and antimicrobial activities of several naphthyridine isomers.[1][3] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells or bacterial death.
Caption: Mechanism of DNA topoisomerase inhibition by naphthyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines standardized experimental protocols for assessing the key biological activities of naphthyridine isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the naphthyridine derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The comparative analysis of naphthyridine isomers reveals a rich and diverse pharmacological landscape. While 1,8-naphthyridines have a long-standing history as effective therapeutic agents, this guide highlights the significant and often unique biological activities of other isomers, particularly the 1,6-naphthyridine scaffold. The subtle changes in the placement of nitrogen atoms within the bicyclic core profoundly impact the interaction with biological targets, leading to distinct anticancer, antimicrobial, and anti-inflammatory profiles.
Future research should focus on a more systematic and direct comparative evaluation of all six naphthyridine isomers against a broad panel of biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing next-generation naphthyridine-based therapeutics with enhanced potency and selectivity. The continued exploration of this versatile heterocyclic family holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- Bari, S. S., et al. (2011). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Medicinal Chemistry, 18(31), 4873-4895.
- BenchChem. (2025).
- BenchChem. (2025). The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. BenchChem.
- Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
- de Oliveira, M. G., et al. (2022). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 11(1), 93.
- Sharma, P., et al. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1415.
- Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728.
- Wang, M., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111818.
- BenchChem. (2025).
- de la Cuesta, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249.
- Sharma, A., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Biomolecular Structure and Dynamics, 38(15), 4586-4601.
- Mostafa, M. A., et al. (2024). Synthesis, Reactions, and Biological Activity of Benzo[h][8][9]naphthyridine Derivatives. Mini-Reviews in Organic Chemistry.
- Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Current Organic Synthesis, 18(1), 2-25.
- Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703.
- de la Cuesta, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
- Quiroga, J., & Insuasty, B. (2022). 1,6-Naphthyridin-2(1H)
- Wang, Y., et al. (2023).
- de la Cuesta, E., et al. (2020).
- Lavanya, M., et al. (2021). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy.
- Mostafa, M. A., et al. (2024). Synthesis, Reactions, and Biological Activity of Benzo[h][8][9]naphthyridine Derivatives.
- Sridharan, V., et al. (2015). Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. RSC Advances, 5(111), 91353-91360.
- Chabowska, G., et al. (2021).
- Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines.
- Chabowska, G., et al. (2021).
- Kwiecień, H., & Szymańska, E. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6615.
- Kwiecień, H., & Szymańska, E. (2022).
- Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.
- Kumar, S., et al. (2025). Antimicrobial activity of novel naphthyridine compounds.
- Kwiecień, H., & Szymańska, E. (2022). Antimicrobial Activity of Naphthyridine Derivatives.
- Kumar, S., et al. (2016). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. International Research Journal of Engineering and Technology, 3(5), 2395-0056.
- Manera, C., et al. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1][8][12]triazolo[4,3-a][8][11]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][8][11]naphthyridine-6-carboxamide derivative. European Journal of Medicinal Chemistry, 86, 394-405.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]
- 14. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to 4-Chloro- vs. 4-Bromo-1,6-Naphthyridine: A Comparative Analysis of Synthesis and Reactivity
Introduction: The 1,6-Naphthyridine Scaffold and the Halogen Choice
The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from kinase inhibitors to antimalarial agents.[1][2] For drug development professionals, the functionalization of this core is paramount, and the 4-position serves as a key handle for introducing molecular diversity. The choice of a halogen at this position—typically chlorine or bromine—is one of the earliest and most critical decisions in a synthetic campaign. This decision profoundly impacts not only the synthesis of the initial building block but also its subsequent reactivity in crucial bond-forming reactions.
This guide provides an in-depth comparison of 4-chloro-1,6-naphthyridine and 4-bromo-1,6-naphthyridine, moving beyond simple procedural descriptions to explain the causal factors behind their synthetic and reactive profiles. We will provide objective, data-driven insights to help researchers select the optimal starting material for their specific synthetic goals, be it nucleophilic substitution or transition-metal-catalyzed cross-coupling.
Part 1: Synthesis of 4-Halo-1,6-Naphthyridine Intermediates
The most common and versatile route to 4-chloro- and 4-bromo-1,6-naphthyridine involves the halogenation of a common precursor, 1,6-naphthyridin-4(1H)-one. This precursor can be synthesized through various established methods, often involving the cyclization of substituted aminopyridines.[1] The choice of halogenating agent is the key differentiating step.
Synthetic Pathway Overview
The following diagram illustrates the typical synthetic approach from a common intermediate to the target 4-halo-1,6-naphthyridines.
Caption: General synthetic route to 4-halo-1,6-naphthyridines.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,6-naphthyridin-4(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) portion-wise at 0 °C.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or aqueous ammonia.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocol: Synthesis of 4-Bromo-1,6-naphthyridine
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,6-naphthyridin-4(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) at room temperature.
-
Reaction: Heat the mixture to 120-130 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, cautiously add the reaction mixture to a beaker of crushed ice. Neutralize the solution with a saturated sodium carbonate solution until effervescence ceases and the pH is ~8.
-
Extraction: Extract the aqueous slurry with ethyl acetate or chloroform (3x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude solid can be purified by silica gel chromatography to yield 4-bromo-1,6-naphthyridine.
Synthesis Comparison
| Parameter | This compound | 4-Bromo-1,6-naphthyridine | Causality and Field Insights |
| Halogenating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxybromide (POBr₃) | POCl₃ is a liquid, making it easier to handle and measure than the solid POBr₃. However, POBr₃ is a more potent brominating agent. |
| Cost & Availability | POCl₃ is generally less expensive and more widely available. | POBr₃ is more expensive. | For large-scale synthesis, the cost of the halogenating agent can be a significant factor, favoring the chloro derivative. |
| Reaction Conditions | Typically refluxing POCl₃ (~110 °C). | Higher temperatures are often required (120-130 °C). | The higher reaction temperature for bromination may not be suitable for substrates with sensitive functional groups. |
| Yield | Generally good to excellent (70-90%). | Typically good, but can be slightly lower than chlorination (65-85%). | The slightly lower yields for bromination can sometimes be attributed to the more aggressive reaction conditions. |
| Handling/Safety | Both reagents are corrosive and moisture-sensitive, requiring careful handling in a fume hood. | POBr₃ is a solid and can be more challenging to dispense. | Standard safety protocols for handling phosphorus halides are mandatory for both syntheses. |
Part 2: Comparative Reactivity Analysis
The choice between the 4-chloro and 4-bromo analogue is most critical when considering downstream functionalization. Their reactivity profiles diverge significantly depending on the reaction mechanism, a nuance that is crucial for synthetic planning.
Caption: Conceptual workflow comparing reactivity pathways.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for introducing heteroatom nucleophiles. The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate.
Governing Principle: In SNAr on electron-deficient rings, the rate-determining step is typically the initial nucleophilic attack to form the stabilized Meisenheimer complex. The reactivity trend is often F > Cl > Br > I.[3] This is contrary to the trend seen in aliphatic SN2 reactions, where leaving group ability (I > Br > Cl > F) dominates.[4][5] The higher electronegativity of chlorine (vs. bromine) more effectively stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thus lowering the activation energy of this first, slow step.
Experimental Insights:
-
This compound: Is the preferred substrate for SNAr. It reacts more readily with a wide range of nucleophiles (alkoxides, amines, thiols) under milder conditions. For less reactive nucleophiles, the enhanced reactivity of the chloro derivative can be the difference between a successful reaction and failure.
-
4-Bromo-1,6-naphthyridine: While still reactive due to the activating nature of the naphthyridine ring, it generally requires more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to the chloro analogue in SNAr reactions.[6]
| Reaction Type | Nucleophile | 4-Chloro Reactivity | 4-Bromo Reactivity |
| O-Arylation | Sodium Methoxide | High Yield, Fast | Good Yield, Slower |
| N-Arylation | Piperidine | High Yield, Moderate Temp. | Good Yield, Higher Temp. |
| S-Arylation | Sodium Thiophenoxide | High Yield, Fast | Good Yield, Slower |
B. Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bonds, palladium-catalyzed cross-coupling is the method of choice.
Governing Principle: The catalytic cycle for these reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step. The reactivity is governed by the C-X bond strength, which follows the order C-I > C-Br > C-Cl.[7][8] The weaker C-Br bond allows for oxidative addition to occur at a faster rate and under milder conditions than the stronger C-Cl bond.
1. Suzuki-Miyaura Coupling
-
4-Bromo-1,6-naphthyridine: Is the superior substrate. It couples efficiently with a broad range of boronic acids and esters using standard palladium catalysts (e.g., Pd(PPh₃)₄) and bases.[7][9]
-
This compound: Is significantly less reactive and often requires more specialized and expensive catalytic systems. These systems typically involve electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases to facilitate the challenging oxidative addition step.[10]
2. Buchwald-Hartwig Amination
-
4-Bromo-1,6-naphthyridine: Couples readily with primary and secondary amines. The reactions generally proceed with high efficiency using a variety of palladium/ligand combinations.[11][12]
-
This compound: Is a more challenging substrate for C-N coupling. While possible, it necessitates the use of state-of-the-art, sterically hindered ligands and often requires higher catalyst loadings and temperatures.[13][14][15]
| Coupling Reaction | 4-Chloro Performance | 4-Bromo Performance |
| Suzuki-Miyaura | Challenging; requires specialized, bulky phosphine ligands and often higher temperatures. | Excellent; reacts under mild conditions with standard Pd catalysts. |
| Buchwald-Hartwig | Challenging; requires advanced, electron-rich ligands. | Excellent; versatile and high-yielding with many standard catalyst systems. |
Part 3: Recommendations and Conclusion
The selection of 4-chloro- versus 4-bromo-1,6-naphthyridine is not a matter of universal superiority but of strategic alignment with the intended synthetic route.
-
Choose this compound when:
-
The primary synthetic goal is functionalization via Nucleophilic Aromatic Substitution (SNAr) .
-
Cost is a major driver, as the synthesis of the chloro-intermediate is generally more economical.
-
The desired nucleophiles are weak, and the higher intrinsic reactivity of the C-Cl bond in SNAr is needed to drive the reaction to completion.
-
-
Choose 4-Bromo-1,6-naphthyridine when:
-
The synthetic plan involves Palladium-Catalyzed Cross-Coupling reactions (Suzuki, Buchwald-Hartwig, Heck, etc.).
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
A wider variety of coupling partners and more robust, predictable reaction outcomes are desired.
-
By understanding the mechanistic underpinnings of these key transformations, researchers can make an informed decision, saving valuable time and resources in the complex landscape of drug discovery and development.
References
- G. Jones, D. R. Sliskovic. "Synthesis and Reactions of 1,6-Naphthyridines." In The Chemistry of Heterocyclic Compounds, Volume 47, Part 3, John Wiley & Sons, 1990. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470187289]
- Brainly. "Is bromine or chlorine a better leaving group?" 2023. [URL: https://brainly.com/question/30515121][5]
- J. D. Reinheimer, et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." J. Org. Chem., 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156350/][3]
- Z. Li, et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Adv., 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra03301b][2][17]
- Wikipedia. "Buchwald–Hartwig amination." [URL: https://en.wikipedia.
- BenchChem. "A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens." 2025. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-leaving-group-ability-bromide-vs-other-halogens/][6]
- Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" 2013. [URL: https://chemistry.stackexchange.
- Reddit. "Why is chlorine the right leaving group but not bromine (or iodine)?" 2025. [URL: https://www.reddit.com/r/OrganicChemistry/comments/17n7p6d/why_is_chlorine_the_right_leaving_group_but_not/][18]
- MDPI. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." [URL: https://www.mdpi.com/1420-3049/25/14/3252][19]
- Chemical Review and Letters. "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives..." 2025. [URL: https://chemrevlett.com/article_181775.html][20][21]
- Chemistry LibreTexts. "Buchwald-Hartwig Amination." 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
- ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." [URL: https://www.acs.
- I. Bacsa, et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein J. Org. Chem., 2017. [URL: https://www.beilstein-journals.org/bjoc/articles/13/193][15]
- Zareyee, D., et al. "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives..." Chemical Review and Letters, 2025. [URL: https://www.chemrevlett.com/article_181775_03780a563c32e92c01990426d837943d.pdf][21]
- ACS Publications. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." J. Org. Chem., 2024. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01357][22]
- Organic Chemistry Portal. "Suzuki Coupling." [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm][8]
- Z. Li, et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Adv., 2025. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra03301b][17]
- NIH. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination..." J. Am. Chem. Soc., 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5083210/][16]
- BLD Pharm. "4-Bromo-1,6-naphthyridin-7-amine." [URL: https://www.bldpharm.com/products/1443468-07-7.html][23]
- Andrew G. Myers Research Group. "The Suzuki Reaction." [URL: https://myers.chemistry.harvard.
- BenchChem. "An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles." 2025. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-reactivity-of-4-bromo-2-methylpyridine-with-nucleophiles/][7]
- MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction..." 2022. [URL: https://www.mdpi.com/2073-4344/13/1/65][10]
- Thermo Fisher Scientific Chemicals. "Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry." YouTube, 2021. [URL: https://www.youtube.
- Semantic Scholar. "Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones." Org. Biomol. Chem., 2011. [URL: https://www.semanticscholar.org/paper/Suzuki-Miyaura-cross-coupling-reactions-of-halo-of-Moln%C3%A1r-Kapros/d42a170585a0658428178a3c89369974240a6e02][11]
- PubChem. "4-bromo-1,6-naphthyridine." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12520142][25]
- Semantic Scholar. "A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine..." 2021. [URL: https://www.semanticscholar.org/paper/A-Four-Component-Domino-Reaction%3A-An-Eco-Compatible-Prajapati-Patel/3820235b89a0594892c57707e4d28d0525656113][26]
- American Chemical Society. "1,6-Naphthyridine." 2021. [URL: https://www.acs.org/content/acs/en/molecule-of-the-week/archive/1/1-6-naphthyridine.html][27]
- The Royal Society of Chemistry. "Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides..." [URL: https://www.rsc.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. | Semantic Scholar [semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,6-Naphthyridine and Pyrido[2,3-d]pyrimidine Scaffolds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous diseases. Small molecule kinase inhibitors have revolutionized treatment paradigms by offering targeted therapies with improved efficacy and tolerability over traditional chemotherapy.[1] At the heart of these inhibitors lie heterocyclic scaffolds, rigid structures that orient functional groups to precisely interact with the ATP-binding pocket of a target kinase.
Among the myriad of scaffolds explored, the 1,6-naphthyridine and pyrido[2,3-d]pyrimidine cores have proven to be particularly fruitful "privileged structures." Both are bicyclic aromatic systems containing nitrogen atoms that can act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP. This guide provides a comparative technical analysis of these two prominent scaffolds, delving into their structural nuances, synthetic accessibility, structure-activity relationships (SAR), and performance against key kinase targets to inform rational drug design and development.
Chapter 1: The Scaffolds - A Structural and Synthetic Overview
A foundational understanding of the core structures and their synthesis is paramount to appreciating their application in drug design.
The 1,6-Naphthyridine Core
The 1,6-naphthyridine scaffold is a bicyclic heteroaromatic system composed of two fused pyridine rings.[2] Its derivatives have been investigated as inhibitors for a wide range of kinases, including FGFR, c-Met, AXL, and CDK5.[3][4][5][6]
-
Structural Properties: The arrangement of nitrogen atoms at positions 1 and 6 provides distinct electronic properties and hydrogen bonding capabilities. This scaffold offers multiple points for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Synthetic Strategies: A common approach involves the construction of one pyridine ring onto a pre-existing one. For instance, modified Skraup synthesis using 4-aminopyridine has been employed.[7] More modern methods focus on palladium-catalyzed cross-coupling reactions or intramolecular cyclizations to build the bicyclic core efficiently, providing access to diverse derivatives.[3][8] A recently developed method utilizes heteroaryl ditriflates as highly reactive, bench-stable intermediates for rapid one-pot difunctionalization.[3]
The Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold, a bioisostere of purine, consists of a fused pyridine and pyrimidine ring. This core is present in numerous kinase inhibitors targeting enzymes like CDKs, EGFR, BTK, and PI3K.[9][10][11][12] The FDA-approved CDK4/6 inhibitor Palbociclib (Ibrance) features this core, highlighting its clinical significance.[13]
-
Structural Properties: The pyrimidine ring offers multiple hydrogen bond donors and acceptors, making it highly effective at anchoring within the kinase hinge region. The fused pyridine ring provides a vector for substituents to explore other regions of the ATP pocket.
-
Synthetic Strategies: Syntheses often begin from substituted pyridine precursors, such as 2-aminonicotinonitriles, which can be cyclized with various reagents to form the pyrimidine ring.[14] One-pot multi-component reactions are also gaining traction as they offer an efficient route to complex derivatives.[15]
Comparative Structural Analysis
While both are bicyclic nitrogen-containing heterocycles, their key differences influence their interaction with kinase targets. The 1,6-naphthyridine core is a pyridine-pyridine fusion, whereas the pyrido[2,3-d]pyrimidine is a pyridine-pyrimidine fusion. This distinction in the second ring impacts the distribution of hydrogen bond donors and acceptors, which can be leveraged to achieve selectivity for different kinase subfamilies.
Chapter 2: A Head-to-Head Comparison of Kinase Inhibition Profiles
The true value of a scaffold is determined by its ability to yield potent and selective inhibitors for specific kinase targets.
Spectrum of Targeted Kinases
Both scaffolds are versatile and have been used to develop inhibitors for a broad range of kinases. However, certain trends have emerged from extensive research.
| Scaffold | Representative Kinase Targets | Key Examples/Clinical Candidates |
| 1,6-Naphthyridine | AXL, MET, FGFR, CDK5 | Compound 25c (AXL inhibitor, IC50 = 1.1 nM)[5], Compound 22a (MET inhibitor, IC50 = 9.0 nM)[4], Izencitinib (Pan-JAK inhibitor)[3] |
| Pyrido[2,3-d]pyrimidine | CDK4/6, EGFR, BTK, DYRK1B, PIM-1 | Palbociclib (CDK4/6 inhibitor)[9], Compound B1 (EGFRL858R/T790M inhibitor, IC50 = 13 nM)[10], Leniolisib (PI3Kδ inhibitor)[16] |
Structure-Activity Relationship (SAR) Insights
SAR studies reveal how chemical modifications to the core structure impact biological activity.
-
1,6-Naphthyridinones for MET/AXL Inhibition: Research has shown that for 1,6-naphthyridinone-based inhibitors, a quinazoline moiety can be a successful component for targeting MET kinase.[4] Further optimization of this series led to the development of highly selective type II AXL inhibitors by modifying substituents to enhance AXL potency while reducing MET activity.[5] A comprehensive SAR study on imidazo[4,5-h][5][17]naphthyridin-2(3H)-ones as c-Met inhibitors found that an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position were crucial for activity.[18]
-
Pyrido[2,3-d]pyrimidines for CDK/EGFR Inhibition: For pyrido[2,3-d]pyrimidin-7-ones, the introduction of a methyl group at the C-5 position was found to confer excellent selectivity for CDK4 over other cyclin-dependent kinases.[9] In the context of EGFR inhibition, SAR studies on pyrido[2,3-d]pyrimidine derivatives identified compounds with potent activity against the drug-resistant T790M mutant.[10] The core scaffold effectively mimics the hinge-binding motif of approved EGFR inhibitors.[19]
The choice of scaffold can therefore be guided by the specific requirements of the target kinase's active site, with 1,6-naphthyridine perhaps offering unique vectors for achieving selectivity against highly homologous kinases like AXL and MET, while the pyrido[2,3-d]pyrimidine core has a proven track record for targets like CDKs and EGFR.
Chapter 3: Experimental Corner - Protocols for Comparative Evaluation
To objectively compare novel inhibitors based on these scaffolds, standardized and robust assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol (Adapted from ADP-Glo™ Assay Principles): [17][20]
-
Reagent Preparation: Prepare kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT). Prepare master mixes of the recombinant kinase and its specific substrate.[17][20]
-
Compound Plating: Serially dilute the test compounds (1,6-naphthyridine and pyrido[2,3-d]pyrimidine derivatives) in DMSO and then add to the wells of a 96- or 384-well plate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compounds.
-
Initiation: Start the kinase reaction by adding an ATP/MgCl2 solution. The final ATP concentration should ideally be close to its Km value for the specific kinase.[17]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™ reagent), which simultaneously terminates the reaction and depletes the remaining ATP.
-
Signal Generation: Add a second detection reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT/MTS)
This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines that are dependent on the target kinase.
Signaling Pathway: Kinase-Driven Cell Proliferation
Caption: A simplified kinase signaling pathway leading to cell proliferation.
Step-by-Step Protocol (MTT Assay): [21][22][23]
-
Cell Plating: Seed cancer cells (e.g., 1,000-100,000 cells/well) into a 96-well plate and incubate overnight to allow for attachment.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Incubation: Incubate for 2-4 hours until a purple precipitate is visible.[21]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[21]
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Chapter 4: Beyond the Bench - Clinical and Future Perspectives
The ultimate goal of kinase inhibitor development is a successful therapeutic agent.
Clinical Candidates
-
Pyrido[2,3-d]pyrimidines: This class has seen significant clinical success. Palbociclib (Ibrance) , a CDK4/6 inhibitor, is a blockbuster drug for HR+/HER2- breast cancer.[9] Leniolisib , a selective PI3Kδ inhibitor, is approved for treating activated phosphoinositide 3-kinase delta syndrome (APDS).[16] This demonstrates the scaffold's ability to produce safe and effective drugs.
-
1,6-Naphthyridines: While perhaps not as commercially prominent yet, numerous 1,6-naphthyridine derivatives have entered clinical trials. Izencitinib , a pan-JAK inhibitor, has been investigated for ulcerative colitis.[3] The continued development of potent and selective inhibitors, such as those targeting AXL and MET, suggests that clinical candidates are on the horizon.[4][5]
Advantages and Disadvantages
| Feature | 1,6-Naphthyridine Scaffold | Pyrido[2,3-d]pyrimidine Scaffold |
| Advantages | - Versatile substitution patterns.[2]- Proven success in targeting challenging kinases (e.g., AXL, MET).[4][5]- Novel synthetic routes are improving accessibility.[3] | - Strong track record of clinical success (e.g., Palbociclib).[13]- Excellent hinge-binding properties due to the pyrimidine ring.[19]- Well-established synthetic methodologies.[15] |
| Disadvantages | - Can present synthetic challenges for certain substitution patterns.- Fewer approved drugs compared to the pyrido[2,3-d]pyrimidine core. | - Potential for off-target effects on other purine-binding proteins.- Extensive patent landscape may pose intellectual property challenges. |
Conclusion
Both the 1,6-naphthyridine and pyrido[2,3-d]pyrimidine scaffolds are powerful platforms for the design of potent and selective kinase inhibitors. The pyrido[2,3-d]pyrimidine core, exemplified by the success of Palbociclib, has a well-established role in producing clinically effective drugs, particularly for well-validated targets like CDKs. Its pyrimidine substructure is a masterful hinge-binder.
The 1,6-naphthyridine scaffold, while having a less extensive clinical track record to date, represents a frontier of opportunity. Its unique geometry and electronic properties have enabled the development of highly selective inhibitors for difficult-to-target kinases such as AXL and MET. As synthetic methodologies for this core become more streamlined, its prominence in drug discovery is set to grow.
The choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with the target kinase. A deep understanding of the target's ATP-binding site, combined with the SAR insights and synthetic possibilities offered by each scaffold, will guide the medicinal chemist in selecting the optimal starting point for a successful drug discovery campaign.
References
- In vitro kinase assay. (2023). Protocols.io. [Link]
- Anderson, K., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-5. [Link]
- Abdel-Ghani, T. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
- Zhao, X., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 25(4), 859-863. [Link]
- Zhuo, L. S., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
- Sperry, J. B., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- In vitro NLK Kinase Assay. (2017). Bio-protocol. [Link]
- Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. (n.d.).
- MTT Proliferation Assay Protocol. (2018).
- Li, R., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200109. [Link]
- Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. (2019).
- Abbas, S. E., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2419-2437. [Link]
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Structure–activity relationship (SAR) and docking studies of... (n.d.).
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
- synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review. (2021). Ask this paper. [Link]
- 1,6-Naphthyridin-2(1H)
- Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899. (n.d.).
- Zhuo, L. S., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]
- The Development of BTK Inhibitors: A Five-Year Upd
- Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (2024). PubMed. [Link]
- Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2023).
- In vitro kinase assay v1. (2023).
- Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. (2013). Semantic Scholar. [Link]
- discovery and SAR study of 1H-imidazo[4,5-h][5][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). RSC Publishing. [Link]
- Smaill, J. B., et al. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[3][17] and[17][25] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(6), 1411-6. [Link]
- SAR of pyrido[2,3-d]pyrimidine derivatives. (n.d.).
- 1,6-Naphthridine Compounds as SMARCA2 Inhibitors for Treating Non-small Cell Lung Cancer. (n.d.).
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2018). MDPI. [Link]
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters. [Link]
- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (2015). Semantic Scholar. [Link]
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. [Link]
- VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-87. [Link]
- Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Dana-Farber Cancer Institute. [Link]
- Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. (2023).
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115822. [Link]
- discovery and SAR study of 1H-imidazo[4,5-h][5][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). PubMed. [Link]
- List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. [Link]
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]
Sources
- 1. themarkfoundation.org [themarkfoundation.org]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors [mdpi.com]
- 13. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro kinase assay [protocols.io]
- 18. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. atcc.org [atcc.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of Synthesized 4-Chloro-1,6-naphthyridine: The Definitive Role of HPLC Analysis
Introduction: The Imperative of Purity in Naphthyridine Scaffolds
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential, including applications as antiviral, anticancer, and antiasthmatic agents.[1] 4-Chloro-1,6-naphthyridine, in particular, serves as a critical intermediate, a versatile building block for the synthesis of more complex, biologically active compounds.[2] In the rigorous landscape of drug discovery and development, the chemical purity of such an intermediate is not a mere quality metric; it is a fundamental prerequisite. Impurities, even in trace amounts, can lead to unforeseen side reactions, alter biological activity, and introduce toxicity, thereby compromising preclinical and clinical outcomes.[3][4]
This guide provides an in-depth, comparative analysis of methods for validating the purity of synthesized this compound. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for our experimental choices. By comparing High-Performance Liquid Chromatography (HPLC) with traditional methods like Thin-Layer Chromatography (TLC) and Melting Point Determination, we will demonstrate why HPLC stands as the gold standard for quantitative purity assessment in a professional drug development setting.
The Synthetic Pathway: Context for Impurity Profiling
To appreciate the challenge of purity validation, one must first understand the synthesis of this compound and the potential impurities that may arise. A common synthetic strategy involves the construction of the naphthyridine ring system followed by a chlorination step.
Caption: Synthesis workflow for this compound and potential impurities.
This multi-step process can introduce several impurities:
-
Unreacted Starting Materials: Residual 4-aminonicotinonitrile or other precursors.
-
Incompletely Reacted Intermediate: The presence of 1,6-naphthyridin-4-ol indicates an inefficient chlorination step.
-
Side-Products: Isomeric by-products or products of over-chlorination.
An effective analytical method must be able to separate and quantify the target compound from this specific matrix of potential contaminants.
Comparative Purity Analysis: Methodologies & Rationale
We will evaluate three distinct methods for purity determination, each representing a different level of analytical rigor and quantitative power.
Melting Point Determination: The Classical Approach
This technique relies on the physical principle that impurities disrupt the crystal lattice of a solid, typically resulting in a depression and broadening of its melting point range.[5][6]
Experimental Protocol:
-
A small, powdered sample of the synthesized this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Rationale: This method is fast, requires minimal equipment, and can provide a preliminary indication of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad range indicates the presence of impurities. However, it is non-specific and insensitive to small amounts of impurities or impurities with similar melting points.[7]
Thin-Layer Chromatography (TLC): A Qualitative Snapshot
TLC is a form of liquid chromatography used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a liquid mobile phase.[8]
Experimental Protocol:
-
Plate Preparation: A TLC plate (silica gel 60 F254) is used as the stationary phase.
-
Spotting: A dilute solution of the synthesized compound in a suitable solvent (e.g., dichloromethane) is spotted near the bottom of the plate.
-
Development: The plate is placed in a sealed chamber containing a mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The mobile phase ascends the plate via capillary action.
-
Visualization: After development, the plate is dried and visualized under a UV lamp (254 nm). The Retention Factor (Rf) for each spot is calculated (Rf = distance traveled by spot / distance traveled by solvent front).
Rationale: TLC is an invaluable tool for rapid, qualitative analysis. It can quickly confirm the presence of the main product and visually reveal the presence of more or less polar impurities. It is excellent for monitoring the progress of a reaction or the effectiveness of a purification step. Its primary limitation is its qualitative or semi-quantitative nature; it cannot provide precise purity percentages.[9]
High-Performance Liquid Chromatography (HPLC): The Quantitative Gold Standard
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[8][10] It utilizes a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[3] For the analysis of heterocyclic compounds like this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically most effective.[11][12]
Caption: Generalized workflow for an HPLC system.
Experimental Protocol: A Validated RP-HPLC Method This protocol is designed in accordance with International Conference on Harmonisation (ICH) guidelines for analytical method validation.[10][13]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the same diluent.
-
-
Data Analysis: The area of each peak in the resulting chromatogram is integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Rationale for Method Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining and separating moderately polar organic molecules like naphthyridines.[11]
-
Gradient Elution: Using a gradient (changing the mobile phase composition over time) is crucial. It ensures that any highly retained, non-polar impurities are eluted from the column while providing excellent resolution for impurities that are structurally similar to the main compound.
-
UV Detection at 254 nm: Aromatic heterocyclic systems like naphthyridine exhibit strong absorbance at this wavelength, providing high sensitivity.
-
ICH Validation: A fully validated method provides trustworthiness in the results, with proven accuracy, precision, linearity, and robustness.[14][15][16]
Comparative Results and Discussion
To illustrate the strengths and weaknesses of each method, let's consider a hypothetical batch of synthesized this compound.
| Analytical Method | Observation / Result | Interpretation & Limitations |
| Melting Point | 118-121 °C | The range is slightly broad, suggesting the presence of impurities. However, it cannot identify or quantify them. |
| TLC (7:3 Hex:EtOAc) | Major spot at Rf = 0.5; Faint secondary spot at Rf = 0.1. | Confirms the presence of the main product and at least one more polar impurity (likely the unreacted hydroxy-intermediate). The method is not quantitative. |
| HPLC | Main Peak (this compound): Retention Time = 8.5 min, Area % = 99.1%. Impurity 1: Retention Time = 3.2 min, Area % = 0.6%. Impurity 2: Retention Time = 9.1 min, Area % = 0.3%. | Provides a precise purity value (99.1%). It successfully separates and quantifies a polar impurity (Impurity 1, likely the hydroxy-intermediate) and a non-polar impurity (Impurity 2, a side-product). This level of detail is unattainable with the other methods. |
Discussion:
The results clearly underscore the superiority of HPLC for this application. While melting point and TLC suggested the sample was not perfectly pure, only HPLC could provide a precise, quantitative value.[3] Furthermore, HPLC's high resolving power allowed for the separation and quantification of two distinct impurities, one more polar and one slightly less polar than the target compound. This detailed impurity profile is critical for process chemists to optimize reaction and purification conditions and for quality control in a regulated environment.
Conclusion: Adopting the Gold Standard
For researchers, scientists, and drug development professionals, the choice of analytical methodology has profound implications for project timelines, regulatory submissions, and the ultimate safety and efficacy of a therapeutic candidate. While melting point determination and TLC are useful for quick, preliminary checks, they lack the specificity, sensitivity, and quantitative power required for definitive purity validation.
High-Performance Liquid Chromatography, when properly developed and validated, provides an unambiguous and trustworthy assessment of purity.[13][14] It offers the resolution to separate closely related impurities and the sensitivity to detect them at trace levels, making it the indispensable gold standard for ensuring the quality of critical pharmaceutical intermediates like this compound.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
- Pharmaguideline. (2024).
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Study.com. (n.d.). Other than performing the purity test, research and explain one different method that can be used to determine the purity of a compound. [Link]
- Prabakaran, D. (2023). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
- Abili, O., et al. (2023). 1,6-Naphthyridin-2(1H)
- Moravek, Inc. (2018). Top 5 Methods of Assessing Chemical Purity. [Link]
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
- Gawinecki, R., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(2), 99-104. [Link]
- Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
- Wang, H., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15, D5RA03301B. [Link]
- Moravek, Inc. (2022). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
- ResearchGate. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
- Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]
- Royal Society of Chemistry. (2013).
- Gountchev, T. I., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8014-8031. [Link]
- Welch, C. J. (2025). Heterocycles Structural Analysis in HPLC Method Development. [Link]
- SIELC Technologies. (n.d.). Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
- Sunway Pharm Ltd. (n.d.). This compound. [Link]
- Wang, H., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
- American Chemical Society. (2021). 1,6-Naphthyridine. [Link]
- de Santana, D. L. P., et al. (2021). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. [Link]
- ResearchGate. (2021).
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 618-623. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. moravek.com [moravek.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. tutorchase.com [tutorchase.com]
- 6. homework.study.com [homework.study.com]
- 7. moravek.com [moravek.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Confirmation of 1,6-Naphthyridine: The Definitive Role of Single-Crystal X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like 1,6-naphthyridine and its derivatives, which are recognized as privileged structures in drug discovery.[1][2] While a suite of analytical techniques can provide structural insights, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing a definitive and unambiguous atomic arrangement.[3][4]
This guide offers a comparative analysis of SC-XRD against other common analytical methods for the structural elucidation of 1,6-naphthyridine. We will delve into the causality behind experimental choices and provide a framework for understanding why SC-XRD provides an unparalleled level of structural detail.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides exhaustive information about the internal lattice of crystalline substances.[5] This includes precise measurements of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[4][6] The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[7] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[3]
The SC-XRD Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. Understanding this workflow is key to appreciating the robustness of the data it generates.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Experimental Protocol: Growing Diffraction-Quality Single Crystals of 1,6-Naphthyridine Derivatives
The critical bottleneck in SC-XRD is often the growth of high-quality single crystals.[8][9] For organic molecules like 1,6-naphthyridine, slow evaporation of a solvent is a widely successful technique.[9]
Objective: To obtain single crystals of a 1,6-naphthyridine derivative suitable for SC-XRD analysis.
Materials:
-
Purified 1,6-naphthyridine derivative (20-50 mg)
-
Selection of high-purity solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile)[9]
-
Small, clean glass vials (e.g., 2-4 mL)
-
Parafilm or a cap with a small pinhole
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening: In separate small vials, test the solubility of a small amount of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble.[8]
-
Solution Preparation: Dissolve 20-50 mg of the purified 1,6-naphthyridine derivative in a suitable solvent in a clean vial. Gentle warming can be used to aid dissolution, but the final solution should not be saturated at room temperature.[9]
-
Slow Evaporation Setup: Cover the vial with Parafilm and pierce a few small holes with a needle. This allows for slow evaporation of the solvent.[10]
-
Incubation: Place the vial in a vibration-free environment. Mechanical disturbances can hinder the growth of large, single crystals.[8]
-
Monitoring: Patience is key.[8] Allow the solvent to evaporate slowly over several days to weeks.[9]
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size with clear faces and sharp edges), carefully remove them from the mother liquor using a mounted loop or a fine needle.[10]
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD provides the definitive structure, other techniques offer complementary and often more readily obtainable information.
| Technique | Information Provided for 1,6-Naphthyridine | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[4][6] | Provides the absolute, definitive structure.[11] | Requires high-quality single crystals, which can be challenging and time-consuming to grow.[3][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), relative stereochemistry, and solution-state conformation.[12][13] | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Does not provide precise bond lengths and angles. Can be ambiguous for complex stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs.[14][15] | High sensitivity and requires very small sample amounts.[16] | Provides limited information on connectivity and no information on stereochemistry. |
| Computational Methods | Predicted 3D structure, bond lengths, bond angles, and spectroscopic properties.[17][18] | Can provide structural insights without the need for experimental data. Useful for rationalizing observed properties. | The accuracy of the predicted structure is highly dependent on the computational method used and requires experimental validation. |
In-Depth Comparison
SC-XRD vs. NMR Spectroscopy: NMR is a powerful tool for elucidating the connectivity of a molecule in solution.[13] For 1,6-naphthyridine, ¹H and ¹³C NMR can confirm the presence of the naphthyridine core and the positions of substituents.[12] However, NMR relies on through-bond and through-space correlations to piece together the structure, which can sometimes lead to ambiguity, especially with complex stereoisomers. SC-XRD, in contrast, directly visualizes the positions of all non-hydrogen atoms in the solid state, providing an unambiguous determination of stereochemistry and conformation.[6]
SC-XRD vs. Mass Spectrometry: High-resolution mass spectrometry can provide the exact molecular formula of a 1,6-naphthyridine derivative, which is crucial for confirming its identity.[16] Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the molecule's structure.[19] However, MS cannot distinguish between isomers and provides no information about the three-dimensional arrangement of atoms.[15] SC-XRD, on the other hand, provides a complete and detailed 3D structure.
SC-XRD vs. Computational Methods: Computational chemistry can predict the geometry of a molecule like 1,6-naphthyridine.[17] These methods are valuable for generating initial structural models and for understanding the electronic properties of the molecule. However, these are theoretical models and must be validated by experimental data.[18] SC-XRD provides that definitive experimental validation.
The Self-Validating System of SC-XRD
A key aspect of the trustworthiness of an SC-XRD structure is the inherent self-validation within the data analysis process.[20][21] During structure refinement, the crystallographic model is iteratively adjusted to best fit the experimental diffraction data. The quality of the final structure is assessed using several metrics, including the R-factor, which indicates the agreement between the observed and calculated diffraction data. A low R-factor, along with chemically sensible bond lengths and angles, provides strong confidence in the determined structure.[22]
Caption: The iterative process of structure refinement and validation in SC-XRD.
Conclusion: The Indispensable Role of SC-XRD
For the unequivocal structural confirmation of 1,6-naphthyridine and its derivatives, single-crystal X-ray diffraction stands as the definitive analytical technique. While NMR, MS, and computational methods provide valuable and often complementary information, only SC-XRD delivers a precise and unambiguous three-dimensional atomic arrangement.[3][4] The rigorous process of crystal growth, data collection, and structure refinement, coupled with inherent validation checks, ensures the high level of trust and authority that researchers, scientists, and drug development professionals place in SC-XRD data. For any research where the absolute structure of a molecule is critical, SC-XRD is not just an option, but a necessity.
References
- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.
- Suzuki, T. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
- Single Crystal X-ray Diffraction and Structure Analysis.
- Wang, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][5][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.
- Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (2020). PubMed Central.
- 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025, August 8).
- Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. (2023, September 18). IUCr Journals.
- Mass Spectrometry of Heterocyclic Compounds. DTIC.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC.
- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI.
- Validation of Experimental Crystal Structures. CCDC.
- Ensemble refinement of protein crystal structures: validation and application. (2010). PubMed - NIH.
- Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International.
- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023, November 5). PubMed.
- Common Problems in Protein X-ray Crystallography and How to Solve Them.
- Single crystal X-ray diffraction analysis.
- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025, January 23). Pittcon.
- Model building, refinement and validation. (2012). IUCr Journals.
- Zhang, D. (2018). Recent developments on high‐pressure single‐crystal X‐ray diffraction at the Partnership for eXtreme Xtallography (PX2).
- Sommer, R. D. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals.
- Single crystal X-ray diffraction. Fiveable.
- Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University.
- (PDF) Computational methods for prediction of drug properties – Application to metabolism prediction. (2019, October 7). ResearchGate.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry.
- SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. bac-lac.gc.ca.
- Computational methods for predicting properties. ProtoQSAR.
- Structure validation. (2015). In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic.
- Fundamentals of X-Ray Diffraction (WWU CHEM 464/465). (2020, May 17). YouTube.
- Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). In Books.
- Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023, May 20). eRepository @ Seton Hall.
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). NIH.
- scXRD: Growing single crystals. University of York Chemistry Teaching Labs.
- Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry.
- Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. (2024). MDPI.
- discovery and SAR study of 1H-imidazo[4,5-h][5][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013, March 7). PubMed.
- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pulstec.net [pulstec.net]
- 4. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 5. serc.carleton.edu [serc.carleton.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fiveable.me [fiveable.me]
- 8. How To [chem.rochester.edu]
- 9. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. article.sapub.org [article.sapub.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 19. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Catalytic Synthesis of 1,6-Naphthyridines: A Comparative Analysis
For the dedicated researcher in medicinal chemistry and materials science, the 1,6-naphthyridine scaffold is a familiar and highly valued structural motif. Its prevalence in pharmacologically active agents and functional organic materials necessitates robust, efficient, and selective synthetic methodologies.[1][2] This guide provides an in-depth comparison of prevalent catalytic strategies for the synthesis of 1,6-naphthyridines, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and practical considerations that govern the choice of catalyst. Drawing from field experience and validated experimental data, we will dissect the efficacy and selectivity of palladium, iron, and copper-based catalysts, alongside notable metal-free approaches.
The Strategic Importance of Catalyst Selection
The construction of the 1,6-naphthyridine core involves the formation of two fused pyridine rings. The choice of catalyst is paramount as it directly influences reaction efficiency, substrate scope, functional group tolerance, and ultimately, the economic and environmental viability of the synthesis. An ideal catalyst should not only provide high yields but also offer regiochemical control and be amenable to the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Synthesis: Precision through Cross-Coupling and Annulation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to 1,6-naphthyridine synthesis is no exception. The power of palladium lies in its ability to catalyze a variety of cross-coupling reactions, which can be ingeniously combined in one-pot sequences to rapidly build molecular complexity. A particularly effective strategy involves a Sonogashira coupling followed by an intramolecular annulation.
Mechanistic Insight
The causality behind this one-pot, two-step process is a beautiful orchestration of palladium's catalytic cycles.
-
Sonogashira Coupling: The process begins with the palladium(0)-catalyzed coupling of a terminal alkyne with an aryl halide, typically a substituted 2-chloroquinoline-3-carbonitrile. A copper(I) co-catalyst is often employed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[3][4][5][6][7]
-
Intramolecular Annulation: Following the formation of the alkyne-substituted quinoline, the reaction conditions are modulated (often by increasing the temperature and adding a suitable base) to promote an intramolecular nucleophilic attack of a nitrogen atom onto the nitrile group, leading to the formation of the second pyridine ring of the 1,6-naphthyridine scaffold.
This sequential approach allows for the introduction of diversity at two key positions of the final molecule, dictated by the choice of the terminal alkyne and the substituents on the initial quinoline.
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the Quality Control of 4-Chloro-1,6-naphthyridine: A Comparative Analysis of Analytical Methods
For drug development professionals, the integrity of a starting material is non-negotiable. The quality of an advanced intermediate like 4-Chloro-1,6-naphthyridine, a key building block in the synthesis of novel therapeutics, directly dictates the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] The 1,6-naphthyridine scaffold is a privileged structure found in a wide array of biologically active molecules, making its derivatives, including the chlorinated analogue, of significant interest.[1][3]
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive quality control (QC) of this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to explain the causality behind methodological choices, empowering researchers to build a robust, self-validating QC strategy. Every analytical result must be consistent, reliable, and accurate, a goal achievable only through validated methods.[4]
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. This documented process provides evidence that a method is suitable for its intended purpose.[5][6] Regulatory bodies worldwide, guided by standards like the ICH Q2(R1) guidelines, mandate this validation to ensure data integrity.[6] A validated method guarantees accuracy, precision, and specificity, which are cornerstones of pharmaceutical quality assurance.[4][7]
The following diagram illustrates the core parameters evaluated during the validation of quantitative methods, such as those used for assay and impurity determination.
Caption: Core parameters for analytical method validation.
Comparative Analysis of Core Analytical Techniques
No single technique can fully characterize a pharmaceutical intermediate. A multi-faceted approach is required, where each method provides a unique and complementary piece of the quality puzzle. The choice of method is dictated by the specific question being asked: Is it the correct molecule? How pure is it? What are the impurities? Are residual solvents present?
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Assay, Purity, Impurity Profiling | High precision, accuracy, and resolution for non-volatile compounds. Robust and widely available. | Requires analyte to have a UV chromophore. Not inherently identificatory. |
| GC-FID | Purity, Residual Solvents | Excellent for volatile and thermally stable compounds. High sensitivity for hydrocarbons. | Not suitable for non-volatile or thermally labile compounds. Limited identificatory power. |
| LC-MS / GC-MS | Impurity Identification, Structure Confirmation | Provides molecular weight information, enabling definitive identification of the main component and unknown impurities. Extremely sensitive. | Higher operational complexity and cost. Matrix effects can suppress ionization. |
| NMR Spectroscopy | Definitive Structure Elucidation, Identity | Unambiguous structural information. Can quantify without a specific reference standard (qNMR). | Lower sensitivity compared to chromatography. Requires higher sample concentration. Expensive instrumentation. |
| FTIR Spectroscopy | Identity Confirmation | Fast, simple, and provides a unique "fingerprint" based on functional groups. | Limited use for quantification. Not suitable for complex mixture analysis without separation. |
Chromatographic Methods: The Workhorses of QC
Chromatography is indispensable for separating the main component from impurities and accurately quantifying them.
High-Performance Liquid Chromatography (HPLC)
For a heteroaromatic compound like this compound, reverse-phase HPLC with UV detection is the premier choice for determining assay and purity. The naphthyridine ring system possesses a strong UV chromophore, making it highly responsive to UV detection.
Causality of Method Design:
-
Column: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the aromatic naphthyridine structure.[8][9]
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile) is used. The buffer controls the ionization state of the basic nitrogen atoms in the naphthyridine rings, ensuring sharp, symmetrical peaks. The gradient elution allows for the separation of impurities with a wide range of polarities.
-
Detector: UV detection is set at a wavelength of maximum absorbance for the analyte to ensure the highest sensitivity for both the main peak and any related impurities.[10]
Objective: To determine the purity of this compound by area percent and to quantify its assay against a certified reference standard.
Instrumentation & Parameters:
| Parameter | Specification |
|---|---|
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound certified reference standard (CRS) into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard, using the batch of this compound to be tested.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.[9]
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation (Purity): Calculate the area percentage of the main peak relative to the total area of all peaks in the sample chromatogram (excluding the solvent front).
-
Calculation (Assay): Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Gas Chromatography (GC)
GC is the gold-standard method for analyzing residual solvents (per ICH Q3C) and can be a valuable secondary technique for purity assessment if the analyte is sufficiently volatile and thermally stable.[11] Given the structure of this compound, it should be amenable to GC analysis.
Causality of Method Design:
-
Technique: Headspace GC is used for residual solvents to avoid injecting non-volatile matrix components onto the column. For purity, direct liquid injection is used.
-
Detector: A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and a wide linear range, making it suitable for quantifying both trace-level solvents and the main component at high concentration.[12]
Objective: To provide an orthogonal purity assessment to the HPLC method.
Instrumentation & Parameters:
| Parameter | Specification |
|---|---|
| GC System | Gas Chromatograph with Split/Splitless Inlet and FID |
| Column | HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness |
| Inlet Temp. | 250 °C |
| Detector Temp. | 300 °C |
| Carrier Gas | Helium, Constant Flow at 1.5 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Injection | 1 µL, Split Ratio 50:1 |
| Diluent | Methylene Chloride |
Procedure:
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.
-
Analysis: Inject the sample solution.
-
Calculation: Determine purity based on the area percent of the main peak relative to the total area of all peaks.
Structural Confirmation: Ensuring Chemical Identity
While chromatography quantifies "how much," spectroscopic and spectrometric techniques answer "what is it?"
-
Mass Spectrometry (MS): When coupled with LC or GC, MS provides the molecular weight of the eluting peaks. For this compound (C₈H₅ClN₂), the expected monoisotopic mass is approximately 164.01 Da. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides an additional layer of confirmation. This is the most powerful tool for identifying unknown impurities.[13][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR provide the definitive, unambiguous structural elucidation of the molecule. The chemical shifts, coupling constants, and integration of the proton signals create a unique fingerprint that confirms the precise arrangement of atoms and the isomeric identity (1,6-naphthyridine vs. other isomers).[15]
-
FTIR Spectroscopy: This rapid technique confirms the presence of key functional groups (e.g., C-Cl stretch, aromatic C=C and C-H bonds) and serves as an excellent identity check against a reference standard by comparing the fingerprint regions of the spectra.[16][17]
Integrated QC Workflow
A robust quality control strategy integrates these techniques into a logical workflow to ensure that each batch of this compound meets all specifications before release.
Caption: Integrated workflow for the quality control of this compound.
This workflow ensures that identity is confirmed first, followed by quantitative tests for purity, assay, and residual solvents. The use of an orthogonal method (GC for purity) is a critical component of a robust QC system, providing confidence in the results obtained from the primary method (HPLC).
Conclusion
The quality control of this compound is a critical undertaking that relies on a synergistic combination of analytical techniques. While HPLC stands out as the primary workhorse for purity and assay determination, its results must be contextualized and supported by orthogonal chromatographic methods like GC and definitive identity tests such as MS and NMR. By implementing a well-validated, multi-technique workflow, researchers and drug development professionals can ensure the unwavering quality of this vital building block, thereby safeguarding the integrity of the entire drug development pipeline.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 7, 2026.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 7, 2026.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved January 7, 2026.
- Jadhav, M. et al. (n.d.). Analytical method validation: A brief review. Retrieved January 7, 2026.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved January 7, 2026.
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 6861-84-3. Retrieved January 7, 2026.
- ChemicalBook. (n.d.). This compound CAS#: 6861-84-3. Retrieved January 7, 2026.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:6861-84-3. Retrieved January 7, 2026.
- Birch Biotech. (n.d.).
- LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved January 7, 2026.
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved January 7, 2026.
- SIELC. (n.d.). Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved January 7, 2026.
- Harvey, D. (n.d.). Chapter 15. In Analytical Chemistry 2.0. Retrieved January 7, 2026.
- Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control. Retrieved January 7, 2026.
- Paudler, W. W. (n.d.). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. bac-lac.gc.ca. Retrieved January 7, 2026.
- Journal of Theoretical and Computational Chemistry. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved January 7, 2026.
- NIST. (n.d.). 1,4-Naphthalenedione, 2-amino-3-chloro-. NIST WebBook. Retrieved January 7, 2026.
- RSC Advances. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. The Royal Society of Chemistry. Retrieved January 7, 2026.
- AZoLifeSciences. (2021, October 21). Understanding Quality Control in Analytical Chemistry. Retrieved January 7, 2026.
- Wang, Z., et al. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Retrieved January 7, 2026.
- American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved January 7, 2026.
- de Oliveira, A. R. M., et al. (n.d.). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PMC - NIH. Retrieved January 7, 2026.
- K2C. (n.d.). K2C Solutions for QC Analytical Methods. Retrieved January 7, 2026.
- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. J. Chem. Pharm. Res. Retrieved January 7, 2026.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Institute of Industrial Organic Chemistry, Poland. (2016).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 7, 2026.
- Molecules. (n.d.). 1,6-Naphthyridin-2(1H)
- The Royal Society of Chemistry. (2022). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme. Retrieved January 7, 2026.
- Sigma-Aldrich. (n.d.).
- Dias, L. G., et al. (2025, December 26). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives.
- US Pharmacopeia (USP). (2019, May 30). Reference Standards Tables. Retrieved January 7, 2026.
- Shimadzu Corporation. (n.d.). System Gas Chromatography (GC)
- ResearchGate. (n.d.).
- Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics. Retrieved January 7, 2026.
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. wjarr.com [wjarr.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. particle.dk [particle.dk]
- 8. rsc.org [rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. birchbiotech.com [birchbiotech.com]
- 12. agilent.com [agilent.com]
- 13. 1,4-Naphthalenedione, 2-amino-3-chloro- [webbook.nist.gov]
- 14. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. worldscientific.com [worldscientific.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-1,6-naphthyridine
This document provides a detailed protocol for the safe handling and disposal of 4-Chloro-1,6-naphthyridine, a heterocyclic compound frequently utilized in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personal safety and environmental protection. This guide is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Essential Safety Precautions
This compound, like many chlorinated nitrogen heterocycles, presents several potential hazards. While a specific, comprehensive toxicological profile may be limited, data from structurally similar compounds allows for a robust risk assessment. The primary hazards are associated with irritation and potential toxicity upon exposure.[1][2]
Core Principle: The fundamental principle of safe chemical handling is to minimize all routes of exposure. This is achieved through a combination of engineering controls, personal protective equipment (PPE), and diligent laboratory practices.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid and solutions of this compound must be conducted within a certified chemical fume hood.[3] This is the primary barrier to prevent the inhalation of dust or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1][2]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the correct use of PPE. The following table summarizes the required equipment, with explanations for their necessity.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield.[4][5] | Protects against accidental splashes of solutions or contact with airborne solid particles, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact. Chlorinated organic compounds can cause skin irritation and may be absorbed through the skin.[1][2][5] Contaminated gloves must be disposed of as hazardous waste. |
| Protective Clothing | Laboratory coat. | Provides a removable barrier to protect personal clothing and skin from contamination.[3] |
| Respiratory Protection | Not typically required when using a fume hood. | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6] |
Step-by-Step Waste Management and Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement.[4][7] Improper disposal, such as drain disposal, is strictly prohibited due to the potential for environmental harm.[3]
The Causality of Waste Segregation: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated waste complicates and increases the cost of disposal. Therefore, meticulous segregation is paramount.
Step 1: Identify and Segregate the Waste Stream
-
Solid Waste: This includes unused or expired this compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, paper towels).
-
Liquid Waste: Solutions containing this compound. This waste stream must be kept separate from non-halogenated liquid waste.
-
Contaminated Labware: Glassware, pipette tips, and other materials that have come into direct contact with the compound.
Step 2: Containerize the Waste
-
Use Designated Containers: All waste must be collected in clearly labeled, leak-proof containers that are compatible with the chemical.[3][7]
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
-
Container Management: Keep waste containers closed at all times except when adding waste.[7] Store them in a designated, secondary containment area away from incompatible materials like strong oxidizing agents.[4][8]
Step 3: Arrange for Final Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department.[3] They are responsible for the collection and proper disposal of hazardous waste and will provide specific guidance based on local and national regulations.
-
Licensed Contractor: The EHS department will work with a licensed hazardous waste disposal contractor to transport the material to a permitted treatment, storage, and disposal facility (TSDF).
The following workflow diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical to mitigating risk. The procedure for handling a spill depends significantly on its scale.
Minor Spill (Solid or Liquid) A minor spill is a small quantity that can be safely managed by trained laboratory personnel without immediate risk of fire, explosion, or significant health hazard.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE as detailed in Section 1.
-
Containment:
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.
-
Report: Inform your supervisor and EHS department about the spill.
Major Spill A major spill is any quantity that poses a significant risk or is beyond the capacity of laboratory personnel to clean up safely.
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Activate the nearest fire alarm and notify emergency services (e.g., 911) and your institution's EHS department. Provide them with the chemical name and location of the spill.
-
ISOLATE: Close doors to the affected area to contain vapors.
-
DO NOT ATTEMPT TO CLEAN: Only trained emergency responders should manage major spills.
The following diagram outlines the decision-making process for spill response.
Caption: Decision tree for responding to a spill.
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that the important work conducted in our laboratories does not come at the cost of personal health or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority.
References
- AK Scientific, Inc.Safety Data Sheet: 4-Chloro-3-nitro-1,6-naphthyridine.Link
- Fisher Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- Tokyo Chemical Industry.Safety Data Sheet: 2,4-Dichloro-1,8-naphthyridine.Link
- Occupational Safety and Health Administration (OSHA).
- Emory University Department of Chemistry.Chemical Waste Disposal Guidelines.Link
- AK Scientific, Inc.Safety Data Sheet: 3,5-Dichloro-1,6-naphthyridine.Link
- University of Wisconsin-Madison.Appendix A Disposal Procedures by Chemical.Link
- ScienceDirect.
- United Nations Office on Drugs and Crime.Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.Link
- Occupational Safety and Health Administration (OSHA).
- BenchChem.
- Weill Cornell Medicine Environmental Health and Safety.EHS Program Manual 5.2 - Waste Disposal Procedure.Link
- U.S. Environmental Protection Agency (EPA).
- University of Alabama in Huntsville.Chemical Waste Name or Mixtures.Link
- U.S. Environmental Protection Agency (EPA).Organochlorine (OC) Compounds.Link
- Vita-D-Chlor.
- AK Scientific, Inc.Safety Data Sheet: 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine.Link
- Northeastern University.Hazardous Waste Lists and Characteristic Waste.Link
- U.S. Environmental Protection Agency (EPA).
- OUCI.
- Restek.
- U.S. Environmental Protection Agency (EPA).Tox Talk.Link
Sources
A Senior Application Scientist's Guide to Handling 4-Chloro-1,6-naphthyridine
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-1,6-naphthyridine pushes the boundaries of science. This halogenated heterocyclic compound is a valuable building block in medicinal chemistry, but its reactivity demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework for handling this compound with the expertise and foresight that defines best-in-class laboratory practice. We will delve into the causality behind each safety recommendation, ensuring that every action is grounded in a deep understanding of the potential hazards.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound (CAS No. 6861-84-3) is a solid compound whose primary risks stem from its potential to cause irritation and toxicity upon contact or inhalation.[1][2] A thorough understanding of its hazard classifications is non-negotiable for safe handling.
GHS Hazard Statements:
The chloro- and naphthyridine moieties render the molecule reactive. Skin or eye contact can lead to irritation because the compound can react with moisture and biological macromolecules. As a fine solid, it can easily become airborne, posing an inhalation risk that can irritate the respiratory tract.[3][5][6] Therefore, our entire safety strategy is designed to create robust barriers and minimize the generation of airborne particulates.
Core Directive: Personal Protective Equipment (PPE)
Your personal protective equipment is the final barrier between you and the chemical. It must be selected and used correctly. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal against dust and splashes.[7] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring large quantities or working with solutions under pressure). |
| Skin | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves provide adequate protection against incidental contact.[8] Always use proper glove removal technique to avoid contaminating your skin.[9] For prolonged contact or immersion, consult glove manufacturer data, but double-gloving is a prudent measure. |
| Body | Laboratory Coat / Chemical-Resistant Apron | A lab coat protects personal clothing and underlying skin from contamination.[7][10] Ensure it is fully buttoned. For tasks involving larger quantities, a chemical-resistant apron is recommended. |
| Respiratory | Certified Chemical Fume Hood | Primary Control: All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[7][8] This is an engineering control that protects the user and the laboratory environment. |
| NIOSH-Approved Respirator | Secondary Control: In the rare event that a fume hood is not available or during a large spill cleanup, a NIOSH-approved half-mask or full-face respirator with combination organic vapor/P100 (particulate) cartridges is required.[8][11] |
Operational Plan: From Receipt to Disposal
A proactive operational plan ensures safety at every stage of the chemical's lifecycle in your lab.
Preparation and Engineering Controls
Your first line of defense is a well-designed workspace.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]
-
Safety Equipment Check: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[5][6]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware) and waste containers inside the fume hood before opening the chemical container. This minimizes traffic in and out of the hood, which can disrupt airflow.
Step-by-Step Handling Protocol
The primary goal during handling is to prevent the generation and inhalation of dust and to avoid skin contact.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the container.
-
Transfer Solid: Open the container inside the fume hood. When weighing and transferring the solid, use gentle motions to avoid creating airborne dust.[7] Tapping the spatula on the side of the receiving vessel is preferable to shaking.
-
Perform Reaction: Keep the fume hood sash at the lowest practical height. All manipulations should be carried out at least 6 inches from the sash opening to ensure proper containment.
-
Post-Handling: After the transfer is complete, securely cap the source container. Decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Doff PPE: Remove PPE in the designated area, avoiding cross-contamination. Always wash hands thoroughly with soap and water after completing the work.[6][9]
Spill Management Protocol
Immediate and correct response to a spill is critical.
Caption: Logical workflow for the disposal of chemical waste.
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams. [8]2. Containerization:
-
Solid Waste: Collect excess this compound and any contaminated disposables (gloves, weigh paper, absorbent materials) in a dedicated, leak-proof container. [7][12] * Liquid Waste: Collect any solutions or solvent rinsates containing the compound in a separate, shatter-proof container. [12]3. Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Toxic, Irritant). [13][12]4. Storage and Disposal: Store the sealed containers in a designated, secure, and well-ventilated secondary containment area until they are collected by your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor. [7][12] By integrating this comprehensive safety and handling plan into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
-
References
- SAFETY DATA SHEET. (2025, December 18).
- This compound Safety Information. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. (n.d.).
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education.
- This compound - CAS:6861-84-3 - Sunway Pharm Ltd. (n.d.).
- PSFC Halogenated Solvents. (n.d.).
- Heterocycles Halogenated, Hassles Removed - Synthesis Spotlight. (2025, August 25).
- 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
Sources
- 1. This compound CAS#: 6861-84-3 [m.chemicalbook.com]
- 2. This compound | 6861-84-3 [sigmaaldrich.com]
- 3. This compound [chemdict.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
